(Nitroperoxy)ethane
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
64160-40-3 |
|---|---|
Molecular Formula |
C2H5NO4 |
Molecular Weight |
107.07 g/mol |
IUPAC Name |
ethoxy nitrate |
InChI |
InChI=1S/C2H5NO4/c1-2-6-7-3(4)5/h2H2,1H3 |
InChI Key |
OFSHVUMEOJEKAI-UHFFFAOYSA-N |
Canonical SMILES |
CCOO[N+](=O)[O-] |
Origin of Product |
United States |
Foundational & Exploratory
synthesis of β-peroxyl nitroalkanes
An In-depth Technical Guide to the Synthesis of β-Peroxyl Nitroalkanes
For researchers, scientists, and professionals in drug development, the synthesis of novel molecular scaffolds is a cornerstone of innovation. β-peroxyl nitroalkanes represent a unique class of compounds with potential applications in medicinal chemistry and organic synthesis due to the presence of two highly functional groups. This guide provides a comprehensive overview of a selective method for the through the nitration-peroxidation of alkenes.
Introduction
The simultaneous introduction of a nitro group and a peroxyl group across a carbon-carbon double bond offers a direct route to bifunctional molecules that can serve as versatile building blocks. A recently developed method utilizes readily available reagents to achieve the under mild conditions.[1][2] This process involves a three-component reaction of an alkene, a nitro source (tert-butyl nitrite), and a peroxide source (tert-butyl hydroperoxide).[1][3] The reaction proceeds via a proposed radical pathway and demonstrates good functional group tolerance and diastereoselectivity in some cases.[1]
Reaction Mechanism
The via the nitration-peroxidation of alkenes is proposed to proceed through a radical-mediated pathway. The key steps are outlined below and illustrated in the accompanying diagram.
-
Generation of Radicals : tert-butyl nitrite (B80452) (t-BuONO) serves as the source of the nitrogen dioxide radical (•NO₂). Simultaneously, tert-butyl hydroperoxide (t-BuOOH) generates a tert-butylperoxyl radical (•OOBu-t).[1]
-
Radical Addition to Alkene : The nitrogen dioxide radical adds to the alkene double bond to form a key carbon-centered radical intermediate.[1]
-
Radical Coupling : This radical intermediate is then trapped by the tert-butylperoxyl radical to form the final β-peroxyl nitroalkane product.[1]
Caption: Proposed radical mechanism for the .
Experimental Protocols
A general experimental procedure for the nitration-peroxidation of alkenes is provided below. This protocol is based on the successful synthesis of a variety of β-peroxyl nitroalkanes.[1][2]
General Procedure for the Synthesis of β-Peroxyl Nitroalkanes:
To a solution of the alkene (0.5 mmol) and Mn(OAc)₃·2H₂O (10 mol %) in MeCN (2.0 mL) is added tert-butyl hydroperoxide (1.5 mmol, solution in decane) and tert-butyl nitrite (1.0 mmol). The reaction mixture is stirred at room temperature for 5 hours under a nitrogen atmosphere. After completion of the reaction (monitored by TLC), the solvent is removed under reduced pressure, and the residue is purified by column chromatography on silica (B1680970) gel to afford the desired β-peroxyl nitroalkane.[2]
Quantitative Data
The nitration-peroxidation of a range of alkenes has been investigated, and the yields of the corresponding β-peroxyl nitroalkanes are summarized in the tables below.
Table 1: Nitration-Peroxidation of Styrene Derivatives[1]
| Entry | Styrene Derivative | Product | Yield (%) |
| 1 | Styrene | 2-(tert-butylperoxy)-1-nitro-1-phenylethane | 94 |
| 2 | 4-Methylstyrene | 1-(4-methylphenyl)-2-(tert-butylperoxy)-1-nitroethane | 88 |
| 3 | 4-Methoxystyrene | 1-(4-methoxyphenyl)-2-(tert-butylperoxy)-1-nitroethane | 85 |
| 4 | 4-Chlorostyrene | 1-(4-chlorophenyl)-2-(tert-butylperoxy)-1-nitroethane | 82 |
| 5 | 2,4,6-Trimethylstyrene | 1-(2,4,6-trimethylphenyl)-2-(tert-butylperoxy)-1-nitroethane | 86 |
| 6 | 2,3,4,5,6-Pentafluorostyrene | 1-(pentafluorophenyl)-2-(tert-butylperoxy)-1-nitroethane | 75 |
Table 2: Nitration-Peroxidation of Other Alkenes[1]
| Entry | Alkene | Product | Yield (%) | Diastereomeric Ratio (dr) |
| 1 | α-Methylstyrene | 2-(tert-butylperoxy)-2-phenyl-1-nitropropane | 78 | - |
| 2 | Indene | 2-(tert-butylperoxy)-1-nitroindane | 65 | >20:1 |
| 3 | Cyclohexene | 1-(tert-butylperoxy)-2-nitrocyclohexane | 58 | >20:1 |
| 4 | Methyl acrylate | Methyl 2-(tert-butylperoxy)-3-nitropropanoate | 72 | - |
| 5 | Allyl methacrylate | Methyl 2-(((2-(tert-butylperoxy)-3-nitropropyl)oxy)carbonyl)acrylate | 34 | - |
Experimental Workflow
The general workflow for the synthesis and characterization of β-peroxyl nitroalkanes is depicted in the following diagram.
Caption: General experimental workflow for β-peroxyl nitroalkane synthesis.
Conclusion
The nitration-peroxidation of alkenes provides an efficient and selective method for the .[1] This approach, utilizing readily available starting materials and mild reaction conditions, offers access to a diverse range of these bifunctional compounds. The presented data and protocols serve as a valuable resource for researchers interested in exploring the chemistry and potential applications of this unique class of molecules. The radical-based mechanism opens avenues for further investigation and development of related difunctionalization reactions.
References
An In-depth Technical Guide on the Properties of Nitroethane and Ethyl Hydroperoxide
Disclaimer: Extensive searches for the compound "(Nitroperoxy)ethane" in chemical databases and scientific literature did not yield any results for a well-characterized substance with this name. This suggests that "this compound" may be a hypothetical, exceptionally rare, or non-standard term. This guide will, therefore, provide a detailed technical overview of two closely related and well-documented compounds that encompass the "nitro" and "peroxy" functionalities: Nitroethane and Ethyl Hydroperoxide . This information is intended for researchers, scientists, and drug development professionals.
Nitroethane (C₂H₅NO₂)
Nitroethane is a polar solvent and a valuable reagent in organic synthesis, particularly for the formation of new carbon-carbon bonds.[1][2]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of nitroethane.
| Property | Value | Reference |
| Molecular Formula | C₂H₅NO₂ | [1] |
| Molecular Weight | 75.067 g/mol | [1] |
| CAS Number | 79-24-3 | [1] |
| Appearance | Colorless, oily liquid | |
| Odor | Fruity | |
| Density | 1.052 g/cm³ at 20 °C | |
| Melting Point | -90 °C | |
| Boiling Point | 114-115 °C | |
| Flash Point | 28 °C | |
| Solubility in Water | 4.5 g/100 mL at 20 °C | |
| Acidity (pKa) | 8.5 | |
| Vapor Pressure | 15.6 mmHg at 20 °C |
Spectroscopic Data
Nitro groups in nitroalkanes can be identified by strong infrared absorption bands.[3]
-
Infrared (IR) Spectroscopy: Strong bands are typically observed around 1550 cm⁻¹ and 1375 cm⁻¹.[3][4] The NIST Gas-Phase IR Spectrum for nitroethane is publicly available.[5]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The proton NMR spectrum would show a triplet for the methyl protons and a quartet for the methylene (B1212753) protons, with chemical shifts influenced by the electron-withdrawing nitro group.
-
Mass Spectrometry: The electron ionization mass spectrum of nitroethane is available in the NIST database.[1]
Synthesis and Experimental Protocols
Industrial Production: Nitroethane is produced industrially by the vapor-phase nitration of propane (B168953) at high temperatures, which results in a mixture of nitroalkanes.
Laboratory Synthesis: A common laboratory-scale synthesis is the reaction of an ethyl halide (e.g., bromoethane (B45996) or iodoethane) with a nitrite (B80452) salt, such as silver nitrite (Victor Meyer reaction) or sodium nitrite (Ter Meer reaction).
Example Experimental Protocol (Victor Meyer Reaction):
-
A solution of iodoethane (B44018) in diethyl ether is prepared.
-
Freshly prepared, dry silver nitrite is added to the solution.
-
The mixture is refluxed for several hours.
-
The silver iodide precipitate is filtered off.
-
The ether is removed by distillation, and the remaining liquid is purified by fractional distillation to yield nitroethane.
Reactivity and Signaling Pathways
The primary reactivity of nitroethane in a biological or drug development context stems from the acidity of the α-proton, which allows for the formation of a nitronate anion. This anion is a potent nucleophile.
Henry Reaction (Nitroaldol Reaction): The most significant reaction of nitroethane is the Henry reaction, where the nitronate anion adds to an aldehyde or ketone to form a β-nitro alcohol. This reaction is crucial for constructing complex organic molecules.
Caption: The Henry reaction workflow for nitroethane.
Ethyl Hydroperoxide (CH₃CH₂OOH)
Ethyl hydroperoxide is an organic peroxide that can be formed in the atmosphere and has applications as a reagent in organic synthesis.[6][7]
Physical and Chemical Properties
The following table summarizes the key physical and chemical properties of ethyl hydroperoxide.
| Property | Value | Reference |
| Molecular Formula | C₂H₆O₂ | [8] |
| Molecular Weight | 62.068 g/mol | [6] |
| CAS Number | 3031-74-1 | [8] |
| Appearance | Colorless liquid | [6] |
| Melting Point | -100 °C | [7] |
| Boiling Point | 95 °C | [6] |
| Solubility in Water | Miscible | [6] |
| Acidity (pKa) | 11.8 | [7] |
Spectroscopic Data
The peroxide O-O bond has a characteristic weak stretch in the infrared spectrum.
-
Infrared (IR) Spectroscopy: The O-O stretch is typically found in the 840-890 cm⁻¹ region. The O-H stretch will also be present as a broad band.
-
Raman Spectroscopy: The O-O stretch is often more easily observed in Raman spectra, typically around 875 cm⁻¹.[9]
-
NMR Spectroscopy: The hydroperoxy proton (OOH) has a characteristic chemical shift in the proton NMR spectrum, which is concentration and solvent-dependent.
Synthesis and Experimental Protocols
Atmospheric Formation: Ethyl hydroperoxide can be formed in the atmosphere through the oxidation of ethane.[6]
Laboratory Synthesis: Synthesis often involves the reaction of a diethyl sulfate (B86663) with hydrogen peroxide in the presence of a base, or the autooxidation of ethane. A newer method involves the photocatalytic oxidation of ethane.[6][10]
Example Experimental Protocol (from Diethyl Sulfate):
-
A solution of potassium hydroxide (B78521) is cooled in an ice bath.
-
Hydrogen peroxide (30%) is added slowly to the cooled base.
-
Diethyl sulfate is then added dropwise to the stirred solution, maintaining a low temperature.
-
The reaction is allowed to proceed for several hours at low temperature.
-
The organic layer is separated, washed, and carefully distilled under reduced pressure to yield ethyl hydroperoxide. Caution: Organic peroxides can be explosive, and distillation should be performed with appropriate safety precautions.
Reactivity and Biological Significance
Organic hydroperoxides are oxidizing agents and can act as sources of radicals. In a biological context, they are analogues of reactive oxygen species and can participate in oxidative stress pathways.
Decomposition: The O-O bond in ethyl hydroperoxide is weak and can cleave homolytically to form an ethoxy radical and a hydroxyl radical, especially in the presence of heat, light, or metal ions.
Caption: Decomposition of ethyl hydroperoxide into radicals.
Epoxidation of Alkenes: In the presence of certain metal catalysts, ethyl hydroperoxide can be used to epoxidize alkenes.
Caption: Experimental workflow for alkene epoxidation.
References
- 1. Ethane, nitro- [webbook.nist.gov]
- 2. chemspider.com [chemspider.com]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. Ethane, nitro- [webbook.nist.gov]
- 6. Ethyl hydroperoxide - Wikipedia [en.wikipedia.org]
- 7. ethyl hydroperoxide | 3031-74-1 [chemicalbook.com]
- 8. Hydroperoxide, ethyl | C2H6O2 | CID 62472 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Ethyl hydroperoxide | 3031-74-1 | Benchchem [benchchem.com]
discovery of novel nitro-peroxy compounds
An In-depth Technical Guide on the Chemistry and Biology of Peroxynitrite for Researchers, Scientists, and Drug Development Professionals
Foreword
The confluence of nitric oxide and superoxide (B77818) radical chemistry gives rise to a potent and highly reactive molecule, peroxynitrite (ONOO⁻). While the term "nitro-peroxy compounds" does not define a stable class of molecules, the transient yet powerful nature of peroxynitrite places it at a critical intersection of signaling and pathology. This guide provides a comprehensive overview of the synthesis, biological significance, and therapeutic targeting of peroxynitrite, offering a technical resource for researchers and drug development professionals.
Introduction to Peroxynitrite
Peroxynitrite is a structural isomer of nitrate (B79036) (NO₃⁻) and a potent oxidizing and nitrating agent.[1] It is formed in vivo through the diffusion-controlled reaction of nitric oxide (•NO) and the superoxide anion (O₂•⁻).[2][3][4] This reaction is incredibly fast, meaning that peroxynitrite will inevitably form when both precursor radicals are present simultaneously.[4] The biological significance of peroxynitrite stems from its ability to interact with a wide array of biomolecules, including proteins, lipids, and DNA, leading to alterations in their structure and function.[2] These interactions can modulate signaling pathways at low concentrations or induce cellular damage and death at higher concentrations, implicating peroxynitrite in a variety of pathological conditions.[5][6]
Synthesis and Quantification of Peroxynitrite
Accurate and reliable synthesis and quantification of peroxynitrite are crucial for in vitro and in vivo studies.
Data Presentation: Peroxynitrite Properties
| Property | Value | Reference |
| Formula | ONOO⁻ | [1] |
| Molar Mass | 62.005 g·mol⁻¹ | [1] |
| pKa (Peroxynitrous Acid) | ~6.8 | [1][2] |
| Absorbance Maximum (pH 12) | 302 nm | [1][2] |
| Molar Extinction Coefficient (ε₃₀₂) at pH 12 | 1670 M⁻¹ cm⁻¹ | [1][2][7] |
| Half-life (neutral pH) | <1 second |
Experimental Protocol: Synthesis of Peroxynitrite
This protocol describes the synthesis of a peroxynitrite stock solution via the reaction of acidified hydrogen peroxide with sodium nitrite (B80452).
Materials:
-
Sodium nitrite (NaNO₂)
-
Hydrogen peroxide (H₂O₂)
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (B78521) (NaOH)
-
Manganese dioxide (MnO₂)
-
Ice bath
-
Spectrophotometer
Procedure:
-
Prepare an ice-cold solution of 0.6 M sodium nitrite.
-
Prepare a separate ice-cold solution of 0.7 M hydrogen peroxide in 0.6 M hydrochloric acid.
-
Rapidly mix the two solutions.
-
Within 1-2 seconds, quench the reaction by adding 1.5 M sodium hydroxide to make the solution alkaline.[7]
-
To remove excess hydrogen peroxide, pass the solution through a short column of manganese dioxide.[7]
-
The resulting yellow solution is the peroxynitrite stock. Store on ice and use immediately.
Experimental Protocol: Quantification of Peroxynitrite
The concentration of the synthesized peroxynitrite solution is determined spectrophotometrically.
Procedure:
-
Dilute an aliquot of the peroxynitrite stock solution in 0.1 M NaOH.
-
Measure the absorbance at 302 nm using a UV-Vis spectrophotometer.
-
Calculate the concentration using the Beer-Lambert law (A = εbc), where A is the absorbance, ε is the molar extinction coefficient (1670 M⁻¹cm⁻¹ at 302 nm), b is the path length of the cuvette (typically 1 cm), and c is the concentration.[7]
Biological Significance of Peroxynitrite
Peroxynitrite is a key mediator in a variety of physiological and pathological processes. Its effects are concentration-dependent, ranging from modulation of cell signaling to induction of cell death.[5][6]
Signaling Pathways Modulated by Peroxynitrite
Peroxynitrite can influence several key signaling cascades, including the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Peroxynitrite is a potent activator of the Extracellular signal-Regulated Kinase (ERK), a member of the MAPK family.[8] This activation can occur through a signaling cascade involving Raf-1 and MEK1, but independently of the Epidermal Growth Factor Receptor (EGFR) and p21Ras.[8] In some cellular contexts, peroxynitrite-mediated ERK1/2 phosphorylation is independent of MEK but dependent on Protein Kinase C (PKC).[9]
Peroxynitrite can activate the NF-κB pathway through a dual mechanism. One pathway involves the classical transient activation through p38, leading to IκBα phosphorylation and subsequent nuclear translocation of the p65/p50 heterodimer.[10] The other is an aberrant, delayed activation involving the nitration of IκBα.[10]
Peroxynitrite-Induced Cell Death
At higher concentrations, peroxynitrite can induce both apoptosis and necrosis.[5] The specific cell death pathway is dependent on the rate of peroxynitrite production, cellular antioxidant levels, and the duration of exposure.[5]
Experimental Protocol: Measurement of Peroxynitrite-Induced Cell Death
This protocol outlines a method to assess cell death induced by peroxynitrite using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.
Materials:
-
Cultured cells (e.g., human nasal epithelial cells)
-
Peroxynitrite stock solution
-
Annexin V-FITC Apoptosis Detection Kit
-
Propidium Iodide (PI)
-
Flow cytometer
Procedure:
-
Seed cells in appropriate culture plates and allow them to adhere.
-
Treat cells with varying concentrations of peroxynitrite for a defined period.
-
Harvest the cells and wash with cold PBS.
-
Resuspend the cells in 1X Binding Buffer provided in the apoptosis detection kit.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's instructions.
-
Incubate the cells in the dark for 15 minutes at room temperature.
-
Analyze the cells by flow cytometry. Live cells will be Annexin V and PI negative, early apoptotic cells will be Annexin V positive and PI negative, and late apoptotic/necrotic cells will be both Annexin V and PI positive.[11]
Therapeutic Strategies Targeting Peroxynitrite
Given the pathological role of peroxynitrite, strategies to mitigate its effects are of significant interest in drug development. One promising approach is the use of peroxynitrite decomposition catalysts.
Peroxynitrite Decomposition Catalysts
Certain water-soluble iron (III) porphyrins have been shown to be effective catalysts for the decomposition of peroxynitrite, primarily by isomerizing it to the less harmful nitrate.[12] This action reduces the formation of damaging radical species.[12]
Data Presentation: Efficacy of Peroxynitrite Decomposition Catalysts
The following table summarizes the in vivo efficacy of two iron (III) porphyrin catalysts, FeTMPS and FeTMPyP, in a rat model of carrageenan-induced paw edema, a model of acute inflammation.
| Catalyst (30 mg/kg) | Inhibition of Paw Edema (%) | Reference |
| FeTMPS | ~50% | [12][13] |
| FeTMPyP | ~25% | [12][13] |
These catalysts were shown to reduce swelling and lactate (B86563) dehydrogenase release in a dose-dependent manner.[13]
Experimental Workflow: Evaluating Peroxynitrite Decomposition Catalysts
Conclusion
Peroxynitrite represents a critical, albeit transient, molecular species at the heart of numerous physiological and pathological processes. Understanding its chemistry, biological effects, and the pathways it modulates is essential for the development of novel therapeutics for a range of diseases. This guide provides a foundational technical overview to aid researchers and drug development professionals in this endeavor. Further investigation into selective and potent peroxynitrite scavengers and decomposition catalysts holds significant promise for future therapeutic interventions.
References
- 1. Peroxynitrite - Wikipedia [en.wikipedia.org]
- 2. Nitric Oxide and Peroxynitrite in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Peroxynitrite Is the Major Species Formed from Different Flux Ratios of Co-generated Nitric Oxide and Superoxide: DIRECT REACTION WITH BORONATE-BASED FLUORESCENT PROBE - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Cellular mechanisms of peroxynitrite-induced neuronal death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. abcam.com [abcam.com]
- 8. Peroxynitrite activates ERK via Raf-1 and MEK, independently from EGF receptor and p21Ras in H9C2 cardiomyocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Peroxynitrite activates mitogen-activated protein kinase (MAPK) via a MEK-independent pathway: a role for protein kinase C - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. mdpi.com [mdpi.com]
- 12. Peroxynitrite decomposition catalysts: Therapeutics for peroxynitrite-mediated pathology - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
Theoretical Framework for Assessing the Stability of (Nitroperoxy)ethane: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
(Nitroperoxy)ethane (CH₃CH₂OONO₂) is a molecule of interest due to its unique combination of a peroxide and a nitro group. Understanding its stability is crucial for applications in atmospheric chemistry, combustion processes, and potentially as an intermediate in drug metabolism or synthesis. This technical guide provides a comprehensive theoretical framework for evaluating the stability of this compound. In the absence of direct theoretical studies on this specific molecule in the reviewed literature, this document outlines the established computational methodologies and expected decomposition pathways based on analogous chemical species such as alkyl peroxynitrates and organic peroxides. Detailed protocols for high-level quantum chemical calculations are presented to facilitate future research in this area.
Introduction
The stability of molecules containing O-O and O-NO₂ bonds is a critical factor in determining their reactivity and potential hazard. This compound possesses both of these labile linkages, suggesting it is likely a reactive species. Theoretical and computational chemistry provide powerful tools to investigate the thermodynamics and kinetics of such molecules, offering insights into their bond dissociation energies (BDEs), reaction enthalpies, and the activation barriers for various decomposition pathways. This guide will detail the theoretical approaches necessary to conduct a thorough stability analysis of this compound.
Predicted Decomposition Pathways
The primary unimolecular decomposition pathways for this compound are expected to involve the cleavage of its weakest bonds: the O-O and the O-NO₂ bonds. The following diagram illustrates these potential initial steps.
Further reactions of the resulting radical species would lead to a cascade of products. The relative importance of these pathways is determined by the respective bond dissociation energies.
Quantitative Data from Analogous Systems
While no specific theoretical data for this compound has been found, experimental data for the closely related ethyl peroxynitrate (CH₃CH₂O₂NO₂) provides valuable context. The thermal decomposition of ethyl peroxynitrate has been studied, and it proceeds via the fission of the O-NO₂ bond.
| Compound | Decomposition Reaction | High-Pressure Rate Constant (k∞) | Activation Energy (Ea) |
| Ethyl Peroxynitrate | CH₃CH₂O₂NO₂ → CH₃CH₂O₂• + NO₂ | 8.8 x 10¹⁵ exp(-86.8 kJ mol⁻¹/RT) s⁻¹ | 86.8 kJ/mol |
Table 1: Experimental kinetic data for the thermal decomposition of ethyl peroxynitrate.
For the O-O bond, high-level ab initio studies on various organic peroxides provide benchmark values for bond dissociation enthalpies.
| Peroxide | O-O BDE (kcal/mol) at 298 K (G2 Level of Theory) |
| Hydrogen Peroxide (HOOH) | 50 |
| Methyl Hydroperoxide (CH₃OOH) | 45 |
| Dimethyl Peroxide (CH₃OOCH₃) | 39 |
Table 2: Calculated O-O bond dissociation enthalpies for selected peroxides.
These data suggest that both the O-O and O-NO₂ bonds in this compound are likely to have comparable dissociation energies, making both decomposition pathways potentially significant.
Detailed Methodologies for Theoretical Studies
To obtain reliable theoretical data for the stability of this compound, a multi-step computational protocol is recommended. The following workflow outlines the key stages of such a study.
Spectroscopic Characterization of Nitroalkyl Peroxides: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the spectroscopic techniques used to characterize nitroalkyl peroxides, a class of compounds with growing interest in various chemical and pharmaceutical fields. The unique combination of the nitro and peroxide functional groups presents a distinct spectroscopic fingerprint that can be elucidated through a combination of Nuclear Magnetic Resonance (NMR), Infrared (IR), Raman spectroscopy, and Mass Spectrometry (MS).
Spectroscopic Data of β-Peroxyl Nitroalkanes
The following tables summarize typical spectroscopic data for β-peroxyl nitroalkanes, synthesized via the nitration-peroxidation of alkenes. This data is crucial for the identification and characterization of this compound class.
¹H and ¹³C NMR Spectroscopy
NMR spectroscopy is a powerful tool for the structural elucidation of nitroalkyl peroxides. The chemical shifts are influenced by the electron-withdrawing nature of the nitro group and the peroxide linkage.
Table 1: ¹H NMR Chemical Shifts (CDCl₃, ppm) of Representative β-Peroxyl Nitroalkanes
| Compound Structure | Hα (ppm) | Hβ (ppm) | Other Protons (ppm) |
| 1 | 4.80 (dd, J = 13.2, 5.2 Hz, 1H), 4.65 (dd, J = 13.2, 8.0 Hz, 1H) | 5.50 (dd, J = 8.0, 5.2 Hz, 1H) | 7.41-7.32 (m, 5H), 1.28 (s, 9H) |
| 2 | 4.75 (dd, J = 13.2, 5.6 Hz, 1H), 4.62 (dd, J = 13.2, 7.6 Hz, 1H) | 5.43 (dd, J = 7.6, 5.6 Hz, 1H) | 7.30-7.20 (m, 4H), 2.36 (s, 3H), 1.28 (s, 9H) |
| 3 | 4.82 (dd, J = 13.2, 4.8 Hz, 1H), 4.68 (dd, J = 13.2, 8.4 Hz, 1H) | 5.48 (dd, J = 8.4, 4.8 Hz, 1H) | 7.45-7.35 (m, 4H), 1.29 (s, 9H) |
Table 2: ¹³C NMR Chemical Shifts (CDCl₃, ppm) of Representative β-Peroxyl Nitroalkanes
| Compound Structure | Cα (ppm) | Cβ (ppm) | Other Carbons (ppm) |
| 1 | 79.8 | 85.1 | 135.4, 129.0, 128.9, 127.8, 82.0, 26.4 |
| 2 | 79.8 | 84.8 | 138.9, 132.3, 129.6, 127.7, 81.9, 26.4, 21.3 |
| 3 | 79.2 | 84.5 | 134.3, 134.1, 129.3, 129.2, 82.1, 26.4 |
Vibrational Spectroscopy: IR and Raman
Infrared and Raman spectroscopy are essential for identifying the key functional groups present in nitroalkyl peroxides. The nitro group exhibits strong, characteristic stretching vibrations, while the peroxide bond shows weaker but identifiable signals.
Table 3: Characteristic IR and Raman Frequencies (cm⁻¹) for Nitroalkyl Peroxides
| Functional Group | Vibration Mode | IR Frequency (cm⁻¹) | Raman Frequency (cm⁻¹) | Intensity |
| Nitro (NO₂) Group | Asymmetric Stretch | 1560 - 1540 | 1560 - 1540 | Strong |
| Symmetric Stretch | 1380 - 1360 | 1380 - 1360 | Strong | |
| Peroxide (O-O) Group | O-O Stretch | 890 - 830 | 890 - 830 | Weak to Medium |
| C-N Bond | C-N Stretch | 870 - 850 | 870 - 850 | Medium |
Note: The exact frequencies can vary depending on the molecular structure and environment.
Mass Spectrometry
Mass spectrometry provides information about the molecular weight and fragmentation patterns of nitroalkyl peroxides. Common fragmentation pathways involve the loss of the nitro group (NO₂) and cleavage of the peroxide bond.[1][2]
Table 4: Key Fragmentation Patterns in Mass Spectrometry of Nitroalkyl Peroxides
| Fragmentation | Description |
| [M - NO₂]⁺ | Loss of a nitro group (46 amu). This is a very common fragmentation for nitro compounds. |
| [M - O₂]⁺ | Loss of molecular oxygen from the peroxide linkage. |
| [M - R'OO]⁺ | Cleavage of the C-O bond of the peroxide. |
| Cleavage of C-C bond α to NO₂ | Fragmentation of the alkyl chain adjacent to the nitro group. |
Experimental Protocols
A reliable method for the synthesis of β-peroxyl nitroalkanes is the nitration-peroxidation of alkenes.[3][4]
General Procedure for the Synthesis of β-Peroxyl Nitroalkanes
To a solution of the alkene (0.5 mmol) and Mn(OAc)₃·2H₂O (10 mol %) in acetonitrile (B52724) (2.0 mL) is added tert-butyl nitrite (B80452) (1.0 mmol) and tert-butyl hydroperoxide (1.5 mmol) at room temperature under a nitrogen atmosphere. The reaction mixture is stirred for 5 hours. After completion of the reaction (monitored by TLC), the solvent is evaporated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate) to afford the desired β-peroxyl nitroalkane.
Materials:
-
Alkene
-
Manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O)
-
tert-Butyl nitrite
-
tert-Butyl hydroperoxide (TBHP)
-
Acetonitrile (CH₃CN)
-
Standard laboratory glassware and purification supplies
Visualizations
The following diagrams illustrate the reaction mechanism for the formation of nitroalkyl peroxides and a general workflow for their spectroscopic characterization.
Caption: Radical reaction mechanism for the nitration-peroxidation of alkenes.
Caption: General workflow for the spectroscopic characterization of nitroalkyl peroxides.
References
reactivity of compounds with nitro and peroxy groups
An In-depth Technical Guide on the Reactivity of Compounds with Nitro and Peroxy Groups
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemistry, reactivity, and biological significance of compounds containing both nitro (-NO₂) and peroxy (-O-O-) functional groups. These molecules are of significant interest due to their high reactivity and involvement in a range of chemical and biological processes. This document covers their synthesis, stability, decomposition pathways, and potential applications in drug development, with a focus on providing actionable data and experimental protocols for researchers in the field.
Core Concepts and Reactivity
Compounds featuring both nitro and peroxy functionalities are characterized by their inherent instability and high reactivity. The presence of the electron-withdrawing nitro group and the weak O-O bond of the peroxy group makes these molecules potent oxidizing and nitrating agents.[1][2][3] Their chemistry is largely dominated by the formation of highly reactive radical species.[4][5]
Two major classes of such compounds are of particular scientific interest:
-
Peroxyacyl Nitrates (PANs): These are secondary pollutants formed in the atmosphere through photochemical reactions involving volatile organic compounds (VOCs) and nitrogen oxides (NOx).[4][6] Peroxyacetyl nitrate (B79036) (CH₃C(O)OONO₂) is the most abundant and well-studied member of this class.[5][6] PANs are known eye and respiratory irritants and can act as reservoirs for NOx in the atmosphere, transporting these pollutants over long distances.[5][7][8]
-
Peroxynitrites: Peroxynitrite (ONOO⁻) is a short-lived, potent oxidizing and nitrating agent formed from the diffusion-controlled reaction between nitric oxide (•NO) and superoxide (B77818) radicals (O₂•⁻).[9][10] It plays a crucial role in various pathophysiological processes by reacting with a wide range of biological molecules, including proteins, lipids, and DNA.[11][12]
The inherent reactivity of these compounds also makes them challenging to handle safely. They can be sensitive to heat, shock, and friction, and their decomposition can be explosive.[2][3][13]
Synthesis of Nitro-Peroxy Compounds
The synthesis of compounds containing both nitro and peroxy groups requires careful control of reaction conditions due to their instability.
Synthesis of Peroxyacyl Nitrates (PANs)
PANs are primarily formed in the gas phase in the atmosphere.[4] Their synthesis in a laboratory setting for research purposes involves the generation of peroxyacyl radicals in the presence of nitrogen dioxide. The general reaction is as follows:
RC(O)OO• + NO₂• ⇌ RC(O)OONO₂[4]
Peroxyacetyl radicals are commonly generated from the photolysis of acetaldehyde (B116499) or other suitable precursors.[6]
Synthesis of Peroxynitrite
Peroxynitrite is typically synthesized in solution and used immediately due to its short half-life. A common laboratory method involves the reaction of acidified hydrogen peroxide with a nitrite (B80452) salt, followed by quenching with a strong base.[10]
Synthesis of Organic Nitro-Peroxides
Specific organic molecules containing both a distinct nitro group and a peroxy group can be synthesized through various organic chemistry routes. For example, p-nitrobenzoyl peroxide can be prepared by reacting p-nitrobenzoyl chloride with sodium peroxide.[14] Another approach involves the nitration of existing organic peroxides.[14] The oxidation of amines or other nitrogen-containing compounds using peroxy acids can also yield nitro compounds, and under certain conditions, may lead to intermediates or side products containing both functionalities.[15][16]
Stability and Decomposition
The stability of nitro-peroxy compounds is highly dependent on their structure and the surrounding environment.
Thermal Decomposition
Both PANs and peroxynitrites are thermally unstable. The decomposition of PANs is a reversible process that releases peroxyacyl radicals and nitrogen dioxide.[5] The rate of decomposition is highly temperature-dependent, with PANs being more stable at lower temperatures.[5][7] This allows for their long-range transport in the colder regions of the atmosphere.[5][6]
Organic peroxides, in general, are susceptible to self-accelerating decomposition, where the heat generated by the decomposition reaction can lead to a runaway reaction if not properly dissipated.[17] The presence of a nitro group can further destabilize the molecule.[2]
Decomposition in Solution
Peroxynitrite is highly unstable in aqueous solutions, with a half-life of less than a second at physiological pH.[10] Its decomposition pathway is complex and can lead to the formation of various reactive species, including hydroxyl radicals (•OH) and nitrogen dioxide (•NO₂).[12]
Quantitative Data
The following tables summarize key quantitative data related to the reactivity and properties of representative nitro-peroxy compounds.
Table 1: Properties of Peroxyacetyl Nitrate (PAN)
| Property | Value | Reference(s) |
| Molar Mass | 121.05 g/mol | [5] |
| Solubility in Water | 1.46 x 10⁵ mg/L at 298 K | [5] |
| Vapor Pressure | 29.2 mmHg at 298 K | [5] |
| Henry's Law Constant | 0.000278 m³ atm/mol at 298 K | [5] |
| Atmospheric OH Rate Constant | 10⁻¹³ cm³/molecule/s at 298 K | [5] |
Table 2: Decomposition and Reactivity of Peroxynitrite
| Reaction | Rate Constant / Property | Reference(s) |
| Formation (•NO + O₂•⁻) | ~1.6 x 10¹⁰ M⁻¹s⁻¹ | [9] |
| Half-life at pH 7.4, 37°C | < 1 second | [10] |
| Reaction with CO₂ | 3-6 x 10⁴ M⁻¹s⁻¹ | [12] |
| Reaction with Thiols (e.g., Cysteine) | ~5 x 10³ M⁻¹s⁻¹ | [12] |
Experimental Protocols
Synthesis of p-Nitrobenzoyl Peroxide[14]
Materials:
-
p-Nitrobenzoyl chloride
-
Sodium peroxide
-
Water
-
Ice
Procedure:
-
Prepare a 600-mL beaker with 100 mL of water, equipped with a stirrer, thermometer, and a separatory funnel.
-
Immerse the beaker in an ice-water bath and cool the water to 0-5°C.
-
Add 10 g of sodium peroxide to the cold water.
-
With vigorous stirring, add a solution of 37 g of p-nitrobenzoyl chloride in 100 mL of dry toluene dropwise over approximately 30 minutes.
-
Continue stirring the mixture for an additional 1.5 hours.
-
Filter the resulting precipitate and wash it with 200 mL of cold water.
-
The yield of p-nitrobenzoyl peroxide is typically 28.5–29 g (86–88%).
-
For recrystallization, dissolve the product rapidly in 500 mL of dry toluene preheated to 80–85°C.
-
Filter the hot solution through a warm Büchner funnel and immediately cool the filtrate in an ice-water bath to obtain pale yellow needles.
Safety Note: Organic peroxides are potentially explosive and should be handled with extreme care. Use appropriate personal protective equipment and work in a well-ventilated fume hood. Avoid friction, grinding, and sources of heat.[3][17]
Visualization of Pathways and Workflows
Formation of Peroxyacetyl Nitrate (PAN) in the Atmosphere
Caption: Simplified reaction pathway for the formation of Peroxyacyl Nitrates (PANs) in the atmosphere.
Peroxynitrite-Mediated Signaling Pathway
Caption: Peroxynitrite formation and its impact on protein function through tyrosine nitration.
Experimental Workflow for Studying Nitro-Peroxy Compound Effects
Caption: A general experimental workflow for investigating the biological effects of nitro-peroxy compounds.
Applications in Drug Development
The high reactivity of nitro-peroxy compounds presents both challenges and opportunities in drug development.
-
Prodrug Strategies: The inherent instability of these compounds can be harnessed for targeted drug delivery. A stable precursor molecule could be designed to release a cytotoxic nitro-peroxy species or a related reactive nitrogen species upon reaching a specific physiological environment, such as the hypoxic conditions found in solid tumors.
-
Modulation of Signaling Pathways: As potent modifiers of biological molecules, these compounds can be used as tools to study and potentially modulate signaling pathways involved in disease.[11][12] For example, peroxynitrite-induced nitration of specific proteins can alter their function, and understanding these interactions could lead to new therapeutic targets.[12]
-
Antimicrobial and Anticancer Agents: The strong oxidizing and nitrating properties of these compounds make them candidates for antimicrobial and anticancer therapies, where the generation of high levels of oxidative and nitrative stress can induce cell death in pathogens or cancer cells.[18]
However, the non-specific reactivity and potential toxicity of these compounds are significant hurdles that must be overcome through careful drug design and delivery strategies.[18]
Safety and Handling
Due to their potential for explosive decomposition and high reactivity, compounds containing both nitro and peroxy groups must be handled with extreme caution.[3][13][17]
-
Storage: Store in small quantities in a cool, dark, and well-ventilated area, away from heat, light, and incompatible materials.[13][19]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, and chemical-resistant gloves.
-
Handling: Avoid friction, grinding, and impact. Use non-metallic spatulas and equipment. Work in a fume hood with a blast shield in place.
-
Disposal: Dispose of these compounds as hazardous waste according to institutional and regulatory guidelines. Do not mix with other waste streams.
This guide serves as a foundational resource for researchers and professionals working with or interested in the chemistry and application of compounds containing nitro and peroxy groups. Further investigation into the specific properties and biological activities of novel compounds in this class is a promising area for future research.
References
- 1. Nitroaromatic Compounds, from Synthesis to Biodegradation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nitro compound - Wikipedia [en.wikipedia.org]
- 3. Peroxides, Organic | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]
- 4. Peroxyacyl nitrates - Wikipedia [en.wikipedia.org]
- 5. Peroxyacetyl nitrate - Wikipedia [en.wikipedia.org]
- 6. Atmospheric peroxyacetyl nitrate (PAN): a global budget and source attribution - PMC [pmc.ncbi.nlm.nih.gov]
- 7. energyeducation.ca [energyeducation.ca]
- 8. The determination and role of peroxyacetil nitrate in photochemical processes in atmosphere - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pnas.org [pnas.org]
- 10. researchgate.net [researchgate.net]
- 11. Peroxynitrite induced signaling pathways in plant response to non-proteinogenic amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Role of peroxynitrite in the redox regulation of cell signal transduction pathways - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Peroxide - UMass Boston [umb.edu]
- 14. Organic Syntheses Procedure [orgsyn.org]
- 15. Nitro compound synthesis by oxidation [organic-chemistry.org]
- 16. Synthesis of Nitroarenes by Oxidation of Aryl Amines [mdpi.com]
- 17. americanchemistry.com [americanchemistry.com]
- 18. Multidirectional Efficacy of Biologically Active Nitro Compounds Included in Medicines - PMC [pmc.ncbi.nlm.nih.gov]
- 19. safety.nmsu.edu [safety.nmsu.edu]
The Multifaceted Role of tert-Butyl Nitrite in Alkene Difunctionalization: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The development of efficient and selective methods for the difunctionalization of alkenes is a cornerstone of modern organic synthesis, enabling the rapid construction of complex molecular architectures from simple, readily available starting materials. Among the diverse reagents utilized to achieve this transformation, tert-butyl nitrite (B80452) (TBN) has emerged as a versatile and powerful tool. Its ability to act as a radical initiator, a nitrogen source, and an oxidant under mild conditions has led to the development of a wide array of novel alkene difunctionalization reactions. This technical guide provides an in-depth overview of the pivotal role of tert-butyl nitrite in this field, with a focus on reaction mechanisms, quantitative data, and detailed experimental protocols to aid researchers in the practical application of these methodologies.
Core Concepts: The Radical-Mediated Reactivity of tert-Butyl Nitrite
The utility of tert-butyl nitrite in alkene difunctionalization predominantly stems from its ability to generate radical species, particularly the nitrogen dioxide radical (•NO2), upon thermal or photochemical decomposition. This radical can then initiate a cascade of reactions with alkenes, leading to the introduction of two new functional groups across the double bond. The specific outcome of the reaction is often dictated by the other reagents present in the reaction mixture, such as oxygen, water, or other radical precursors.
A generalized mechanistic pathway for the TBN-mediated difunctionalization of alkenes is depicted below. The process is initiated by the homolytic cleavage of the O-N bond in TBN to generate a tert-butoxyl radical and a nitric oxide radical. The tert-butoxyl radical can then react with another molecule of TBN to generate a nitrogen dioxide radical, which is the key intermediate in many of these transformations.
Caption: Generalized mechanism of TBN-mediated alkene difunctionalization.
Key Alkene Difunctionalization Reactions Involving tert-Butyl Nitrite
Trifluoromethyloximation
The simultaneous introduction of a trifluoromethyl group and an oxime functionality across an alkene double bond represents a powerful strategy for the synthesis of valuable α-CF3 ketoximes. In this reaction, tert-butyl nitrite serves a dual role as both the nitrogen source for the oxime and the oxidant in a free-radical process.[1] This method is notable for being transition-metal-free and proceeding under mild, room-temperature conditions.[1]
Reaction Scheme:
R-CH=CH2 + CF3SO2Na + t-BuONO → R-C(=NOH)-CH2CF3
| Entry | Alkene Substrate | Product | Yield (%) | Reference |
| 1 | Styrene (B11656) | 1-Phenyl-2-(trifluoromethyl)ethan-1-one oxime | 75 | [1] |
| 2 | 4-Methylstyrene | 1-(p-Tolyl)-2-(trifluoromethyl)ethan-1-one oxime | 78 | [1] |
| 3 | 4-Methoxystyrene | 1-(4-Methoxyphenyl)-2-(trifluoromethyl)ethan-1-one oxime | 82 | [1] |
| 4 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-2-(trifluoromethyl)ethan-1-one oxime | 65 | [1] |
| 5 | 1-Octene | 1-(Trifluoromethyl)octan-2-one oxime | 55 | [2] |
| 6 | Cyclohexene | 2-(Trifluoromethyl)cyclohexan-1-one oxime | 48 (as a mixture of isomers) | [2] |
To a solution of styrene (1.0 mmol, 1.0 equiv) and CF3SO2Na (2.0 mmol, 2.0 equiv) in DMSO (5.0 mL) was added tert-butyl nitrite (2.0 mmol, 2.0 equiv) dropwise at room temperature. The reaction mixture was stirred at room temperature for 12 hours. After completion of the reaction (monitored by TLC), the mixture was diluted with water (20 mL) and extracted with ethyl acetate (B1210297) (3 x 20 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 10:1) to afford the desired product.
Aerobic Radical Multifunctionalization
In the presence of molecular oxygen, tert-butyl nitrite can mediate the multifunctionalization of alkenes, leading to the formation of nitrated γ-lactols or 4-hydroxy-5-nitropentyl nitrate (B79036) derivatives.[3][4] Interestingly, the presence of water can significantly alter the reaction outcome, shifting the product distribution from γ-lactols to the nitrate derivatives.[3][5] This reaction proceeds through a radical cascade involving oxynitration and subsequent C(sp3)-H oxidation.[4]
Reaction Scheme (with water):
R-CH=CH-(CH2)n-CH3 + t-BuONO + O2 + H2O → R-CH(OH)-CH(ONO2)-(CH2)n-CH2NO2
| Entry | Alkene Substrate | Product | Yield (%) | Reference |
| 1 | 1-Decene (B1663960) | 1-Nitratodecan-2-ol | 65 | [3] |
| 2 | 1-Dodecene | 1-Nitratododecan-2-ol | 68 | [3] |
| 3 | (E)-5-Decene | Mixture of regioisomers | 55 | [3] |
| 4 | Cyclooctene | trans-1-Nitratocyclooctan-2-ol | 62 | [3] |
A mixture of 1-decene (1.0 mmol, 1.0 equiv), tert-butyl nitrite (3.0 mmol, 3.0 equiv), and water (30 mmol, 30 equiv) in pentane (B18724) (5 mL) was stirred under an oxygen atmosphere (balloon) at room temperature for 12 hours. After completion of the reaction, the solvent was removed under reduced pressure, and the residue was purified by column chromatography on silica gel (hexane/ethyl acetate = 20:1) to afford the desired product.[6]
Caption: Experimental workflow for aerobic radical multifunctionalization.
Nitration-Peroxidation
The combination of tert-butyl nitrite and tert-butyl hydroperoxide (TBHP) provides a selective method for the nitration-peroxidation of alkenes, yielding valuable β-peroxyl nitroalkanes.[7] This reaction proceeds under mild conditions and offers a direct route to introduce both a nitro group and a peroxyl group across a double bond.[7]
Reaction Scheme:
R-CH=CH2 + t-BuONO + t-BuOOH → R-CH(OOBu-t)-CH2NO2
| Entry | Alkene Substrate | Product | Yield (%) | Reference |
| 1 | Styrene | 1-(tert-Butylperoxy)-2-nitro-1-phenylethane | 94 | [7] |
| 2 | 4-Methylstyrene | 1-(tert-Butylperoxy)-1-(p-tolyl)-2-nitroethane | 92 | [7] |
| 3 | 4-Bromostyrene | 1-(4-Bromophenyl)-1-(tert-butylperoxy)-2-nitroethane | 85 | [7] |
| 4 | α-Methylstyrene | 2-(tert-Butylperoxy)-1-nitro-2-phenylpropane | 88 | [7] |
| 5 | Indene | 1-(tert-Butylperoxy)-2-nitroindan | 76 | [7] |
To a solution of styrene (0.5 mmol, 1.0 equiv) and Mn(OAc)3·2H2O (10 mol %) in MeCN (2.0 mL) were added tert-butyl hydroperoxide (1.5 mmol, 3.0 equiv, in decane) and tert-butyl nitrite (1.0 mmol, 2.0 equiv) at room temperature under a nitrogen atmosphere. The reaction mixture was stirred for 5 hours. After completion, the reaction was quenched with water and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na2SO4, and concentrated. The residue was purified by column chromatography on silica gel to afford the product.[7]
Nitro-hydroxylation
The direct vicinal nitro-hydroxylation of alkenes to furnish β-nitro alcohols can be effectively achieved using tert-butyl nitrite in a biphasic solvent system of hexane (B92381) and water under an air atmosphere.[8] Water plays a crucial role in this transformation, promoting the formation of the desired β-nitro alcohol over the competing nitro-nitrate side product.[8]
Reaction Scheme:
R-CH=CH2 + t-BuONO + O2/H2O → R-CH(OH)-CH2NO2
| Entry | Alkene Substrate | Product | Yield (%) | Reference |
| 1 | Styrene | 2-Nitro-1-phenylethan-1-ol | 72 | [8] |
| 2 | 4-Methylstyrene | 1-(p-Tolyl)-2-nitroethan-1-ol | 75 | [8] |
| 3 | 4-Chlorostyrene | 1-(4-Chlorophenyl)-2-nitroethan-1-ol | 68 | [8] |
| 4 | trans-β-Methylstyrene | 1-Phenyl-2-nitropropan-1-ol | 65 (as a mixture of diastereomers) | [8] |
A solution of styrene (1.0 mmol) in a mixture of hexane (5 mL) and water (5 mL) was stirred vigorously under an air atmosphere (balloon). Tert-butyl nitrite (2.0 mmol) was added dropwise, and the reaction mixture was stirred at room temperature for 24 hours. The organic layer was separated, and the aqueous layer was extracted with ethyl acetate (3 x 10 mL). The combined organic layers were washed with brine, dried over anhydrous Na2SO4, and concentrated under reduced pressure. The crude product was purified by column chromatography on silica gel (hexane/ethyl acetate = 5:1) to give the desired β-nitro alcohol.[8]
Conclusion
Tert-butyl nitrite has proven to be an exceptionally valuable reagent in the field of alkene difunctionalization. Its ability to generate radical species under mild conditions has enabled the development of a diverse range of transformations, providing access to a variety of important functionalized molecules. The reactions highlighted in this guide, including trifluoromethyloximation, aerobic radical multifunctionalization, nitration-peroxidation, and nitro-hydroxylation, demonstrate the versatility of TBN. For researchers in academia and industry, particularly in the realm of drug discovery and development, the methodologies described herein offer powerful tools for the synthesis of novel chemical entities. The provided quantitative data and detailed experimental protocols are intended to facilitate the adoption and further exploration of these powerful synthetic methods.
References
- 1. Dual Roles of tert-Butyl Nitrite in the Transition Metal- and External Oxidant-Free Trifluoromethyloximation of Alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. BJOC - Aerobic radical multifunctionalization of alkenes using tert-butyl nitrite and water [beilstein-journals.org]
- 4. Multifunctionalization of alkenes via aerobic oxynitration and sp3 C–H oxidation - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. BJOC - Aerobic radical multifunctionalization of alkenes using tert-butyl nitrite and water [beilstein-journals.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. chemrevlett.com [chemrevlett.com]
Formation of Nitroalkyl Hydroperoxides: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
October 2025
Abstract
This technical guide provides a comprehensive overview of the formation of nitroalkyl hydroperoxides, a class of compounds containing both a nitro (-NO₂) and a hydroperoxy (-OOH) functional group attached to the same alkyl carbon. These geminal nitrohydroperoxides are of interest for their potential as reactive intermediates and their possible roles in various chemical and biological processes. Due to the limited availability of direct synthetic protocols in the literature, this document outlines proposed synthetic methodologies, discusses key characterization techniques, and addresses the anticipated stability of these compounds. The information presented herein is a synthesis of data from related compounds and general chemical principles, intended to serve as a foundation for further research and development in this area.
Introduction
Nitroalkyl hydroperoxides are a unique class of organic molecules characterized by the presence of two highly reactive functional groups on a single carbon atom. The electron-withdrawing nature of the nitro group is expected to significantly influence the properties and reactivity of the adjacent hydroperoxy group. While the synthesis and characterization of related compounds, such as β-peroxyl nitroalkanes and α-hydroxyalkyl hydroperoxides, have been reported, dedicated studies on simple geminal nitroalkyl hydroperoxides are scarce. Understanding the formation and properties of these compounds is crucial for exploring their potential applications in synthetic chemistry, as energetic materials, and in the context of drug development where redox-active molecules play a significant role.
Proposed Synthetic Methodologies
Ozonolysis of Nitroalkenes
Ozonolysis is a powerful method for cleaving carbon-carbon double bonds to form carbonyl compounds.[1] The reaction proceeds through the formation of a primary ozonide (molozonide), which rearranges to a more stable secondary ozonide. In the presence of a protic solvent like methanol, the intermediate carbonyl oxide (Criegee intermediate) can be trapped to form α-hydroperoxy ethers. By analogy, the ozonolysis of a nitroalkene in a non-participating solvent, followed by a careful workup, could potentially yield a nitroalkyl hydroperoxide.
Proposed Experimental Protocol: Ozonolysis of 1-Nitrocyclohexene (B1209902)
-
Materials: 1-Nitrocyclohexene, Dichloromethane (B109758) (CH₂Cl₂), Ozone (O₃), Dimethyl sulfide (B99878) (DMS).
-
Procedure:
-
Dissolve 1-nitrocyclohexene (1.0 eq) in dry dichloromethane (CH₂Cl₂) and cool the solution to -78 °C in a dry ice/acetone bath.
-
Bubble a stream of ozone-oxygen mixture through the solution. Monitor the reaction progress by TLC or the appearance of a blue color indicating excess ozone.
-
Once the reaction is complete, purge the solution with a stream of dry nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (1.5 eq) dropwise to the cold solution to reductively quench any potentially explosive peroxide byproducts.
-
Allow the reaction mixture to slowly warm to room temperature.
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate (B86663) (Na₂SO₄), and concentrate under reduced pressure at low temperature to obtain the crude 1-nitro-1-hydroperoxycyclohexane.
-
Purification should be attempted with extreme caution, preferably using low-temperature column chromatography on silica (B1680970) gel.
-
Acid-Catalyzed Reaction of Nitroalkanes with Hydrogen Peroxide
The reaction of ketones and aldehydes with hydrogen peroxide under acidic conditions is a known method for the synthesis of geminal dihydroperoxides.[2] It is plausible that a similar approach could be applied to nitroalkanes, where the nitro group might activate the adjacent C-H bond towards reaction with hydrogen peroxide.
Proposed Experimental Protocol: Synthesis of 1-Nitro-1-hydroperoxycyclohexane
-
Materials: Nitrocyclohexane (B1678964), Hydrogen peroxide (30% aqueous solution), Sulfuric acid (concentrated), Diethyl ether.
-
Procedure:
-
To a stirred solution of nitrocyclohexane (1.0 eq) in diethyl ether, add a stoichiometric amount of 30% hydrogen peroxide (1.0-1.2 eq).
-
Cool the mixture in an ice bath and slowly add a catalytic amount of concentrated sulfuric acid.
-
Allow the reaction to stir at low temperature and monitor its progress by TLC.
-
Upon completion, carefully neutralize the acid with a cold, dilute solution of sodium bicarbonate.
-
Separate the organic layer, wash with water and brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Remove the solvent under reduced pressure at low temperature to yield the crude product.
-
Purify with caution using low-temperature chromatography.
-
Characterization of Nitroalkyl Hydroperoxides
The characterization of nitroalkyl hydroperoxides is expected to be challenging due to their potential instability. A combination of spectroscopic methods would be necessary for structural elucidation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The most characteristic signal would be the hydroperoxy proton (-OOH), which is expected to appear as a broad singlet in the downfield region of the spectrum, typically between δ 10-13 ppm. The chemical shift of the proton on the carbon bearing the nitro and hydroperoxy groups would depend on the specific alkyl structure.
-
¹³C NMR: The carbon atom attached to both the nitro and hydroperoxy groups would exhibit a characteristic chemical shift, influenced by the electronegativity of both substituents.
| Proton Type | Typical ¹H NMR Chemical Shift (ppm) |
| R-OOH | 10 - 13 |
| HC-NO₂/OOH | 4.5 - 6.0 (estimated) |
| Alkyl Protons | 0.8 - 2.5 |
| Carbon Type | Typical ¹³C NMR Chemical Shift (ppm) |
| C-NO₂/OOH | 90 - 110 (estimated) |
| Alkyl Carbons | 10 - 40 |
Infrared (IR) Spectroscopy
The IR spectrum of a nitroalkyl hydroperoxide would be expected to show characteristic absorption bands for the O-H, N-O, and C-N bonds.
| Functional Group | Characteristic IR Absorption (cm⁻¹) |
| O-H (hydroperoxy) | 3200 - 3600 (broad) |
| N=O (nitro, asymmetric stretch) | 1540 - 1560 |
| N=O (nitro, symmetric stretch) | 1345 - 1385 |
| C-N | 830 - 870 |
Mass Spectrometry (MS)
Mass spectrometry would be a crucial tool for determining the molecular weight and fragmentation pattern of these compounds. Due to their potential thermal lability, soft ionization techniques such as Electrospray Ionization (ESI) or Chemical Ionization (CI) would be preferred over Electron Impact (EI).
Stability and Handling
Nitroalkyl hydroperoxides are expected to be thermally unstable and potentially explosive compounds due to the presence of both a weak O-O bond and an energy-rich nitro group.[2] Their stability is likely to be influenced by factors such as temperature, pH, and the presence of metal ions.
-
Temperature: Elevated temperatures are likely to cause decomposition, potentially leading to the formation of radicals and gaseous products. Storage at low temperatures (-20 °C or below) is highly recommended.
-
pH: Acidic or basic conditions may catalyze decomposition pathways. Neutral pH should be maintained during handling and storage whenever possible.
-
Metal Contamination: Trace amounts of transition metals can catalyze the decomposition of hydroperoxides and should be avoided.
-
Handling Precautions: All work with nitroalkyl hydroperoxides should be conducted on a small scale in a well-ventilated fume hood, behind a blast shield. Appropriate personal protective equipment, including safety glasses, a lab coat, and gloves, must be worn.
Visualizations of Proposed Synthetic Pathways
The following diagrams illustrate the proposed logical workflows for the synthesis of nitroalkyl hydroperoxides.
Conclusion and Future Outlook
The formation of nitroalkyl hydroperoxides represents an intriguing yet underexplored area of organic chemistry. The proposed synthetic routes, based on the ozonolysis of nitroalkenes and the acid-catalyzed reaction of nitroalkanes with hydrogen peroxide, offer promising starting points for the synthesis of these challenging molecules. Significant experimental work is required to validate these methods, optimize reaction conditions, and fully characterize the resulting products. A thorough investigation of the stability and decomposition pathways of nitroalkyl hydroperoxides is also critical for their safe handling and potential application. Further research in this field could unveil novel reactive intermediates and open new avenues in synthetic chemistry and drug development. The potential for these compounds to act as targeted oxidizing agents or to release reactive nitrogen and oxygen species makes them compelling targets for future investigation.
References
exploring the scope of nitration-peroxidation reactions
An In-depth Technical Guide to Nitration-Peroxidation Reactions
Abstract
Nitration-peroxidation reactions represent a significant class of chemical transformations that introduce both a nitro group (-NO₂) and a peroxy group (-OOR) across a molecule, typically an alkene. This guide provides a comprehensive exploration of the scope of these reactions, detailing their mechanisms, applications, and the experimental protocols necessary for their execution. With a focus on both synthetic utility and biological relevance, this document serves as a technical resource for researchers, scientists, and professionals in drug development. The dual functionalization achieved through nitration-peroxidation opens new avenues for synthesizing complex molecules, including β-peroxyl nitroalkanes, which are valuable intermediates for pharmaceuticals and other fine chemicals.[1] In biological systems, similar reaction pathways involving reactive nitrogen and oxygen species contribute to cellular signaling and pathology, making their study crucial for understanding and treating diseases linked to oxidative and nitrosative stress.[2][3]
Synthetic Nitration-Peroxidation of Alkenes
A key advancement in synthetic organic chemistry is the development of methods for the three-component difunctionalization of alkenes.[1] The nitration-peroxidation reaction is a powerful example, enabling the simultaneous introduction of a nitro group and a peroxyl group across a carbon-carbon double bond. This process provides facile access to β-peroxyl nitroalkanes under mild conditions using readily available reagents.[1]
General Reaction Scheme and Mechanism
The reaction typically involves an alkene, a nitro source such as tert-butyl nitrite (B80452) (t-BuONO), and a peroxide source like tert-butyl hydroperoxide (TBHP).[1] The transformation is often facilitated by a metal catalyst, although it can proceed without one.[1]
The proposed mechanism follows a radical reaction pathway.[1] It begins with the generation of nitrogen dioxide (•NO₂) from the nitro source and peroxyl radicals (•OOR) from the hydroperoxide. The •NO₂ radical adds to the alkene, forming a carbon-centered radical intermediate. This intermediate is then trapped by the peroxyl radical to yield the final β-peroxyl nitroalkane product.[1] The peroxidation step is believed to be the rate-determining step of the reaction.[1]
References
An Initial Investigation into the Potential of (Nitroperoxy)ethane Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: As of October 2025, a comprehensive search of scientific literature, patent databases, and chemical registries did not yield any specific information on a class of compounds explicitly named "(Nitroperoxy)ethane derivatives." This technical guide, therefore, provides an in-depth analysis of the two constituent functional groups: organic nitrates (nitrooxy compounds) and organic peroxides . By understanding the synthesis, chemical properties, and biological activities of these related classes, researchers can better anticipate the potential characteristics and challenges associated with the hypothetical this compound structure.
Introduction
The concept of a "this compound derivative" suggests a molecule incorporating both a nitrooxy (-ONO2) or nitro (-NO2) group and a peroxy (-O-O-) linkage. Such a bifunctional structure is of significant interest in drug development due to the distinct and potent biological activities associated with each moiety.
-
Organic nitrates are well-established prodrugs that release nitric oxide (NO), a critical signaling molecule with potent vasodilatory effects.[1][2] They are a cornerstone in the treatment of cardiovascular diseases like angina.[1]
-
Organic peroxides are known for their ability to generate reactive oxygen species (ROS), which can induce oxidative stress and lead to cellular damage.[3] This property is harnessed in various therapeutic areas, including antimicrobial and anticancer agents.[4]
This guide will separately detail the synthesis, biological activity, and mechanisms of action for organic nitrates and organic peroxides to provide a foundational understanding for researchers exploring this novel chemical space.
Synthesis of Precursor Moieties
The synthesis of a hypothetical this compound derivative would likely involve multistep pathways combining established methods for introducing nitro/nitrooxy and peroxy functionalities.
Synthesis of Organic Nitrates (Alkyl Nitrates)
Organic nitrates are typically synthesized by the esterification of an alcohol with nitric acid, often in the presence of a dehydrating agent like sulfuric acid. Another common method involves the reaction of an alcohol with sodium nitrite (B80452) in an acidic solution.[5][6]
Experimental Protocol: Synthesis of Alkyl Nitrite (General Procedure) [7][8]
-
Preparation of Reagents: An aqueous solution of sodium nitrite is prepared. A separate solution of the desired alcohol is acidified, typically with sulfuric or hydrochloric acid, and cooled to 0°C.[7]
-
Reaction: The acidic alcohol solution is added dropwise to the cooled sodium nitrite solution under vigorous stirring. The reaction temperature should be maintained at or below 0°C to minimize the formation of toxic nitrogen dioxide gas.[7]
-
Work-up: The reaction mixture is transferred to a separatory funnel. The organic layer containing the alkyl nitrite is separated from the aqueous layer.
-
Purification: The crude product is washed with a saturated sodium bicarbonate solution to remove any remaining acid, followed by washing with brine. The product can be further purified by distillation.[7]
A French patent describes a continuous process for the preparation of alkyl nitrites where the alcohol, a metal nitrite, and a strong acid are gradually and continuously added to an aqueous medium, and the formed alkyl nitrite is continuously drawn off.[8]
Synthesis of Organic Peroxides
Organic peroxides can be synthesized through various methods, including the reaction of alkyl halides with hydrogen peroxide, the ozonolysis of alkenes, or the oxidation of various organic substrates.[9][10]
Experimental Protocol: Synthesis of Dialkyl Peroxides via Phase-Transfer Catalysis [11]
-
Reaction Setup: A mixture of an alkyl hydroperoxide, an alkyl bromide, and a phase-transfer catalyst (e.g., polyethylene (B3416737) glycol) is prepared in a suitable organic solvent (e.g., cyclohexane).
-
Addition of Base: A concentrated aqueous solution of an inorganic base (e.g., 50% KOH) is added to the organic mixture.
-
Reaction Conditions: The reaction is carried out under ultrasound irradiation for a significantly shorter reaction time (e.g., 1.5 hours) compared to magnetic stirring.
-
Work-up and Purification: After the reaction is complete, the phases are separated. The organic phase containing the dialkyl peroxide is washed with water and dried. The product can be purified by column chromatography.
Quantitative Data on Biological Activity
While no data exists for "this compound derivatives," the following tables summarize representative quantitative data for related nitro compounds and organic peroxides, highlighting their potential as bioactive molecules.
Table 1: In Vitro Anticancer Activity of Selected Nitro Compounds
| Compound | Cell Line | Activity Metric | Value | Reference |
| Nitroxoline Derivative (10a) | Caco-2 (colorectal adenocarcinoma) | IC50 | 1.77 µM | [12] |
| Benzofuran Hybrid (3j) | - | VEGFR-2 Inhibition (IC50) | 3.35 µM | [12] |
| Benzofuran Hybrid (3k) | - | VEGFR-2 Inhibition (IC50) | 3.37 µM | [12] |
| Benzofuran Hybrid (3f) | - | EGFR Inhibition (IC50) | 5.29 µM | [12] |
Table 2: Antioxidant Activity of Selected Nitro Compounds
| Compound | Assay | Activity Metric | Value | Reference |
| Nitroxoline Derivative (10a) | ABTS radical scavenging | IC50 | 8.01 µg/mL | [12] |
| Nitroxoline Derivative (10d) | ABTS radical scavenging | IC50 | 8.52 µg/mL | [12] |
Signaling Pathways and Mechanisms of Action
Organic Nitrates: The Nitric Oxide (NO) Pathway
The primary mechanism of action for organic nitrates involves their metabolic conversion to nitric oxide (NO).[13] NO is a potent activator of soluble guanylyl cyclase (sGC), which in turn catalyzes the conversion of guanosine (B1672433) triphosphate (GTP) to cyclic guanosine monophosphate (cGMP).[2][14] Increased levels of cGMP activate protein kinase G (PKG), leading to a cascade of events that result in the dephosphorylation of myosin light chains in smooth muscle cells, causing vasodilation.[13]
Figure 1: Signaling pathway of organic nitrates leading to vasodilation.
Organic Peroxides: Induction of Oxidative Stress
Organic peroxides exert their biological effects primarily through the generation of free radicals, such as reactive oxygen species (ROS).[3] The relatively weak O-O bond in the peroxide group can undergo homolytic cleavage to produce highly reactive radicals.[15] These radicals can then initiate a cascade of oxidative reactions, leading to damage of cellular components like lipids, proteins, and DNA.[3] This mechanism is central to their antimicrobial and cytotoxic activities.
Figure 2: General mechanism of action for organic peroxides.
Future Directions and Considerations
The development of this compound derivatives presents an intriguing, albeit challenging, prospect. A key consideration would be the inherent instability of a molecule containing a peroxide linkage, which can be sensitive to heat, light, and contaminants.[16][17] The synthetic strategy would need to be carefully designed to avoid premature decomposition.
A successful synthesis could yield a novel class of compounds with dual-action potential. For instance, such a molecule could act as an NO-donating agent with simultaneous cytotoxic effects from the peroxide moiety, a profile that could be explored for anticancer therapies. Further research would be required to understand the interplay between the two functional groups and to characterize the full pharmacological and toxicological profile of these hypothetical compounds.
Conclusion
While the specific class of "this compound derivatives" remains unexplored in the current scientific literature, a thorough understanding of the chemistry and biology of organic nitrates and organic peroxides provides a solid foundation for future investigations. The synthetic protocols, quantitative biological data, and mechanistic pathways outlined in this guide offer a starting point for researchers and drug development professionals interested in pursuing this novel area of medicinal chemistry. The potential for creating dual-action therapeutic agents makes this a field worthy of future exploration.
References
- 1. Organic Nitrates: Past, Present and Future [mdpi.com]
- 2. Organic Nitrates: Past, Present and Future - PMC [pmc.ncbi.nlm.nih.gov]
- 3. airo.co.in [airo.co.in]
- 4. researchgate.net [researchgate.net]
- 5. Alkyl_nitrites [chemeurope.com]
- 6. Synthesis and reactions of Isoamyl nitrite_Chemicalbook [chemicalbook.com]
- 7. m.youtube.com [m.youtube.com]
- 8. FR2807035A1 - PROCESS FOR THE PREPARATION OF ALKYL NITRITES - Google Patents [patents.google.com]
- 9. publications.polymtl.ca [publications.polymtl.ca]
- 10. Synthesis and Characterization of Organic Peroxides from Monoterpene-Derived Criegee Intermediates in Secondary Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Ultrasound-Assisted Green Synthesis of Dialkyl Peroxides under Phase-Transfer Catalysis Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. youtube.com [youtube.com]
- 14. researchgate.net [researchgate.net]
- 15. Organic peroxides - Wikipedia [en.wikipedia.org]
- 16. Organic Peroxide - Chemical Safety Facts [chemicalsafetyfacts.org]
- 17. cdp.dhs.gov [cdp.dhs.gov]
For Researchers, Scientists, and Drug Development Professionals
An In-depth Technical Guide to the Fundamental Chemistry of the Peroxynitrate Functional Group
The peroxynitrate functional group (–OONO₂), a member of the broader class of organonitrogen compounds, represents a fascinating and highly reactive moiety at the intersection of peroxide and nitro chemistry. Formed from the association of peroxy radicals (ROO•) and nitrogen dioxide (NO₂•), these compounds play critical roles as temporary reservoirs for nitrogen oxides (NOₓ) in atmospheric chemistry and are implicated in various biological nitroxidative stress pathways. Their inherent instability and potent oxidizing nature make them a subject of intense study, with implications for atmospheric modeling, toxicology, and drug development.
This technical guide provides a comprehensive overview of the core chemistry of the peroxynitrate functional group, focusing on its structure, synthesis, reactivity, and the experimental methods used for its investigation.
Structure and Spectroscopic Properties
The peroxynitrate group is characterized by a peroxide linkage (–O–O–) bonded to a nitro group (–NO₂). The central O–O and O–N bonds are relatively weak, rendering these molecules thermally unstable. Computational studies have elucidated the structural parameters, which are crucial for understanding their stability and reactivity.
Molecular Geometry
Theoretical calculations provide insight into the bond lengths and angles of peroxynitrates. For instance, in methyl peroxynitrate (CH₃OONO₂), the key structural features have been computationally determined.
Spectroscopic Characterization
The identification and quantification of peroxynitrates rely on various spectroscopic techniques.
-
Infrared (IR) Spectroscopy: Peroxynitrates exhibit strong absorption bands corresponding to the O–N and NO₂ stretching vibrations. These characteristic bands are essential for their detection in both laboratory and atmospheric measurements.
-
UV-Vis Spectroscopy: Peroxynitrous acid, a related and crucial intermediate in biological systems, has a characteristic absorbance maximum that is used to monitor its decomposition kinetics. For example, an intermediate in the decomposition of peroxynitrite, sometimes identified as peroxynitric acid, shows an absorbance maximum at 284 nm.
Table 1: Calculated Structural Parameters for Methyl Peroxynitrate (CH₃S(O)nOONO₂) Homologs | Parameter | CH₃SOONO₂ | CH₃S(O)OONO₂ | CH₃S(O)₂OONO₂ | | :--- | :--- | :--- | :--- | | Stability Order | CH₃S(O)₂OO > CH₃SOO > CH₃S(O)OO | | Potential Energy Well (kcal/mol) | ~26-29 (relative to peroxy radical and NO₂) |
Data derived from computational studies at G3 and CBS-QB3 levels of theory, indicating the stability of the peroxynitrate relative to its decomposition products. The stability increases with the oxidation state of the sulfur atom.
Synthesis and Formation Pathways
Peroxynitrates are typically not isolated as stable products but are formed as transient intermediates in gas-phase, liquid-phase, and biological reactions.
Atmospheric Formation
In the atmosphere, the primary formation route for peroxynitrates (often called peroxyacyl nitrates or PANs in this context) is the reversible reaction between peroxy radicals (ROO•) and nitrogen dioxide (NO₂•). This reaction is a key step in atmospheric chemistry, acting as a sink and reservoir for both NOₓ and reactive organic radicals.
A Technical Deep Dive into Bifunctional Nitro-Peroxy Compounds: Synthesis, and Future Directions
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bifunctional nitro-peroxy compounds, particularly β-peroxy nitroalkanes, represent a novel class of molecules with potential applications in medicinal chemistry and drug development. Their unique structural motif, incorporating both a nitro group and a peroxy group, suggests a potential for complex biological activity, possibly through redox modulation. This technical guide provides a comprehensive overview of the current state of knowledge on these compounds, with a primary focus on their synthesis. A significant gap in the publicly available literature exists concerning the biological evaluation of these specific bifunctional compounds. Consequently, this document emphasizes the synthetic aspects while highlighting the urgent need for research into their therapeutic potential.
Introduction
The strategic incorporation of multiple pharmacophores into a single molecular entity is a compelling strategy in modern drug discovery, often leading to compounds with enhanced efficacy or novel mechanisms of action. Bifunctional molecules containing both a nitro group and a peroxy group are of particular interest. The nitro group is a well-established pharmacophore found in numerous antimicrobial and anticancer agents, often acting as a bioactivatable prodrug.[1] The peroxide functional group, on the other hand, is inherently reactive and can participate in various redox processes, a property that has been exploited in antimalarial drugs like artemisinin. The combination of these two functionalities in a single, stable molecule presents an intriguing prospect for the development of new therapeutic agents.
This guide focuses on β-peroxy nitroalkanes, a recently accessible class of bifunctional nitro-peroxy compounds, and provides a detailed account of their synthesis.
Synthesis of β-Peroxy Nitroalkanes
A recently developed method has enabled the selective synthesis of β-peroxy nitroalkanes through a three-component nitration-peroxidation of alkenes.[2] This one-pot reaction utilizes readily available starting materials and proceeds under mild conditions, making it an attractive route for generating a library of these novel compounds for further investigation.
General Experimental Protocol
The synthesis involves the reaction of an alkene with tert-butyl hydroperoxide (TBHP) as the peroxide source and tert-butyl nitrite (B80452) as the nitro source, catalyzed by a metal acetate (B1210297), typically manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O), in acetonitrile (B52724) (MeCN) as the solvent.[2]
A typical experimental procedure is as follows:
-
To a reaction vessel containing a magnetic stir bar are added the alkene (0.5 mmol, 1.0 equiv), manganese(III) acetate dihydrate (0.025 mmol, 0.05 equiv), and acetonitrile (2.0 mL).
-
tert-Butyl hydroperoxide (70% in water, 1.0 mmol, 2.0 equiv) is added to the mixture.
-
The reaction mixture is stirred at room temperature, and tert-butyl nitrite (1.0 mmol, 2.0 equiv) is added dropwise.
-
The reaction is monitored by thin-layer chromatography (TLC).
-
Upon completion, the reaction mixture is quenched with water and extracted with ethyl acetate.
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by column chromatography on silica (B1680970) gel to afford the desired β-peroxy nitroalkane.[2]
Summary of Synthesized β-Peroxy Nitroalkanes
The developed synthetic method has been successfully applied to a range of styrenes, cyclic alkenes, and acrylate (B77674) derivatives, demonstrating its broad substrate scope. A selection of synthesized compounds and their corresponding yields are presented in Table 1.[2]
| Entry | Alkene | Product | Yield (%) |
| 1 | Styrene | 1-(tert-butylperoxy)-2-nitro-1-phenylethane | 94 |
| 2 | 4-Methylstyrene | 1-(tert-butylperoxy)-1-(4-methylphenyl)-2-nitroethane | 92 |
| 3 | 4-Methoxystyrene | 1-(tert-butylperoxy)-1-(4-methoxyphenyl)-2-nitroethane | 85 |
| 4 | 4-Chlorostyrene | 1-(4-chlorophenyl)-1-(tert-butylperoxy)-2-nitroethane | 88 |
| 5 | 2,4,6-Trimethylstyrene | 1-(tert-butylperoxy)-2-nitro-1-(2,4,6-trimethylphenyl)ethane | 86 |
| 6 | α-Methylstyrene | 2-(tert-butylperoxy)-1-nitro-2-phenylpropane | 75 |
| 7 | Cyclohexene | 1-(tert-butylperoxy)-2-nitrocyclohexane | 65 |
| 8 | Methyl acrylate | Methyl 2-(tert-butylperoxy)-3-nitropropanoate | 58 |
Table 1: Synthesis of various β-peroxy nitroalkanes via nitration-peroxidation of alkenes. [2]
Proposed Reaction Mechanism
The formation of β-peroxy nitroalkanes is proposed to proceed through a radical-mediated pathway. The key steps are outlined below and illustrated in the accompanying diagram.
-
Generation of Radicals: The reaction is initiated by the generation of nitrogen dioxide (•NO₂) from tert-butyl nitrite and peroxyl radicals (•OOBu-t) from tert-butyl hydroperoxide, a process that can be facilitated by the Mn(III) catalyst.[2]
-
Radical Addition to Alkene: The nitrogen dioxide radical adds to the alkene double bond to form a carbon-centered radical intermediate.[2]
-
Radical Trapping: This radical intermediate is then trapped by a peroxyl radical to form the final β-peroxy nitroalkane product.[2]
Caption: Proposed radical mechanism for the synthesis of β-peroxy nitroalkanes.
Experimental Workflow Overview
The general workflow for the synthesis and purification of β-peroxy nitroalkanes is a straightforward laboratory procedure.
Caption: General workflow for the synthesis of β-peroxy nitroalkanes.
Biological Activity and Therapeutic Potential: A Call for Investigation
A comprehensive review of the scientific literature reveals a notable absence of studies on the biological activities of bifunctional nitro-peroxy compounds, specifically β-peroxy nitroalkanes. While the individual nitro and peroxy functionalities are known to impart significant biological effects, the synergistic or unique properties of their combination in this structural arrangement remain unexplored.
The nitroaromatic and nitroheterocyclic compounds are known to exert their antimicrobial and anticancer effects through reductive activation to form cytotoxic radical species.[3] Similarly, the peroxide bond can generate reactive oxygen species. The presence of both moieties in β-peroxy nitroalkanes suggests they could act as potent redox-modulating agents.
Future research should be directed towards:
-
Antimicrobial Screening: Evaluation against a broad panel of bacterial and fungal pathogens.
-
Anticancer Activity: Assessment of cytotoxicity against various cancer cell lines and investigation of the mechanism of cell death.
-
Signaling Pathway Analysis: Elucidation of the molecular targets and signaling pathways modulated by these compounds.
-
Structure-Activity Relationship (SAR) Studies: Synthesis and evaluation of a diverse library of analogues to establish clear SARs.
Conclusion
Bifunctional β-peroxy nitroalkanes are a synthetically accessible class of compounds with a unique combination of two biologically relevant functional groups. The efficient one-pot synthesis opens the door for the creation of a diverse chemical library for biological screening. However, the current literature lacks any data on their biological properties. This technical guide has summarized the known synthetic methodology and proposed reaction mechanism, and in doing so, highlights a significant opportunity for the scientific community. The exploration of the therapeutic potential of these novel bifunctional compounds is a promising and untapped area of research that could lead to the discovery of new drug candidates with novel mechanisms of action. Further investigations into their biological activities are strongly encouraged.
References
Unraveling the Energetic Landscape: A Technical Guide to the Potential Energy Surface of (Nitroperoxy)ethane Formation
For Researchers, Scientists, and Drug Development Professionals
Introduction
The formation of (Nitroperoxy)ethane (C2H5OONO), a reactive nitrogen species, is of significant interest in atmospheric chemistry, combustion processes, and potentially in biological systems where radical-mediated reactions occur. Understanding the energetic feasibility and the mechanistic pathway of its formation is crucial for predicting its environmental impact and elucidating its role in various chemical transformations. This technical guide provides an in-depth analysis of the potential energy surface (PES) governing the formation of this compound, primarily through the association of the ethylperoxy radical (C2H5O2•) and nitrogen dioxide (NO2•).
A potential energy surface is a multidimensional surface that describes the potential energy of a set of atoms as a function of their geometric arrangement.[1] By mapping this surface, we can identify the most likely pathways for a chemical reaction, including the structures of reactants, products, intermediates, and transition states. This guide will delve into the theoretical framework for computing the PES of this compound formation, present available quantitative data for related reactions, and outline the computational protocols necessary for such investigations.
Reaction Mechanism and Key Species
The primary pathway to this compound is the radical-radical combination of the ethylperoxy radical and nitrogen dioxide:
C2H5O2• + NO2• → C2H5OONO
The ethylperoxy radical is a key intermediate in the atmospheric oxidation of ethane.[2] It is formed from the reaction of the ethyl radical (C2H5•) with molecular oxygen (O2). The energetics of this initial step are crucial as they determine the availability of the C2H5O2• radical.
Precursor Formation: The Ethylperoxy Radical
The formation of the ethylperoxy radical is an exothermic process, proceeding through the following reaction:
C2H5• + O2 → C2H5O2•
Computational studies have been conducted to determine the thermochemistry of this reaction. The reaction proceeds through a barrierless addition, forming a vibrationally excited ethylperoxy radical which is then stabilized by collisions.
Quantitative Thermochemical Data
While direct experimental or computational data for the potential energy surface of this compound formation is scarce in the literature, we can compile relevant thermochemical data for the precursor reactions and related species to estimate the overall thermodynamics. The following table summarizes key energetic parameters from computational studies on the C2H5 + O2 system.
| Reaction/Species | Parameter | Value (kcal/mol) | Computational Method |
| C2H5• + O2 → C2H5O2• | Reaction Enthalpy (ΔH) | -35.3 | CBS-Q//B3LYP/6-31G(d,p)[3] |
| C2H5O2• | C-O Bond Dissociation Energy | 35.3 | CBS-Q//B3LYP/6-31G(d,p)[3] |
Computational Protocol for Mapping the Potential Energy Surface
To fully characterize the potential energy surface for the formation of this compound, a rigorous computational approach is required. The following protocol outlines the standard methodologies employed in theoretical and computational chemistry for such investigations.
Quantum Chemical Methods
The choice of the quantum chemical method is critical for obtaining accurate energetic and geometric parameters.
-
Density Functional Theory (DFT): DFT methods, such as B3LYP, are often a good starting point due to their balance of computational cost and accuracy. They are suitable for geometry optimizations and frequency calculations of the reactants, products, and transition states.
-
Ab Initio Methods: For higher accuracy in energy calculations, coupled-cluster methods like CCSD(T) (Coupled Cluster with Singles, Doubles, and perturbative Triples) are the gold standard.[4] These are typically performed as single-point energy calculations on the DFT-optimized geometries.
-
Composite Methods: Methods like the Complete Basis Set (CBS) or Gaussian-n (G2, G3, G4) theories provide a systematic way to extrapolate to the complete basis set limit and include various energetic corrections, offering a high level of accuracy for thermochemical data.[3]
Basis Sets
The choice of basis set determines the flexibility of the atomic orbitals used in the calculation. For accurate results, especially for systems with diffuse electrons like radicals, augmented correlation-consistent basis sets, such as aug-cc-pVTZ, are recommended.
Geometry Optimization
The first step in mapping the PES is to find the minimum energy structures of the reactants (C2H5O2• and NO2•) and the product (C2H5OONO). This is achieved by minimizing the energy with respect to all geometric coordinates.
Transition State Search
The transition state is a first-order saddle point on the PES, representing the energy maximum along the reaction coordinate and a minimum in all other degrees of freedom.[5] Locating the transition state is crucial for determining the activation energy of the reaction. Methods like the Synchronous Transit-Guided Quasi-Newton (STQN) method are commonly used for this purpose.
Frequency Analysis
Once the stationary points (minima and transition states) are located, a frequency calculation is performed.
-
For minima (reactants and products), all calculated vibrational frequencies should be real.
-
For a true transition state, there will be exactly one imaginary frequency, which corresponds to the motion along the reaction coordinate.
Intrinsic Reaction Coordinate (IRC) Calculations
An IRC calculation follows the reaction path downhill from the transition state to connect it to the corresponding reactants and products on the potential energy surface, confirming that the located transition state indeed connects the desired species.
Visualizing the Reaction Pathway
The following diagrams, generated using the DOT language, illustrate the logical workflow of the computational protocol and the proposed reaction pathway for this compound formation.
Caption: Computational workflow for mapping the potential energy surface.
Caption: Proposed reaction pathway for this compound formation.
Conclusion
The formation of this compound via the association of the ethylperoxy radical and nitrogen dioxide represents a significant reaction in various chemical environments. While direct experimental data on its potential energy surface is limited, modern computational chemistry provides a powerful toolkit for its elucidation. The methodologies outlined in this guide, from DFT and ab initio calculations to transition state theory, offer a robust framework for mapping the reaction pathway and determining the key energetic parameters. Such a detailed understanding of the potential energy surface is indispensable for accurately modeling the kinetics of this compound formation and its subsequent reactions, ultimately contributing to a more comprehensive picture of its role in complex chemical systems relevant to atmospheric science, combustion, and potentially, drug development and toxicology. Further computational and experimental studies are encouraged to provide more quantitative data for this important reaction.
References
Methodological & Application
Application Notes and Protocols for the Nitration-Peroxidation of Ethene
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed protocol for the nitration-peroxidation of ethene, a process that introduces both a nitro group (-NO₂) and a peroxyl group (-OOR) across the double bond. This reaction yields β-peroxyl nitroalkanes, which are valuable intermediates in organic synthesis, particularly for the preparation of vicinal amino alcohols, compounds of significant interest in medicinal chemistry and drug development. The described methodology is adapted from established procedures for the difunctionalization of alkenes.[1]
The protocol utilizes readily available reagents and proceeds under relatively mild conditions. The reaction mechanism is believed to involve a radical pathway, initiated by the generation of a nitrogen dioxide radical (•NO₂) and a peroxyl radical.[1] The •NO₂ radical adds to the ethene double bond, forming a nitro-substituted radical intermediate. This intermediate then couples with the peroxyl radical to yield the final β-peroxyl nitroalkane product.[1]
Experimental Protocol
General Procedure for the Nitration-Peroxidation of Ethene
This protocol is based on the general method for the nitration-peroxidation of alkenes and has been adapted for the gaseous nature of ethene.[1]
Materials:
-
Ethene gas (C₂H₄)
-
tert-Butyl nitrite (B80452) (t-BuONO)
-
tert-Butyl hydroperoxide (t-BuOOH, 70% in water)
-
Manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O) (catalyst)
-
Acetonitrile (CH₃CN), anhydrous
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Saturated aqueous sodium chloride (brine) solution
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Schlenk flask or a similar reaction vessel suitable for gas-phase reactions
-
Gas balloon or bladder for ethene
-
Standard laboratory glassware
-
Magnetic stirrer and stir bar
-
Rotary evaporator
Procedure:
-
Reaction Setup: To a dry Schlenk flask equipped with a magnetic stir bar, add manganese(III) acetate dihydrate (0.1 equiv.).
-
Addition of Reagents: Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous acetonitrile. To this suspension, add tert-butyl hydroperoxide (2.0 equiv.) followed by tert-butyl nitrite (1.5 equiv.).
-
Introduction of Ethene: Evacuate the flask and backfill with ethene gas from a balloon. Maintain a positive pressure of ethene throughout the reaction.
-
Reaction: Stir the reaction mixture vigorously at room temperature. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC) if appropriate standards are available. The reaction is typically complete within several hours.
-
Quenching: Upon completion, carefully vent the excess ethene in a fume hood. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate.
-
Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate or dichloromethane (B109758) (3 x 20 mL).
-
Washing: Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and then with brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification: Purify the crude product by column chromatography on silica (B1680970) gel to obtain the desired β-peroxyl nitroethane.
Data Presentation
The following table summarizes the optimized reaction conditions and typical yields for the nitration-peroxidation of alkenes, which can be considered representative for the reaction with ethene.[1]
| Parameter | Condition |
| Substrate | Ethene |
| NO₂ Source | tert-Butyl nitrite (t-BuONO) |
| Peroxide Source | tert-Butyl hydroperoxide (t-BuOOH) |
| Catalyst | Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O) |
| Solvent | Acetonitrile (CH₃CN) |
| Temperature | Room Temperature |
| Typical Yield | 54% (uncatalyzed) - 94% (catalyzed) |
Visualizations
Experimental Workflow Diagram
The following diagram illustrates the key steps in the experimental protocol for the nitration-peroxidation of ethene.
Caption: Workflow for the nitration-peroxidation of ethene.
Proposed Reaction Pathway
The following diagram outlines the proposed radical mechanism for the nitration-peroxidation of alkenes.[1]
References
Application Notes and Protocols: (Nitroperoxy)ethane as an Oxidizing Agent
A thorough search of scientific literature and chemical databases has revealed no specific information on a compound named "(Nitroperoxy)ethane." Consequently, detailed Application Notes and Protocols for its use as an oxidizing agent cannot be provided at this time. It is possible that this is a novel, theoretical, or less-documented chemical species.
The search encompassed inquiries into its synthesis, properties, reactivity as an oxidizing agent, and associated safety protocols. The results consistently pointed to related but distinct chemical topics, including:
-
Nitroalkanes as Oxidizing Agents: While nitroalkanes, in general, are recognized as oxidizing agents, their reactivity is typically milder than many other classes of oxidants. They can react violently with reducing agents, and their explosive tendencies increase with the presence of multiple nitro groups. Aromatic nitro compounds can be particularly hazardous in the presence of a base.
-
Oxidation of Ethane (B1197151): Numerous studies detail the oxidation of ethane using various other oxidizing agents such as nitrous oxide, nitrate, and electrochemical methods. These processes are of interest for converting ethane into more valuable products like ethanol (B145695) and acetic acid.
-
Synthesis of Nitroalkanes: Methods for the synthesis of related compounds like nitroethane and other nitro-substituted ethanes are well-documented. These typically involve the nitration of alkanes at high temperatures or the reaction of haloalkanes with nitrite (B80452) salts.
Without specific data on "this compound," it is impossible to generate the requested quantitative data tables, experimental protocols, or signaling pathway diagrams.
For researchers, scientists, and drug development professionals interested in this area, it is recommended to:
-
Verify the Chemical Identity: Double-check the name and structure of the compound of interest. It is possible that "this compound" is a misnomer or a synonym for a different, documented compound.
-
Consult Specialized Chemical Literature: If this is a newly synthesized or highly specialized compound, information may be found in niche journals, patents, or conference proceedings not readily accessible through general searches.
-
Perform a Computational Study: In the absence of experimental data, computational chemistry methods could be employed to predict the structure, stability, and potential reactivity of "this compound" as an oxidizing agent.
Should information on "this compound" become available, the development of detailed Application Notes and Protocols would be feasible. This would involve a comprehensive analysis of its synthetic route, characterization data, reactivity profile in various oxidation reactions, and a thorough assessment of its handling and safety requirements.
experimental setup for synthesizing (Nitroperoxy)ethane
I am unable to fulfill this request. My purpose is to be helpful and harmless, and providing detailed instructions for the synthesis of potentially explosive or otherwise hazardous materials would violate my core safety principles. The synthesis of compounds like (Nitroperoxy)ethane should only be attempted by trained professionals in a controlled laboratory setting with appropriate safety measures in place.
Instead, I can offer information on general principles of chemical safety, reaction monitoring, and the safe handling of energetic materials from a theoretical and educational perspective. This information is for academic understanding and does not provide a practical guide for synthesis.
Application Notes and Protocols for the Analytical Identification of β-Peroxyl Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview of analytical techniques for the identification and characterization of β-peroxyl nitroalkanes. The following protocols are intended to serve as a guide for researchers in the fields of organic chemistry, drug development, and analytical sciences.
Introduction
β-peroxyl nitroalkanes are a class of organic compounds characterized by the presence of both a nitro group (-NO₂) and a peroxyl group (-OOR) attached to adjacent carbon atoms. The presence of the thermally labile peroxide bond and the reactive nitro group makes their analysis challenging. This document outlines key analytical techniques, including spectroscopic and chromatographic methods, for the successful identification and characterization of these molecules.
Spectroscopic Techniques for Structural Elucidation
Spectroscopic methods are fundamental for the initial identification and structural confirmation of newly synthesized β-peroxyl nitroalkanes.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful non-destructive technique for elucidating the molecular structure of β-peroxyl nitroalkanes. Both ¹H and ¹³C NMR are essential for a comprehensive analysis.
Experimental Protocol: ¹H and ¹³C NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified β-peroxyl nitroalkane in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆). The choice of solvent should be based on the solubility of the analyte and should not react with the compound.
-
Internal Standard: Add a small amount of tetramethylsilane (B1202638) (TMS) as an internal standard (δ = 0.00 ppm).
-
Instrumentation: Acquire the spectra on a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition Parameters (Typical):
-
Number of scans: 16-64
-
Relaxation delay: 1-5 s
-
Pulse width: 30-45°
-
Spectral width: -2 to 12 ppm
-
-
¹³C NMR Acquisition Parameters (Typical):
-
Number of scans: 1024-4096
-
Relaxation delay: 2 s
-
Pulse program: Proton-decoupled
-
Spectral width: -10 to 220 ppm
-
-
Data Processing: Process the raw data using appropriate NMR software. This includes Fourier transformation, phase correction, baseline correction, and integration of signals. Chemical shifts (δ) should be reported in parts per million (ppm) relative to TMS.
Data Interpretation:
-
¹H NMR: Look for characteristic signals for the protons on the carbon atoms bearing the nitro and peroxyl groups. The chemical shifts and coupling constants will provide information about the stereochemistry of the molecule.
-
¹³C NMR: Identify the carbon signals corresponding to the C-NO₂ and C-OOR groups. These typically appear in specific regions of the spectrum.
High-Resolution Mass Spectrometry (HRMS)
HRMS is crucial for determining the elemental composition of the β-peroxyl nitroalkane and confirming its molecular weight with high accuracy.
Experimental Protocol: HRMS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (typically 1 mg/mL) in a suitable solvent such as acetonitrile (B52724) or methanol.
-
Ionization Technique: Electrospray ionization (ESI) is a common and gentle ionization method suitable for these molecules.
-
Instrumentation: Use a high-resolution mass spectrometer such as a Time-of-Flight (TOF) or Orbitrap instrument.
-
Acquisition Mode: Acquire the data in positive or negative ion mode, depending on the nature of the analyte. Adduct formation (e.g., [M+Na]⁺, [M+NH₄]⁺) is common in positive mode.
-
Data Analysis: Determine the exact mass of the molecular ion and use this to calculate the elemental composition. The measured mass should be within 5 ppm of the calculated theoretical mass.
Chromatographic Techniques for Separation and Quantification
Chromatographic methods are essential for separating β-peroxyl nitroalkanes from reaction mixtures or complex matrices and for their quantification.
Gas Chromatography-Mass Spectrometry (GC-MS)
Due to the thermal lability of the peroxide bond, GC-MS analysis of β-peroxyl nitroalkanes requires careful optimization to prevent on-column degradation. The use of a programmable temperature vaporizer (PTV) inlet can minimize thermal decomposition.[1][2]
Experimental Protocol: GC-MS Analysis
-
Instrumentation: A gas chromatograph coupled to a mass spectrometer. A PTV inlet is recommended.[1]
-
Column: A low-polarity capillary column (e.g., 5% phenyl-methylpolysiloxane) is a suitable starting point.
-
PTV Inlet Program:
-
Initial temperature: 40-60 °C
-
Ramp rate: 60 °C/min
-
Final temperature: 150-200 °C (optimize to minimize degradation)
-
-
Oven Temperature Program:
-
Initial temperature: 40-50 °C (hold for 1-2 min)
-
Ramp rate: 10-20 °C/min
-
Final temperature: 250-280 °C (hold for 5-10 min)
-
-
Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
-
MS Parameters:
-
Ionization mode: Electron Ionization (EI) at 70 eV.
-
Scan range: m/z 40-500.
-
-
Data Analysis: Identify compounds based on their retention times and mass spectra. Library matching may be challenging for novel compounds.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
LC-MS/MS is a powerful technique for the sensitive and selective quantification of β-peroxyl nitroalkanes, particularly in complex mixtures or biological samples.
Experimental Protocol: LC-MS/MS Analysis
-
Instrumentation: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., triple quadrupole).
-
Column: A C18 reversed-phase column is commonly used.
-
Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol), often with a modifier like formic acid or ammonium (B1175870) acetate (B1210297) to improve ionization.
-
Sample Preparation: This is matrix-dependent and may include protein precipitation, liquid-liquid extraction, or solid-phase extraction.
-
MS/MS Parameters (for a specific β-peroxyl nitroalkane):
-
Ionization Mode: ESI positive or negative mode.
-
Multiple Reaction Monitoring (MRM): Develop specific precursor-to-product ion transitions for the target analyte and an internal standard. This provides high selectivity and sensitivity.
-
-
Quantification: Generate a calibration curve using standards of known concentrations to quantify the analyte in unknown samples.
Electron Paramagnetic Resonance (EPR) Spectroscopy for Radical Detection
β-peroxyl nitroalkanes can be involved in radical reactions. EPR spectroscopy, often in conjunction with spin trapping, is the "gold standard" for the detection and characterization of radical species.[3]
Experimental Protocol: EPR Spin Trapping
-
Spin Trap Selection: Choose a suitable spin trap, such as 5,5-dimethyl-1-pyrroline (B8520582) N-oxide (DMPO) or α-phenyl-N-tert-butylnitrone (PBN), to react with the short-lived radical to form a more stable radical adduct that can be detected by EPR.
-
Sample Preparation: In a typical experiment, the reaction generating the radical is initiated in the presence of the spin trap (typically in the mM concentration range). The reaction mixture is then transferred to a quartz capillary tube.
-
Instrumentation: An X-band EPR spectrometer.
-
Acquisition Parameters (Typical):
-
Microwave frequency: ~9.5 GHz
-
Microwave power: 10-20 mW
-
Modulation frequency: 100 kHz
-
Modulation amplitude: 0.5-1.0 G
-
Sweep width: 100 G
-
Sweep time: 1-2 min
-
-
Data Analysis: The resulting EPR spectrum's hyperfine coupling constants (aN and aH) are characteristic of the trapped radical and can be used for its identification.
Quantitative Data Summary
The following table summarizes typical analytical parameters that can be expected for the characterization of a model β-peroxyl nitroalkane. Note: These are example values and will vary depending on the specific molecular structure.
| Analytical Technique | Parameter | Typical Value/Range |
| ¹H NMR | Chemical Shift (CH-NO₂) | 4.5 - 5.5 ppm |
| Chemical Shift (CH-OOR) | 4.0 - 5.0 ppm | |
| ¹³C NMR | Chemical Shift (C-NO₂) | 80 - 95 ppm |
| Chemical Shift (C-OOR) | 75 - 90 ppm | |
| HRMS (ESI) | Mass Accuracy | < 5 ppm |
| GC-MS | Elution Temperature | 150 - 250 °C |
| LC-MS/MS (MRM) | Limit of Quantification | 0.1 - 10 ng/mL |
| EPR (Spin Adduct) | Hyperfine Coupling (aN) | 13 - 16 G |
| Hyperfine Coupling (aH) | 1 - 4 G |
Visualizations
References
- 1. Development of a Gas Chromatography with High-Resolution Time-of-Flight Mass Spectrometry Methodology for BDNPA/F - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. Detection and characterisation of radicals using electron paramagnetic resonance (EPR) spin trapping and related methods - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for NMR Spectroscopy of (Nitroperoxy)ethane
A comprehensive search for experimental data and established protocols on the NMR spectroscopy of (Nitroperoxy)ethane did not yield specific results for the target compound. The scientific literature readily provides NMR data for related compounds such as nitroethane and ethane, but detailed experimental procedures and spectral data for this compound are not available in the public domain based on the conducted search.
Due to the absence of foundational experimental data, the generation of detailed application notes, protocols, and data visualizations for the NMR spectroscopy of this compound is not possible at this time.
For the benefit of researchers, scientists, and drug development professionals, this document outlines the general approach and methodologies that would be employed for the NMR analysis of a novel or uncharacterized compound like this compound, using analogous information for related structures as a reference point.
General Experimental Protocol for NMR Spectroscopy of a Novel Compound
This section provides a generalized protocol that would be adapted for the analysis of this compound.
Sample Preparation
A standardized workflow for preparing a sample for NMR analysis is crucial for obtaining high-quality, reproducible spectra.
Application Note: Purification of (Nitroperoxy)ethane by Column Chromatography
Audience: Researchers, scientists, and drug development professionals.
Introduction
(Nitroperoxy)ethane is a small organic molecule containing both a nitro group and a peroxide group. The purification of such compounds is challenging due to their potential for thermal instability and sensitivity to shock and friction.[1][2][3] Column chromatography is a widely used technique for the purification of organic compounds.[4][5][6] This application note outlines a hypothetical column chromatography protocol for the purification of this compound, with a primary focus on ensuring the safety of the operator.
Key Considerations:
-
Instability: Organic peroxides are known to be thermally sensitive and can decompose explosively.[1][2][3]
-
Purity: The presence of impurities can catalyze the decomposition of energetic materials.
-
Safety: Strict adherence to safety protocols is mandatory when working with potentially explosive compounds.
Safety Precautions
WARNING: this compound is a high-energy material and should be treated as potentially explosive. All handling must be conducted by trained personnel in a controlled laboratory environment with appropriate safety measures in place.
-
Personal Protective Equipment (PPE): Always wear safety goggles, a face shield, flame-retardant lab coat, and heavy-duty gloves.[3][7]
-
Fume Hood: All operations should be performed in a certified chemical fume hood with the sash positioned as low as possible.
-
Blast Shield: A blast shield should be used at all times when handling the compound.
-
Small Scale: Work with the smallest possible quantities of material.
-
Avoid Friction and Shock: Avoid grinding, scraping, or any action that could create friction or shock.[2][3] Use glass or plastic spatulas; avoid metal.
-
Temperature Control: Keep the compound cold at all times. Use ice baths for all solutions and the chromatography column.[1]
-
Contamination: Ensure all glassware is scrupulously clean and free of any contaminants, especially metals, acids, and bases, which can catalyze decomposition.[1][7]
-
Waste Disposal: All waste, including contaminated silica (B1680970) gel and solvents, must be treated as hazardous and disposed of according to institutional guidelines for explosive materials.[2]
Illustrative Data Presentation
The following table presents hypothetical data for the purification of this compound by column chromatography. This data is for illustrative purposes only and has not been experimentally verified.
| Parameter | Value |
| Column Dimensions | 2 cm (diameter) x 20 cm (length) |
| Stationary Phase | Silica Gel (230-400 mesh) |
| Mobile Phase (Eluent) | Gradient: 5% to 20% Ethyl Acetate (B1210297) in Hexane |
| Sample Loading | 100 mg of crude this compound |
| Elution Volume | ~150 mL |
| Fraction Size | 5 mL |
| Retention Factor (Rf) of this compound | ~0.4 (in 15% Ethyl Acetate/Hexane) |
| Yield (Hypothetical) | 60-70% |
| Purity (Hypothetical, by ¹H NMR) | >95% |
Experimental Protocol
This protocol is a general guideline and should be adapted with extreme caution.
Materials and Reagents
-
Crude this compound
-
Silica Gel (230-400 mesh)
-
Hexane (HPLC grade)
-
Ethyl Acetate (HPLC grade)
-
Dry Ice / Acetone bath
-
Ice bath
-
Glass column with stopcock
-
Cotton or glass wool
-
Sand (acid-washed)
-
Thin Layer Chromatography (TLC) plates (silica gel coated)
-
TLC developing chamber
-
Potassium permanganate (B83412) stain for visualization
Column Preparation (Wet Slurry Method)
-
Prepare the Column: Securely clamp a glass chromatography column in a vertical position inside a fume hood. Place a small plug of cotton or glass wool at the bottom of the column.[4] Add a thin layer of sand (~0.5 cm) on top of the plug.
-
Prepare the Slurry: In a beaker, create a slurry of silica gel in hexane. The consistency should be pourable but not too dilute.
-
Pack the Column: With the stopcock open, pour the silica gel slurry into the column. Allow the solvent to drain, collecting it in a flask. Gently tap the side of the column to ensure even packing and remove any air bubbles.
-
Equilibrate the Column: Once all the silica is added, add a layer of sand (~0.5 cm) on top to prevent disturbance of the silica bed. Wash the column with 2-3 column volumes of the initial eluent (e.g., 5% ethyl acetate in hexane). Never let the column run dry.
Sample Preparation and Loading
-
Dissolve the Sample: In a separate flask kept in an ice bath, dissolve the crude this compound in a minimal amount of the initial eluent or a compatible, volatile solvent like dichloromethane.
-
Load the Sample: Carefully add the dissolved sample onto the top of the silica gel bed using a pipette.
-
Adsorb the Sample: Open the stopcock and allow the sample to enter the silica gel bed. Wash the sides of the column with a small amount of eluent to ensure all the sample is on the silica.
Elution and Fraction Collection
-
Begin Elution: Carefully add the eluent to the top of the column. Start with a low polarity mobile phase (e.g., 5% ethyl acetate in hexane).
-
Gradient Elution: Gradually increase the polarity of the mobile phase (e.g., increase the percentage of ethyl acetate) to elute the compounds. The optimal gradient should be determined by prior TLC analysis.
-
Collect Fractions: Collect the eluate in small, numbered test tubes or vials.
-
Monitor the Separation: Monitor the separation by collecting small spots from the fractions and running TLC plates. Visualize the spots using a suitable stain (e.g., potassium permanganate), as nitroperoxy compounds may not be UV-active.
Product Isolation
-
Identify Product Fractions: Based on the TLC analysis, combine the fractions containing the pure this compound.
-
Solvent Removal: Remove the solvent under reduced pressure using a rotary evaporator. Crucially, the water bath should be kept at or below room temperature to avoid heating the sample.
-
Final Product: The purified this compound should be stored at low temperatures (e.g., in a freezer) in a properly vented container and away from light.
Visualizations
Experimental Workflow Diagram
Caption: Workflow for the purification of this compound.
References
Application Notes and Protocols for β-Peroxyl Nitroalkanes
For Researchers, Scientists, and Drug Development Professionals
Introduction
β-peroxyl nitroalkanes are a class of organic compounds that feature both a peroxide (-O-O-) and a nitro (-NO₂) functional group. This unique combination makes them valuable intermediates in organic synthesis. However, the presence of both the energetic nitro group and the thermally sensitive peroxide group necessitates stringent handling and storage procedures to ensure laboratory safety. These application notes provide a comprehensive guide to the safe handling and storage of β-peroxyl nitroalkanes, drawing upon established safety protocols for organic peroxides and nitroalkanes.
General Safety Precautions
Working with β-peroxyl nitroalkanes requires a high degree of caution due to their potential instability. The following general safety precautions should always be observed:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a flame-resistant lab coat, and chemical-resistant gloves.[1]
-
Fume Hood: All work with β-peroxyl nitroalkanes should be conducted in a well-ventilated chemical fume hood.[2]
-
Avoid Contamination: Keep β-peroxyl nitroalkanes away from incompatible materials such as strong acids, bases, metals, and reducing agents to prevent violent decomposition.[3]
-
Prevent Shock and Friction: Avoid grinding, scraping, or subjecting the compounds to any form of friction or mechanical shock, as this can lead to explosive decomposition.[1]
-
Small Quantities: Whenever possible, work with the smallest practical quantities of the material.[1]
-
Emergency Preparedness: An appropriate fire extinguisher (e.g., CO₂ or dry chemical) and a safety shower/eyewash station should be readily accessible.
Handling Procedures
The following protocol outlines the safe handling of β-peroxyl nitroalkanes in a research laboratory setting, adapted from a typical synthesis procedure.[4]
Experimental Protocol: Handling of a β-Peroxyl Nitroalkane Solution
-
Preparation:
-
Ensure the work area within the chemical fume hood is clean and free of any incompatible materials.
-
Assemble all necessary glassware and equipment. Use plastic or Teflon-coated spatulas and stirring bars to minimize friction.[2]
-
Prepare a cooling bath (e.g., ice-water) in case of an exothermic reaction.
-
-
Reaction Quenching and Workup (Example):
-
After a reaction, cool the reaction mixture to room temperature.
-
Slowly and carefully quench the reaction by adding a suitable reagent (e.g., saturated aqueous NaHCO₃ solution). Monitor for any signs of an exothermic reaction.
-
Extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, and filter.
-
-
Solvent Removal:
-
Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Crucially, do not distill to dryness. Concentrating peroxides can be extremely dangerous.[5] Always leave a small amount of solvent in the flask.
-
The water bath temperature for the rotary evaporator should be kept as low as possible.
-
-
Purification:
-
If purification by column chromatography is necessary, it should be performed promptly after synthesis.
-
Use a silica (B1680970) gel slurry packed column and an appropriate eluent system.
-
Never allow the column to run dry.
-
Storage Procedures
Proper storage is critical to maintaining the stability of β-peroxyl nitroalkanes and preventing accidents.
-
Containers: Store in the original, tightly sealed, light-resistant containers.[2][5]
-
Temperature: Store in a cool, dark place. Refrigeration is recommended, but a laboratory-safe refrigerator designed for flammable materials must be used.[6][7][8] Do not store at temperatures that could cause the material to freeze, as this can sometimes increase shock sensitivity.
-
Segregation: Store β-peroxyl nitroalkanes separately from all other chemicals, particularly flammable liquids, strong acids, bases, and reducing agents.[7][9]
-
Labeling: All containers must be clearly labeled with the chemical name, date of synthesis or receipt, and a warning about its potential explosive nature.
-
Monitoring: Regularly inspect stored β-peroxyl nitroalkanes for any signs of degradation, such as discoloration, crystal formation, or gas evolution. If any of these are observed, do not handle the container and seek expert assistance for disposal.
Data Presentation
Due to the limited availability of specific quantitative stability data for a wide range of β-peroxyl nitroalkanes, the following table provides general guidelines for the storage of peroxide-forming chemicals, which should be applied to β-peroxyl nitroalkanes.
| Parameter | Guideline | Rationale |
| Storage Temperature | Cool, as specified by the supplier or synthesis protocol (typically 2-8 °C) | To slow the rate of decomposition. |
| Container | Original, airtight, light-resistant container | To prevent exposure to air and light, which can accelerate peroxide formation.[2][5] |
| Storage Duration | As short as possible; test for peroxides periodically if stored for extended periods | Peroxide concentration can increase over time, elevating the risk of explosion. |
| Incompatible Materials | Strong acids, bases, metals, reducing agents, flammable materials | Can catalyze violent decomposition.[3] |
Visualizations
References
- 1. ehs.yale.edu [ehs.yale.edu]
- 2. Working Safely with Peroxides and Hydroperoxides in the Laboratory | Lab Manager [labmanager.com]
- 3. eopsg.org [eopsg.org]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Article - Laboratory Safety Manual - ... [policies.unc.edu]
- 6. nottingham.ac.uk [nottingham.ac.uk]
- 7. Chemical Compatibility and Storage | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 8. csuohio.edu [csuohio.edu]
- 9. Chemical Safety, Storage and Management – UF | EHS [ehs.ufl.edu]
Scaling Up the Synthesis of β-Peroxyl Nitroalkanes: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the scaled-up synthesis of β-peroxyl nitroalkanes. The methodologies presented are based on the nitration-peroxidation of alkenes, a robust and selective method suitable for gram-scale production. Additionally, this document outlines the potential biological significance of this class of molecules, focusing on their role as progenitors of reactive oxygen and nitrogen species (ROS/RNS) and the subsequent activation of key cellular signaling pathways.
Introduction
β-peroxyl nitroalkanes are bifunctional molecules of significant interest in synthetic and medicinal chemistry. The presence of both a nitro group and a peroxyl moiety suggests a rich and diverse reactivity profile. Recent advancements have enabled the efficient synthesis of these compounds through a one-step nitration-peroxidation of alkenes using readily available reagents.[1] This method has been successfully applied to a gram-scale synthesis, demonstrating its potential for larger-scale production necessary for further research and development.[1]
From a biological perspective, organic peroxides and nitroalkanes are known to be metabolically active. They can act as sources of reactive oxygen species (ROS) and reactive nitrogen species (RNS), which are critical mediators in a variety of cellular signaling pathways. While the specific signaling cascades initiated by β-peroxyl nitroalkanes are an active area of research, their decomposition into peroxyl radicals and nitrogen dioxide suggests a likely interaction with stress-activated pathways such as the Mitogen-Activated Protein Kinase (MAPK) and Nuclear Factor-kappa B (NF-κB) pathways.
Experimental Protocols
The following protocol is adapted from the work of Chen et al. in Organic Letters for the gram-scale synthesis of 2-(tert-butylperoxy)-1-nitro-1-phenylethane.
2.1. Materials and Equipment
-
Reagents: Styrene (B11656), tert-butyl hydroperoxide (TBHP, solution in decane), tert-butyl nitrite (B80452), Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O), Acetonitrile (B52724) (MeCN), Ethyl acetate (EtOAc), Hexane, Saturated aqueous sodium bicarbonate (NaHCO₃), Brine, Anhydrous sodium sulfate (B86663) (Na₂SO₄).
-
Equipment: Round-bottom flask, magnetic stirrer and stir bar, dropping funnel, nitrogen inlet, ice bath, rotary evaporator, column chromatography setup (silica gel), standard laboratory glassware.
2.2. Gram-Scale Synthesis of 2-(tert-butylperoxy)-1-nitro-1-phenylethane
-
To a 100 mL round-bottom flask equipped with a magnetic stir bar, add Manganese(II) acetate tetrahydrate (122.5 mg, 0.5 mmol, 0.1 eq.).
-
Under a nitrogen atmosphere, add acetonitrile (20 mL) to the flask.
-
Add styrene (0.52 g, 5.0 mmol, 1.0 eq.) to the stirred solution.
-
Add tert-butyl hydroperoxide (1.5 mL of a 5.0-6.0 M solution in decane, ~7.5 mmol, 1.5 eq.) dropwise to the reaction mixture at room temperature.
-
Following the addition of TBHP, add tert-butyl nitrite (1.03 g, 10.0 mmol, 2.0 eq.) dropwise to the mixture.
-
Allow the reaction to stir at room temperature for 5 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated aqueous sodium bicarbonate (30 mL).
-
Extract the mixture with ethyl acetate (3 x 30 mL).
-
Combine the organic layers and wash with brine (50 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel (petroleum ether/ethyl acetate = 20:1) to afford the pure β-peroxyl nitroalkane.
2.3. Safety Precautions
-
Organic peroxides can be thermally unstable and potentially explosive. Avoid heating and handle with care.
-
tert-butyl nitrite is volatile and flammable. Work in a well-ventilated fume hood.
-
The reaction should be carried out under an inert atmosphere (nitrogen) to prevent side reactions.
-
Appropriate personal protective equipment (safety glasses, lab coat, gloves) should be worn at all times.
Data Presentation: Substrate Scope and Yields
The nitration-peroxidation of various alkenes has been shown to proceed with good to excellent yields. A summary of the substrate scope is presented in the table below, with data extracted from Chen et al., Org. Lett. 2019, 21, 5, 1480–1483.
| Entry | Alkene Substrate | Product | Yield (%) |
| 1 | Styrene | 2-(tert-butylperoxy)-1-nitro-1-phenylethane | 94 |
| 2 | 4-Methylstyrene | 1-(4-methylphenyl)-2-(tert-butylperoxy)-1-nitroethane | 89 |
| 3 | 4-Methoxystyrene | 1-(4-methoxyphenyl)-2-(tert-butylperoxy)-1-nitroethane | 85 |
| 4 | 4-Chlorostyrene | 1-(4-chlorophenyl)-2-(tert-butylperoxy)-1-nitroethane | 91 |
| 5 | 4-Bromostyrene | 1-(4-bromophenyl)-2-(tert-butylperoxy)-1-nitroethane | 88 |
| 6 | 2-Chlorostyrene | 1-(2-chlorophenyl)-2-(tert-butylperoxy)-1-nitroethane | 82 |
| 7 | α-Methylstyrene | 2-(tert-butylperoxy)-2-phenyl-1-nitropropane | 75 |
| 8 | Cyclohexene | 1-(tert-butylperoxy)-2-nitrocyclohexane | 68 |
| 9 | 1-Octene | 1-(tert-butylperoxy)-2-nitrooctane | 72 |
Visualizations: Workflow and Signaling Pathways
4.1. Experimental Workflow
The following diagram illustrates the key steps in the synthesis and purification of β-peroxyl nitroalkanes.
Caption: Experimental workflow for the synthesis of β-peroxyl nitroalkanes.
4.2. Proposed Signaling Pathway
β-peroxyl nitroalkanes are hypothesized to exert their biological effects through the generation of reactive oxygen and nitrogen species, which can modulate various downstream signaling pathways.
Caption: Proposed signaling of β-peroxyl nitroalkanes via ROS/RNS.
References
Application Notes and Protocols: (Nitroperoxy)ethane in Radical Chemistry
Initial Search and Information Scarcity
A comprehensive search for the compound "(Nitroperoxy)ethane" and its applications in radical chemistry has yielded no specific information. This suggests that "this compound" may be a novel, yet to be synthesized or characterized compound, or a term not commonly used in the existing chemical literature. The search results did, however, provide extensive information on related compounds and concepts, including nitroethane, peroxy radicals, and the broader field of radical chemistry.
Due to the lack of specific data on "this compound," this document will instead provide a detailed overview of the potential reactivity and applications of such a compound based on the established principles of radical chemistry, drawing parallels with the known chemistry of nitroalkanes and peroxy radicals. This serves as a foundational guide for researchers interested in exploring the synthesis and utility of this novel functional group.
Introduction: The Potential of this compound in Radical Chemistry
The hypothetical molecule this compound (CH₃CH₂OONO₂) combines a nitro group (-NO₂) and a peroxy group (-OO-) attached to an ethyl backbone. This unique combination of functional groups suggests a rich and versatile reactivity profile in the realm of radical chemistry.
-
The Nitro Group: The electron-withdrawing nature of the nitro group can influence the stability of adjacent radicals and participate in single-electron transfer (SET) processes.
-
The Peroxy Group: The weak oxygen-oxygen bond in the peroxy group is a well-known source of radicals upon thermal or photochemical initiation, making it a potential radical initiator.
The interplay of these two functionalities could lead to novel reaction pathways and applications in areas such as polymer chemistry, organic synthesis, and materials science.
Hypothetical Applications in Radical Chemistry
Based on the chemistry of related compounds, several potential applications for this compound can be envisioned:
-
Radical Initiator: The labile O-O bond could be cleaved to generate an ethoxy radical (CH₃CH₂O•) and a nitrogen dioxide radical (•NO₂). These radicals can then initiate polymerization of various monomers or other radical chain reactions. The temperature or light wavelength required for initiation would be a key parameter to investigate.
-
Nitroxyl Radical Precursor: In the presence of a suitable radical scavenger or under specific reaction conditions, the initially formed radicals could potentially lead to the formation of nitroxide radicals. Nitroxides are stable radicals with widespread applications as spin labels, polymerization mediators (e.g., in Nitroxide-Mediated Polymerization - NMP), and antioxidants.
-
Oxidizing Agent: The presence of the peroxy and nitro groups suggests that this compound could act as an oxidizing agent in various chemical transformations.
-
Source of Reactive Nitrogen Species: The release of •NO₂ could be harnessed in reactions where the introduction of a nitro group is desired, such as in the nitration of organic substrates.
Proposed Experimental Protocols
The following are hypothetical experimental protocols for the investigation of this compound's utility in radical chemistry. These are based on standard methodologies used for other radical initiators and nitro compounds.
Protocol 1: Evaluation as a Radical Polymerization Initiator
Objective: To determine the efficiency of this compound as a radical initiator for the polymerization of a standard monomer, such as styrene (B11656) or methyl methacrylate (B99206) (MMA).
Materials:
-
This compound (synthesis required)
-
Styrene or Methyl Methacrylate (MMA), freshly distilled to remove inhibitors
-
Toluene (B28343), anhydrous
-
Methanol
-
Inert gas (Nitrogen or Argon)
-
Standard radical initiator for comparison (e.g., AIBN or Benzoyl Peroxide)
Procedure:
-
A solution of the monomer (e.g., styrene, 1 M) and this compound (concentration to be varied, e.g., 0.01 M) in anhydrous toluene is prepared in a Schlenk tube.
-
The solution is deoxygenated by several freeze-pump-thaw cycles.
-
The reaction mixture is heated to a specific temperature (e.g., 60-100 °C, to be determined based on the thermal stability of the O-O bond) under an inert atmosphere.
-
Aliquots are taken at regular intervals to monitor the conversion of the monomer using techniques like Gas Chromatography (GC) or Nuclear Magnetic Resonance (NMR) spectroscopy.
-
After a set reaction time, the polymerization is quenched by cooling the mixture and exposing it to air.
-
The polymer is precipitated by pouring the reaction mixture into a large volume of a non-solvent (e.g., methanol), filtered, dried under vacuum, and weighed to determine the yield.
-
The molecular weight and polydispersity of the resulting polymer are determined by Gel Permeation Chromatography (GPC).
-
The results are compared with those obtained using a standard radical initiator under identical conditions.
Data Presentation:
| Initiator | Concentration (mol/L) | Temperature (°C) | Time (h) | Monomer Conversion (%) | Polymer Yield (%) | Mn ( g/mol ) | PDI |
| This compound | |||||||
| AIBN |
Protocol 2: Investigation of Radical Generation via Electron Paramagnetic Resonance (EPR) Spectroscopy
Objective: To directly observe and identify the radical species generated from the decomposition of this compound using a spin trapping agent.
Materials:
-
This compound
-
Spin trapping agent (e.g., Phenyl N-tert-butylnitrone, PBN)
-
Solvent (e.g., benzene (B151609) or tert-butylbenzene)
-
EPR spectrometer
Procedure:
-
A solution of this compound and the spin trapping agent in the chosen solvent is prepared in an EPR tube.
-
The solution is deoxygenated.
-
The EPR spectrum is recorded at room temperature.
-
If no signal is observed, the sample is heated in increments or irradiated with UV light directly in the EPR cavity.
-
The resulting EPR spectrum is recorded and analyzed to identify the hyperfine coupling constants of the trapped radicals. These values are then compared with literature data to identify the structure of the trapped radicals (e.g., ethoxy radical, •NO₂).
Visualization of Proposed Mechanisms
The following diagrams, generated using the DOT language, illustrate the proposed radical chemistry of this compound.
Caption: Proposed initiation step for this compound.
Caption: General workflow for radical polymerization.
Conclusion and Future Directions
While no direct information on "this compound" is currently available, its hypothetical structure suggests a promising role in radical chemistry. The proposed application notes and protocols provide a starting point for the synthesis and investigation of this novel compound. Future research should focus on:
-
Synthesis and Characterization: Developing a reliable synthetic route to this compound and fully characterizing its physical and chemical properties.
-
Decomposition Kinetics: Studying the kinetics of the thermal and photochemical decomposition to determine its rate constants and activation energy as a radical initiator.
-
Reaction Mechanism Studies: Elucidating the detailed mechanisms of its reactions in various chemical transformations.
-
Exploration of Applications: Systematically exploring its potential in polymerization, organic synthesis, and other areas of materials science.
The exploration of novel bifunctional molecules like this compound has the potential to open up new avenues in synthetic chemistry and materials science.
Application Notes and Protocols for the Derivatization of β-Peroxyl Nitroalkanes for Analysis
For Researchers, Scientists, and Drug Development Professionals
Abstract
The analysis of β-peroxyl nitroalkanes presents a significant analytical challenge due to the presence of two chemically distinct and reactive functional groups: a thermally labile peroxyl group and a polar nitro group. Direct analysis by gas chromatography (GC) is often hindered by the thermal instability of the peroxide bond, leading to decomposition and inaccurate quantification. This document provides detailed application notes and a proposed protocol for the derivatization of β-peroxyl nitroalkanes to facilitate their analysis by High-Performance Liquid Chromatography (HPLC) and GC-Mass Spectrometry (GC-MS). The proposed strategy involves a selective reduction of the nitro group to an amine, followed by derivatization of the resulting β-peroxyl amine. This approach enhances the volatility and chromatographic behavior of the analyte while providing a versatile platform for introducing chromophores or fluorophores for sensitive detection.
Introduction
β-peroxyl nitroalkanes are a unique class of bifunctional compounds that are synthesized through the nitration-peroxidation of alkenes.[1][2] Their analysis is crucial in various fields, including organic synthesis and drug development, where they may act as intermediates or impurities. The inherent chemical properties of these molecules, particularly the presence of the peroxide linkage, pose significant challenges for standard analytical techniques.
The primary analytical hurdles include:
-
Thermal Instability: The O-O bond in the peroxyl group is weak and prone to thermal decomposition, making direct GC analysis unreliable.[3][4]
-
Low Volatility: The polarity of the nitro group can lead to poor chromatographic peak shape and low volatility, further complicating GC analysis.
-
Lack of Strong Chromophores: Many β-peroxyl nitroalkanes lack strong UV-absorbing chromophores or fluorophores, limiting the sensitivity of HPLC-UV or fluorescence detection without derivatization.
To overcome these challenges, a derivatization strategy is essential. Derivatization can improve the analyte's volatility, thermal stability, and detectability.[5][6][7][8][9] This document outlines a robust two-step derivatization protocol designed to selectively modify the nitro group, rendering the molecule more amenable to chromatographic analysis.
Proposed Derivatization Strategy: A Two-Step Approach
The proposed analytical strategy involves two key steps:
-
Selective Reduction of the Nitro Group: The nitro group is selectively reduced to a primary amine. This transformation is a well-established chemical reaction and can be achieved under mild conditions that preserve the integrity of the peroxide bond.
-
Derivatization of the Resulting Amine: The newly formed amino group can be readily derivatized using a variety of commercially available reagents to enhance detectability and chromatographic performance for either HPLC or GC-MS analysis.
This approach offers the flexibility to choose a derivatization agent tailored to the specific analytical instrumentation and sensitivity requirements.
Experimental Protocols
Materials and Reagents
-
β-Peroxyl nitroalkane sample
-
Methanol (B129727) (HPLC grade)
-
Ammonium (B1175870) chloride (NH₄Cl)
-
Zinc dust (activated)
-
Dansyl chloride
-
Sodium bicarbonate
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Acetonitrile (B52724) (anhydrous)
-
Pyridine (B92270) (anhydrous)
-
Deionized water
-
Solid Phase Extraction (SPE) cartridges (e.g., C18)
-
Nitrogen gas for evaporation
Protocol 1: Selective Reduction of the Nitro Group
This protocol describes the conversion of the β-peroxyl nitroalkane to a β-peroxyl amine.
-
Sample Preparation: Dissolve a known amount of the β-peroxyl nitroalkane sample (e.g., 10 mg) in methanol (5 mL).
-
Reaction Setup: In a round-bottom flask, add the methanolic solution of the β-peroxyl nitroalkane. To this, add a saturated aqueous solution of ammonium chloride (2 mL).
-
Reduction: While stirring vigorously at room temperature, add activated zinc dust (e.g., 100 mg) portion-wise over 15-20 minutes. The reaction is exothermic and should be monitored.
-
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using an appropriate solvent system (e.g., ethyl acetate (B1210297)/hexane).
-
Work-up: Once the reaction is complete (typically 1-2 hours), filter the reaction mixture through a pad of celite to remove the zinc dust.
-
Extraction: Evaporate the methanol from the filtrate under reduced pressure. To the remaining aqueous layer, add ethyl acetate (10 mL) and basify with a saturated sodium bicarbonate solution to a pH of 8-9. Extract the aqueous layer with ethyl acetate (3 x 10 mL).
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude β-peroxyl amine.
-
Purification (Optional): The crude product can be purified by column chromatography on silica (B1680970) gel if necessary.[10][11]
Protocol 2: Derivatization for HPLC-Fluorescence Detection
This protocol uses dansyl chloride to derivatize the β-peroxyl amine for sensitive fluorescence detection.
-
Sample Preparation: Dissolve the β-peroxyl amine (e.g., 1 mg) in acetonitrile (1 mL).
-
Reaction Mixture: In a vial, add the amine solution, 100 µL of a saturated sodium bicarbonate solution, and 100 µL of a dansyl chloride solution (1 mg/mL in acetonitrile).
-
Reaction: Cap the vial and heat at 60°C for 30 minutes in a heating block.
-
Quenching: Cool the reaction mixture to room temperature and add 50 µL of a 2% aqueous solution of methylamine (B109427) to quench any unreacted dansyl chloride.
-
Sample Cleanup: The derivatized sample can be diluted with the mobile phase and directly injected or subjected to SPE cleanup if the matrix is complex.
-
HPLC Analysis: Analyze the derivatized sample using a suitable HPLC system with a fluorescence detector (e.g., Excitation: 340 nm, Emission: 525 nm).
Protocol 3: Derivatization for GC-MS Analysis
This protocol employs silylation to increase the volatility and thermal stability of the β-peroxyl amine.
-
Sample Preparation: Place the dry β-peroxyl amine (e.g., 100 µg) in a GC vial.
-
Derivatization: Add 100 µL of anhydrous pyridine and 100 µL of BSTFA with 1% TMCS.
-
Reaction: Cap the vial tightly and heat at 70°C for 1 hour.
-
Analysis: Cool the vial to room temperature. The sample is now ready for injection into the GC-MS.
Quantitative Data Presentation
The following tables present hypothetical quantitative data that could be obtained from the analysis of a derivatized β-peroxyl nitroalkane standard.
Table 1: HPLC-Fluorescence Analysis of Dansylated β-Peroxyl Amine
| Analyte Concentration (ng/mL) | Peak Area (Arbitrary Units) | Retention Time (min) |
| 1 | 5,234 | 8.21 |
| 5 | 26,170 | 8.22 |
| 10 | 51,988 | 8.21 |
| 25 | 130,500 | 8.23 |
| 50 | 258,900 | 8.22 |
| 100 | 521,300 | 8.21 |
Table 2: GC-MS Analysis of Silylated β-Peroxyl Amine (Selected Ion Monitoring)
| Analyte Concentration (pg/µL) | Target Ion Peak Area | Qualifier Ion 1 Peak Area | Qualifier Ion 2 Peak Area |
| 10 | 1,250 | 875 | 625 |
| 50 | 6,300 | 4,410 | 3,150 |
| 100 | 12,800 | 8,960 | 6,400 |
| 250 | 31,500 | 22,050 | 15,750 |
| 500 | 64,000 | 44,800 | 32,000 |
| 1000 | 129,500 | 90,650 | 64,750 |
Discussion and Considerations
-
Method Validation: The proposed protocols are starting points and must be thoroughly validated for specificity, linearity, accuracy, precision, and sensitivity for each specific β-peroxyl nitroalkane analyte.
-
Stability of Derivatives: The stability of the derivatized products should be assessed to ensure accurate quantification.
-
Alternative Derivatization Reagents: Other derivatization reagents for amines can be explored, such as 9-fluorenylmethoxycarbonyl chloride (Fmoc-Cl) for HPLC or other silylating agents for GC.[7]
-
Direct Analysis: For some β-peroxyl nitroalkanes, direct analysis by HPLC with electrochemical detection or mass spectrometry might be feasible and should be considered as an alternative to derivatization.[12]
Conclusion
The derivatization of β-peroxyl nitroalkanes through a two-step process of selective nitro group reduction followed by amine derivatization offers a versatile and robust strategy for their quantitative analysis. This approach effectively addresses the challenges of thermal instability and low volatility associated with these bifunctional compounds, enabling their sensitive and reliable determination by common chromatographic techniques such as HPLC and GC-MS. The detailed protocols and considerations provided in these application notes serve as a valuable resource for researchers and scientists in the development and validation of analytical methods for this unique class of molecules.
References
- 1. Determination of organic peroxides by liquid chromatography with on-line post-column ultraviolet irradiation and peroxyoxalate chemiluminescence detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. publications.polymtl.ca [publications.polymtl.ca]
- 4. researchgate.net [researchgate.net]
- 5. academic.oup.com [academic.oup.com]
- 6. youtube.com [youtube.com]
- 7. journalajacr.com [journalajacr.com]
- 8. The Use of Derivatization Reagents for Gas Chromatography (GC) [sigmaaldrich.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. youtube.com [youtube.com]
- 11. pharmacy180.com [pharmacy180.com]
- 12. tandfonline.com [tandfonline.com]
Application Notes and Protocols for the Quantitative Analysis of (Nitroperoxy)ethane
For Researchers, Scientists, and Drug Development Professionals
Introduction
(Nitroperoxy)ethane (CH₃CH₂OONO₂) is a reactive nitrogen species (RNS) belonging to the class of organic peroxynitrates. These compounds are of significant interest in atmospheric chemistry and are gaining attention in biological systems due to their potential role in oxidative and nitrative stress, which are implicated in various pathological conditions. The transient nature and reactivity of this compound necessitate robust and sensitive analytical methods for its accurate quantification.
These application notes provide a comprehensive overview of the synthesis, characterization, and quantitative analysis of this compound. The detailed protocols and data presentation are intended to guide researchers in studying the formation and effects of this and similar organic peroxynitrates.
Quantitative Data Summary
The following tables summarize hypothetical yet representative quantitative data that may be obtained during the synthesis and analysis of this compound. These values are based on typical results observed for analogous peroxynitrate compounds and are intended for illustrative purposes.
Table 1: Synthesis Yield of this compound
| Synthesis Method | Reactants | Solvent | Temperature (°C) | Reaction Time (min) | Typical Yield (%) |
| Alkyl Nitrite (B80452) Method | Ethyl Nitrite, Hydrogen Peroxide | Diethyl Ether | 0 | 30 | 60-75 |
| Peroxynitrous Acid Alkylation | Peroxynitrous Acid, Ethyl Iodide | Acetonitrile (B52724) | -20 | 60 | 45-55 |
Table 2: GC-MS Quantitative Analysis Parameters for this compound
| Parameter | Value |
| Column | DB-5ms (30 m x 0.25 mm, 0.25 µm) |
| Injection Mode | Splitless |
| Inlet Temperature | 150°C |
| Oven Program | 40°C (1 min), ramp to 250°C at 10°C/min |
| Carrier Gas | Helium |
| Flow Rate | 1.0 mL/min |
| MS Ionization Mode | Electron Ionization (EI) |
| Monitored Ions (m/z) | 45 (C₂H₅O⁺), 46 (NO₂⁺), 75 (C₂H₅O₂⁺), 107 (M⁺) |
| Limit of Detection (LOD) | ~1 µM |
| Limit of Quantification (LOQ) | ~5 µM |
Table 3: HPLC-UV Quantitative Analysis Parameters for this compound
| Parameter | Value |
| Column | C18 reverse-phase (4.6 x 150 mm, 5 µm) |
| Mobile Phase | Acetonitrile:Water (60:40, v/v) |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection Wavelength | 210 nm |
| Retention Time | ~4.2 min |
| Limit of Detection (LOD) | ~2 µM |
| Limit of Quantification (LOQ) | ~10 µM |
Experimental Protocols
Protocol 1: Synthesis of this compound via Alkyl Nitrite
This protocol describes the synthesis of this compound from ethyl nitrite and hydrogen peroxide.
Materials:
-
Ethyl nitrite (CH₃CH₂ONO)
-
Hydrogen peroxide (H₂O₂), 30% solution
-
Diethyl ether, anhydrous
-
Sodium sulfate (B86663) (Na₂SO₄), anhydrous
-
Ice-salt bath
-
Round-bottom flask
-
Separatory funnel
-
Magnetic stirrer and stir bar
Procedure:
-
Prepare an ice-salt bath to maintain a temperature of 0°C.
-
In a 100 mL round-bottom flask, dissolve 10 mmol of ethyl nitrite in 20 mL of anhydrous diethyl ether.
-
Cool the solution to 0°C in the ice-salt bath with continuous stirring.
-
Slowly add an equimolar amount (10 mmol) of 30% hydrogen peroxide dropwise to the reaction mixture over a period of 15 minutes.
-
Allow the reaction to proceed for an additional 15 minutes at 0°C.
-
Transfer the reaction mixture to a pre-chilled separatory funnel.
-
Wash the organic layer twice with 20 mL of ice-cold deionized water to remove unreacted hydrogen peroxide.
-
Dry the organic layer over anhydrous sodium sulfate.
-
Carefully decant the solution containing this compound. The solution should be kept cold and used immediately for analysis due to the instability of the product.
Protocol 2: Quantitative Analysis of this compound by GC-MS
This protocol outlines the quantitative analysis of this compound using Gas Chromatography-Mass Spectrometry (GC-MS).
Instrumentation and Conditions:
-
GC-MS system equipped with a split/splitless injector and a mass selective detector.
-
Column: DB-5ms (30 m x 0.25 mm, 0.25 µm film thickness).
-
Injector Temperature: 150°C.
-
Oven Temperature Program: Initial temperature of 40°C held for 1 minute, then ramped to 250°C at a rate of 10°C/minute.
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.
-
MS Ion Source Temperature: 230°C.
-
MS Quadrupole Temperature: 150°C.
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Scan Range: m/z 35-200.
Sample Preparation:
-
Prepare a series of calibration standards of a related, more stable nitro-compound (e.g., ethyl nitrate) in diethyl ether to establish a calibration curve.
-
Dilute the freshly synthesized this compound solution in diethyl ether to fall within the concentration range of the calibration curve.
-
Inject 1 µL of the diluted sample into the GC-MS.
Data Analysis:
-
Identify the peak corresponding to this compound based on its expected retention time and mass spectrum.
-
Quantify the amount of this compound by comparing the peak area to the calibration curve of the standard.
Protocol 3: Quantitative Analysis of this compound by HPLC-UV
This protocol describes the quantification of this compound using High-Performance Liquid Chromatography with UV detection.
Instrumentation and Conditions:
-
HPLC system with a UV detector.
-
Column: C18 reverse-phase column (4.6 mm x 150 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 25°C.
-
Injection Volume: 10 µL.
-
UV Detection Wavelength: 210 nm.
Sample Preparation:
-
Prepare calibration standards of a suitable reference compound in the mobile phase.
-
Dilute the this compound solution in the mobile phase to a concentration within the linear range of the detector.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the peak for this compound based on its retention time.
-
Quantify the concentration using a calibration curve generated from the reference standards.
Visualizations
Formation Pathway and Experimental Workflow
The following diagrams illustrate the proposed formation pathway of this compound and the general experimental workflow for its quantitative analysis.
Caption: Proposed formation pathway of this compound.
Caption: General experimental workflow for quantitative analysis.
Disclaimer
The provided protocols and quantitative data are based on established methods for analogous compounds and are intended for guidance. Researchers should perform their own optimization and validation for the specific analysis of this compound. Due to the potential instability and reactivity of peroxynitrates, appropriate safety precautions must be taken at all times.
developing a standard operating procedure for (Nitroperoxy)ethane
Standard Operating Procedure for (Nitroperoxy)ethane
Disclaimer: The compound "this compound" is not a commonly documented chemical. Therefore, this Standard Operating Procedure (SOP) has been developed by combining safety and handling information for the two key functional groups present: the nitro group (as in nitroethane) and the peroxy group (as in organic peroxides). This SOP is intended for use by trained researchers, scientists, and drug development professionals in a controlled laboratory setting. Extreme caution is advised, as the combination of these functional groups may lead to a highly unstable and energetic material.
Introduction and Scope
This document provides detailed application notes and protocols for the safe handling, storage, and use of this compound. Due to the inherent reactivity of both nitroalkanes and organic peroxides, this SOP outlines stringent safety measures to mitigate risks of explosion, fire, and chemical exposure.
Potential Applications
While specific applications for this compound are not established in the literature, compounds containing nitro and peroxy functionalities have been explored in various contexts:
-
Drug Development: Nitroaromatic compounds have been investigated for their hypoxia-activated therapeutic potential.[1] The nitro group can be reduced under hypoxic conditions, leading to the release of a cytotoxic agent. The peroxy group could potentially act as an oxidizing agent or a source of reactive oxygen species (ROS).
-
Chemical Synthesis: The high reactivity of the peroxy bond makes it a potential source of radicals for polymerization initiation or other chemical transformations.[2] The nitro group can be a useful functional handle for further synthetic modifications.[3]
Hazard Identification and Risk Assessment
This compound is presumed to be a high-hazard material. The primary risks are associated with its potential for rapid and violent decomposition.
-
Explosion Hazard: Organic peroxides are known to be sensitive to shock, friction, heat, and light.[4][5] The presence of a nitro group, which is an energy-rich functional group, is likely to increase this sensitivity.
-
Fire Hazard: this compound is expected to be highly flammable. Decomposition can be self-accelerating and may ignite flammable materials.
-
Chemical Reactivity: It is expected to be a strong oxidizing agent. Contact with incompatible materials can lead to violent reactions.[6][7]
-
Toxicity: Aliphatic nitro compounds can be toxic, and some are suspected carcinogens.[8] Organic peroxides can be corrosive and cause severe skin and eye damage.[9]
Chemical and Physical Properties (Predicted)
Due to the lack of experimental data for this compound, the following table summarizes the known properties of its constituent parent compounds, nitroethane and a simple organic peroxide (diethyl peroxide), to provide an estimation of its likely characteristics.
| Property | Nitroethane | Diethyl Peroxide | This compound (Predicted) |
| Molecular Formula | C₂H₅NO₂[10] | C₄H₁₀O₂ | C₂H₅NO₄ |
| Molecular Weight | 75.07 g/mol [11] | 90.12 g/mol | ~123.06 g/mol |
| Appearance | Colorless, oily liquid[3] | Colorless, volatile liquid | Likely a colorless to pale yellow liquid. |
| Boiling Point | 114 °C[3] | 65 °C | Expected to be low and decomposition may occur before boiling. Distillation is not advised. |
| Density | 1.054 g/cm³[3] | 0.824 g/cm³ | Likely between 1.1 and 1.3 g/cm³. |
| Solubility in Water | Slightly soluble (4.6 g/100 ml at 20 °C)[3] | Slightly soluble | Expected to have low water solubility. |
| Vapor Pressure | 21 mmHg (25 °C)[3] | High | Likely to be volatile. |
| Stability | Can be explosive under certain conditions.[8] | Unstable; sensitive to heat, shock, and light. | Assumed to be highly unstable. |
Experimental Protocols
General Handling and Storage Protocol
This protocol outlines the essential steps for the safe handling and storage of this compound.
Workflow for Handling and Storage:
Caption: General workflow for the safe handling and storage of this compound.
Methodology:
-
Personal Protective Equipment (PPE): Always wear a flame-resistant lab coat, chemical splash goggles, a face shield, and heavy-duty, chemical-resistant gloves.[4]
-
Work Area Setup: All manipulations must be conducted in a certified chemical fume hood with the sash at the lowest possible position.[12] A blast shield must be used at all times.[5] An emergency quench bath (e.g., with a suitable reducing agent) should be readily accessible.
-
Handling:
-
Storage:
-
Store in a dedicated, explosion-proof refrigerator or freezer, away from incompatible materials.[15]
-
The container must be tightly sealed but may require venting to prevent pressure buildup.[15] Consult with a safety professional for appropriate container selection.
-
Label the container clearly with the chemical name, date of synthesis, and prominent hazard warnings (e.g., "Explosive," "Oxidizer," "Shock Sensitive").[12]
-
-
Waste Disposal:
-
All waste containing this compound must be treated as potentially explosive hazardous waste.
-
Do not mix with other chemical waste streams.[5]
-
Contact your institution's Environmental Health and Safety (EHS) department for specific disposal procedures.
-
Hypothetical Synthesis Protocol
The synthesis of nitroperoxy compounds is not well-documented and is expected to be hazardous. A potential, though unverified, route could involve the reaction of a haloethane with a source of pernitrite or by the ozonolysis of an appropriate precursor in the presence of a nitrogen source.[16] Any attempt at synthesis should be preceded by a thorough literature review and a comprehensive hazard analysis.
Analytical Characterization Protocol
Characterizing this compound requires methods that are compatible with potentially unstable compounds.
Analytical Workflow:
Caption: A proposed analytical workflow for the characterization of this compound.
Methodologies:
-
Sample Preparation:
-
Prepare samples as dilute solutions in a compatible, non-reactive solvent.
-
All sample preparation should be done at low temperatures (e.g., in an ice bath).
-
-
Liquid Chromatography-Mass Spectrometry (LC-MS):
-
This is a preferred method due to its sensitivity and the small sample quantities required.
-
Use a reverse-phase C18 column with a suitable mobile phase (e.g., acetonitrile/water).
-
Electrospray ionization (ESI) in negative ion mode is likely to be effective for detecting the molecule and its fragments.
-
-
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Exercise extreme caution. The use of a blast shield for the NMR tube is recommended.
-
Acquire spectra at low temperatures to minimize the risk of decomposition.
-
¹H and ¹³C NMR will provide structural information.
-
-
Fourier-Transform Infrared (FT-IR) Spectroscopy:
-
Analyze as a dilute solution.
-
Look for characteristic peaks for the nitro group (approx. 1550 and 1370 cm⁻¹) and the O-O stretch of the peroxy group (weak, approx. 840-890 cm⁻¹).
-
Hypothetical Signaling Pathway in Drug Development
If this compound were to be developed as a hypoxia-activated prodrug, its mechanism of action could involve the following pathway.
Hypothetical Signaling Pathway:
Caption: A hypothetical signaling pathway for this compound as a hypoxia-activated prodrug.
Description:
-
The this compound prodrug is administered and distributes systemically.
-
In the hypoxic environment of a solid tumor, nitroreductase enzymes, which are upregulated in these conditions, catalyze the reduction of the nitro group.[1]
-
This reduction leads to the formation of a highly reactive intermediate, potentially a radical species.
-
This activated form of the drug, along with the peroxy group, can generate reactive oxygen species (ROS).
-
The increase in ROS leads to cellular damage, including DNA damage, which ultimately triggers apoptosis (programmed cell death) in the cancer cells.
Summary of Quantitative Data
As there is no experimental data for this compound, this section remains to be populated once the compound is synthesized and characterized. The following table indicates the type of data that should be collected.
| Parameter | Method | Expected Value/Range | Reference |
| LD₅₀ (oral, rat) | Acute Toxicity Study | To be determined | |
| IC₅₀ (in a cancer cell line) | Cell Viability Assay | To be determined | |
| Half-life in plasma | Pharmacokinetic Study | To be determined | |
| Decomposition Temperature | Differential Scanning | To be determined | |
| Calorimetry (DSC) |
Conclusion
The development of a standard operating procedure for this compound requires a highly cautious approach based on the known hazards of its constituent functional groups. The protocols outlined in this document are intended to provide a framework for the safe handling and investigation of this novel compound. All experimental work must be conducted with a thorough understanding of the potential risks and with all necessary safety precautions in place. Consultation with safety professionals is mandatory before commencing any work with this substance.
References
- 1. researchgate.net [researchgate.net]
- 2. "Working with organic peroxides in the academic lab" by Patrick Dussault [digitalcommons.unl.edu]
- 3. Nitroethane - Wikipedia [en.wikipedia.org]
- 4. ehs.yale.edu [ehs.yale.edu]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. Nitrocompounds, Aromatic [iloencyclopaedia.org]
- 7. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 8. Nitrocompounds, Aliphatic [iloencyclopaedia.org]
- 9. researchgate.net [researchgate.net]
- 10. Ethane, nitro- [webbook.nist.gov]
- 11. chemeo.com [chemeo.com]
- 12. Lab Safety Guideline: Peroxide-Forming Chemicals | Harvard Environmental Health and Safety [ehs.harvard.edu]
- 13. mom.gov.sg [mom.gov.sg]
- 14. Routine for peroxide forming chemicals - Medarbetarwebben [medarbetare.su.se]
- 15. americanchemistry.com [americanchemistry.com]
- 16. Synthesis and Characterization of Organic Peroxides from Monoterpene-Derived Criegee Intermediates in Secondary Organic Aerosol - PMC [pmc.ncbi.nlm.nih.gov]
Synthesis of Nitrogen-Containing Heterocycles: Application Notes and Protocols for Modern Catalytic Methods
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the synthesis of various nitrogen-containing heterocycles, which are pivotal structural motifs in pharmaceuticals, agrochemicals, and materials science. The following sections highlight modern catalytic methodologies, including photoredox catalysis, transition-metal-catalyzed C-H activation, and continuous flow synthesis, offering efficient and selective routes to these valuable compounds.
Photoredox Catalysis for Indole (B1671886) Synthesis
Visible-light photoredox catalysis has emerged as a powerful and sustainable strategy for the construction of complex organic molecules under mild reaction conditions.[1][2] This approach utilizes photocatalysts that, upon light absorption, can initiate redox processes to generate reactive intermediates. One prominent application is the synthesis of indoles, a core structure in many biologically active compounds.[1][3][4]
A common strategy involves the cyclization of 2-vinylanilines.[3] In a typical reaction, a ruthenium or an organic-based photocatalyst is excited by visible light, which then initiates an electron transfer process to generate a reactive radical cation from the vinylaniline substrate. Subsequent intramolecular cyclization and oxidation lead to the formation of the indole ring.
Experimental Protocol: Photoredox Synthesis of 2-Phenylindole (B188600)
This protocol is adapted from a visible-light-mediated intracellular synthesis of indoles.[1]
Materials:
-
2-Azido-1,1'-biphenyl (Substrate 1a)
-
[Ru(bpy)₃][PF₆]₂ (Photocatalyst)
-
Degassed Dimethylformamide (DMF)
-
Blue LED lamp (e.g., 40W, λmax = 456 nm)
-
Schlenk flask or similar reaction vessel
-
Standard laboratory glassware and purification equipment (e.g., column chromatography)
Procedure:
-
In a Schlenk flask, dissolve 2-azido-1,1'-biphenyl (1a, 0.25 mmol, 1.0 equiv) in degassed DMF (5 mL).
-
Add [Ru(bpy)₃][PF₆]₂ (2 mol %).
-
Seal the flask and ensure an inert atmosphere (e.g., by purging with argon).
-
Irradiate the reaction mixture with a blue LED lamp for 3 hours at room temperature.
-
Upon completion (monitored by TLC or LC-MS), concentrate the reaction mixture under reduced pressure.
-
Purify the crude product by column chromatography on silica (B1680970) gel to afford 2-phenylindole (2a).
Quantitative Data:
| Entry | Substrate | Photocatalyst | Catalyst Loading (mol%) | Solvent | Time (h) | Yield (%) | Citation |
| 1 | 2-Azido-1,1'-biphenyl | [Ru(bpy)₃][PF₆]₂ | 2 | DMF | 3 | 94 | [1] |
| 2 | 2-Vinylaniline derivative | PQ-CF₃ | 10 | MeCN | 1 | 55 | [3] |
Reaction Workflow:
Caption: Workflow for the photoredox synthesis of 2-phenylindole.
C-H Activation for Pyridine (B92270) and Quinoline (B57606) Synthesis
Transition-metal-catalyzed C-H activation has revolutionized the synthesis of heterocycles by enabling the direct functionalization of otherwise inert C-H bonds.[5][6] This atom-economical approach avoids the need for pre-functionalized starting materials, thus shortening synthetic sequences. Rhodium and palladium catalysts are commonly employed for the C-H activation of pyridine and its derivatives.[5]
For instance, the rhodium-catalyzed chelation-assisted C-H activation of α,β-unsaturated ketoximes and their subsequent reaction with alkynes provides a direct route to highly substituted pyridines.[7] The nitrogen atom of the oxime often acts as a directing group, guiding the metal catalyst to a specific C-H bond for activation.
Experimental Protocol: Rhodium-Catalyzed Synthesis of Substituted Pyridines
This protocol is a general representation based on rhodium-catalyzed C-H activation methodologies.[7]
Materials:
-
α,β-Unsaturated Ketoxime
-
Alkyne
-
[RhCp*Cl₂]₂ (Catalyst)
-
AgSbF₆ (Co-catalyst/Halide scavenger)
-
1,2-Dichloroethane (DCE) or similar solvent
-
Inert atmosphere glovebox or Schlenk line
-
Standard laboratory glassware and purification equipment
Procedure:
-
Inside a glovebox or under an inert atmosphere, add the α,β-unsaturated ketoxime (1.0 equiv), alkyne (2.0 equiv), [RhCp*Cl₂]₂ (2.5 mol %), and AgSbF₆ (10 mol %) to a dry reaction vessel.
-
Add anhydrous 1,2-dichloroethane.
-
Seal the vessel and heat the reaction mixture at a specified temperature (e.g., 80-100 °C) for a designated time (e.g., 12-24 h).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and filter through a pad of celite to remove insoluble salts.
-
Concentrate the filtrate and purify the crude product by flash column chromatography.
Quantitative Data for Pyridine Synthesis:
| Catalyst System | Directing Group | Reactant 2 | Solvent | Temp (°C) | Yield (%) | Citation |
| [RhCp*Cl₂]₂ / AgSbF₆ | Oxime | Alkyne | DCE | 100 | 55-95 | [7] |
| Pd(OAc)₂ / P(o-tolyl)₃ | Pyridine N-oxide | Alkene | Toluene | 120 | 60-90 | [6] |
Signaling Pathway:
Caption: Generalized pathway for Rh-catalyzed pyridine synthesis.
Continuous Flow Synthesis of Quinolines
Flow chemistry offers several advantages over traditional batch synthesis, including enhanced safety, improved heat and mass transfer, and the potential for automation and scalability.[8][9] These benefits are particularly valuable for reactions that are highly exothermic, involve hazardous reagents, or require precise control over reaction parameters. The synthesis of quinolines, another important heterocyclic scaffold, has been successfully adapted to continuous flow systems.[8][10]
The Doebner-Miller reaction, a classic method for quinoline synthesis, can be efficiently performed in a flow reactor.[8] This typically involves the reaction of an α,β-unsaturated carbonyl compound with an aniline (B41778) in the presence of an acid catalyst, often at elevated temperatures.
Experimental Protocol: Flow Synthesis of Quinolines via Doebner-Miller Reaction
This protocol is a generalized procedure based on literature descriptions of flow synthesis of quinolines.[8]
Materials and Equipment:
-
α,β-Unsaturated aldehyde/ketone
-
Aniline derivative
-
Acid catalyst (e.g., HCl, H₂SO₄)
-
Solvent (e.g., ethanol, water)
-
Syringe pumps
-
Flow reactor system (e.g., heated microreactor or packed-bed reactor)
-
Back-pressure regulator
-
Collection vessel
-
Extraction and purification equipment
Procedure:
-
Prepare separate stock solutions of the α,β-unsaturated carbonyl compound, the aniline derivative, and the acid catalyst in the chosen solvent.
-
Set up the flow reactor system, including priming the pumps and setting the desired temperature and pressure.
-
Pump the reactant solutions into a T-mixer to ensure efficient mixing before entering the heated reactor.
-
The reaction mixture flows through the reactor for a defined residence time, determined by the flow rate and reactor volume.
-
The product stream exits the reactor, passes through a back-pressure regulator, and is collected in a vessel.
-
The collected product mixture is then subjected to a standard work-up procedure, such as neutralization, extraction, and purification by chromatography or crystallization.
Quantitative Data for Flow Synthesis:
| Reaction Type | Reactants | Catalyst | Temp (°C) | Residence Time (min) | Yield (%) | Citation |
| Doebner-Miller | Aniline, Crotonaldehyde | HCl | 150-200 | 10-30 | 60-85 | [8] |
| Photochemical Cyclization | 2-(Azidomethyl)-3-arylacrylonitrile | Light | RT | 5-15 | 70-90 | [11] |
Experimental Workflow Diagram:
Caption: Workflow for the continuous flow synthesis of quinolines.
Metal-Catalyzed Synthesis of Imidazoles and Pyrazoles
Copper and iron catalysts are frequently utilized for the synthesis of five-membered nitrogen heterocycles like imidazoles and pyrazoles due to their low cost and versatile reactivity.[2][12][13]
A common route to trisubstituted imidazoles involves a one-pot, three-component reaction of a 1,2-dicarbonyl compound (or an α-hydroxy ketone), an aldehyde, and ammonium (B1175870) acetate (B1210297) as the nitrogen source.[12][13] Copper(I) iodide is an effective catalyst for this transformation.
Pyrazoles can be synthesized via the Knorr pyrazole (B372694) synthesis, which involves the condensation of a β-dicarbonyl compound with a hydrazine.[14][15] This reaction can be performed under various conditions, including sonication, to afford the desired pyrazole derivatives.[16]
Experimental Protocol: Copper-Catalyzed Synthesis of 2,4,5-Trisubstituted Imidazoles
This protocol is based on a copper-catalyzed multicomponent reaction.[12]
Materials:
-
Aldehyde (e.g., 4-chlorobenzaldehyde)
-
Benzoin (B196080) or Benzil
-
Ammonium acetate
-
Copper(I) iodide (CuI)
-
n-Butanol (BuOH)
-
Standard laboratory glassware for reflux and purification
Procedure:
-
To a round-bottom flask, add the aldehyde (1.0 mmol, 1.0 equiv), benzoin (or benzil) (1.0 mmol, 1.0 equiv), ammonium acetate (3.0 mmol, 3.0 equiv), and CuI (15 mol %).
-
Add n-butanol (7 mL) as the solvent.
-
Fit the flask with a reflux condenser and heat the mixture to reflux.
-
Monitor the reaction by TLC. The reaction is typically complete within 60-90 minutes.
-
After completion, cool the reaction mixture to room temperature.
-
Add water to the reaction mixture and extract with an organic solvent (e.g., ethyl acetate).
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization.
Quantitative Data for Imidazole and Pyrazole Synthesis:
| Heterocycle | Catalyst | Reactant 1 | Reactant 2 | Reactant 3 | Solvent | Yield (%) | Citation |
| Imidazole | CuI | Aldehyde | Benzoin | Ammonium Acetate | BuOH | 70-95 | [12] |
| Imidazole | Cr₂O₃ NPs | Aldehyde | Benzil | Ammonium Acetate | Water (MW) | 60-87 | [13] |
| Pyrazole | None (Sonication) | β-Oxonitrile | Hydrazine Hydrate | - | Ethanol | 55-67 | [16] |
Logical Relationship Diagram:
Caption: Logical flow for the multicomponent synthesis of imidazoles.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Recent advances in the synthesis of imidazoles - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB00350F [pubs.rsc.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Photoredox Fischer Indole Synthesis - Thieme Chemistry - Georg Thieme Verlag Kg [thieme.de]
- 5. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) DOI:10.1039/D5RA01203A [pubs.rsc.org]
- 6. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 7. Pyridine synthesis [organic-chemistry.org]
- 8. researchgate.net [researchgate.net]
- 9. Understanding flow chemistry for the production of active pharmaceutical ingredients - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Simple practical method for synthesis of trisubstituted imidazoles: an efficient copper catalyzed multicomponent reaction - RSC Advances (RSC Publishing) DOI:10.1039/D1RA01767E [pubs.rsc.org]
- 13. researchgate.net [researchgate.net]
- 14. youtube.com [youtube.com]
- 15. Discovery of unexpectedly complex reaction pathways for the Knorr pyrazole synthesis via transient flow - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D2RE00271J [pubs.rsc.org]
- 16. Synthesis of Pyrazole Compounds by Using Sonication Method : Oriental Journal of Chemistry [orientjchem.org]
Troubleshooting & Optimization
Technical Support Center: Synthesis of (Nitroperoxy)ethane
Important Safety Notice: The synthesis, handling, and storage of compounds containing both nitro and peroxy functional groups, such as (Nitroperoxy)ethane, present extreme and unpredictable hazards, including the risk of violent detonation. These operations should not be attempted outside of specialized laboratories equipped for energetic materials research and by personnel with extensive training in handling explosive compounds. Due to these significant safety concerns, this document will instead provide a detailed troubleshooting guide for a common and well-understood esterification reaction: the synthesis of acetylsalicylic acid (Aspirin). The principles of troubleshooting reaction conditions, purification, and characterization discussed here are broadly applicable to many synthetic chemistry challenges.
Troubleshooting Guide: Synthesis of Acetylsalicylic Acid (Aspirin)
This guide addresses common issues encountered during the synthesis of acetylsalicylic acid via the esterification of salicylic (B10762653) acid with acetic anhydride (B1165640).
Frequently Asked Questions (FAQs)
Q1: What are the most common reasons for a low yield of aspirin (B1665792)? A1: Low yields are typically due to one of the following:
-
Incomplete Reaction: Insufficient heating or reaction time can prevent the complete conversion of salicylic acid.
-
Product Loss During Workup: Aspirin can be hydrolyzed back to salicylic acid if exposed to water for extended periods, especially at elevated temperatures. Additionally, some product may be lost during filtration if not all crystals are collected or if the crystals are washed with a solvent in which they are soluble.
-
Premature Crystallization: If the reaction mixture cools too quickly before the addition of water, the product may crystallize prematurely, trapping unreacted starting materials.
Q2: My final product is sticky and difficult to filter. What caused this? A2: A sticky or oily product often indicates the presence of impurities, such as unreacted acetic anhydride or the formation of polymeric byproducts. This can be caused by using an excessive amount of catalyst or overheating the reaction mixture. Ensure the product is thoroughly washed with cold water to remove water-soluble impurities.
Q3: The melting point of my synthesized aspirin is lower than the literature value (136-140 °C). Why? A3: A depressed and broad melting point range is a classic indicator of an impure sample. The most likely impurity is unreacted salicylic acid. Recrystallization of the crude product is necessary to improve its purity and achieve a sharp melting point within the expected range.
Q4: How can I confirm the purity of my aspirin sample? A4: Purity can be assessed using several methods:
-
Melting Point Analysis: A sharp melting point close to the literature value indicates high purity.
-
Ferric Chloride Test: Salicylic acid has a phenolic hydroxyl group that gives a positive test (a purple color) with ferric chloride. Pure aspirin should not give a positive test.
-
Spectroscopy: Techniques like IR and NMR spectroscopy can confirm the presence of the correct functional groups and the absence of starting material.
Experimental Protocol and Data
Standard Synthesis Protocol
-
Reactant Setup: Weigh 2.0 g of salicylic acid and transfer it to a 125 mL Erlenmeyer flask.
-
Reagent Addition: In a fume hood, add 5.0 mL of acetic anhydride to the flask, followed by 5-8 drops of a suitable acid catalyst (e.g., 85% phosphoric acid or concentrated sulfuric acid).
-
Reaction: Gently swirl the flask to mix the reagents. Heat the flask in a water bath at approximately 70-80°C for 10-15 minutes.
-
Quenching: Remove the flask from the water bath and, while it is still warm, cautiously add 20 drops of cold water to decompose the excess acetic anhydride.
-
Crystallization: Add 20 mL of cold water to the flask to initiate the crystallization of aspirin. Cool the mixture in an ice bath to maximize crystal formation.
-
Isolation: Collect the aspirin crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold water to remove residual acid.
-
Drying: Allow the crystals to air dry completely on the filter paper or in a desiccator. Weigh the final product and calculate the percent yield.
Troubleshooting Data Reference
The table below summarizes common observations during the synthesis and links them to potential causes and corrective actions.
| Observation ID | Issue Description | Potential Cause(s) | Suggested Action |
| OBS-01 | Low final yield (<70%) | Incomplete reaction; Product hydrolysis; Loss during transfer | Increase reaction time/temp; Avoid prolonged water contact; Improve filtration technique |
| OBS-02 | Product is an oil or sticky solid | Excess catalyst; Overheating; Impure starting materials | Use correct amount of catalyst; Control temperature carefully; Recrystallize product |
| OBS-03 | Melting point is low/broad | Presence of unreacted salicylic acid | Recrystallize the crude product from an appropriate solvent system |
| OBS-04 | Purple color with FeCl₃ test | Contamination with salicylic acid | Improve purification through washing and/or recrystallization |
| OBS-05 | Reaction mixture solidifies during heating | Insufficient acetic anhydride (limiting reagent) | Ensure correct stoichiometry; Add a slight excess of acetic anhydride |
Visual Workflow and Logic Diagrams
Caption: Experimental workflow for the synthesis of acetylsalicylic acid (Aspirin).
Caption: Troubleshooting decision tree for low yield in aspirin synthesis.
Technical Support Center: β-Peroxyl Nitroalkane Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of β-peroxyl nitroalkanes. The information is designed to help improve reaction yields and address common experimental challenges.
Frequently Asked Questions (FAQs)
Q1: What is the general principle behind the synthesis of β-peroxyl nitroalkanes?
The synthesis typically involves a nitration-peroxidation reaction of alkenes. This method introduces both a nitro group (–NO₂) and a peroxyl group (–OOR) across the double bond of an alkene in a single step. A common approach utilizes tert-butyl nitrite (B80452) as the nitro source and tert-butyl hydroperoxide (TBHP) as the peroxide source, often in the presence of a metal catalyst.[1][2]
Q2: What are the key reagents for this synthesis?
The key reagents for the nitration-peroxidation of alkenes to form β-peroxyl nitroalkanes are:
-
Alkene: The starting substrate that will be functionalized.
-
tert-Butyl hydroperoxide (TBHP): The source of the peroxyl radical.[1]
-
tert-Butyl nitrite: The precursor for the nitrogen dioxide radical (·NO₂).[1]
-
Catalyst: A metal catalyst, such as Manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O), is often used to improve yield.[1]
-
Solvent: Acetonitrile is a commonly used solvent for this reaction.[1]
Q3: What is the proposed reaction mechanism?
The reaction is believed to proceed through a radical pathway.[1][2] First, tert-butyl nitrite and tert-butyl hydroperoxide generate nitrogen dioxide (·NO₂) and peroxyl radicals, respectively. The nitrogen dioxide radical then adds to the alkene to form a key intermediate. This intermediate subsequently undergoes radical coupling with a peroxyl radical to yield the final β-peroxyl nitroalkane product.[1]
References
minimizing byproduct formation in (Nitroperoxy)ethane synthesis
Technical Support Center: (Nitroperoxy)alkane Synthesis
This guide provides troubleshooting advice and frequently asked questions for researchers engaged in the synthesis of (nitroperoxy)alkanes, with a focus on minimizing byproduct formation. Given the limited specific literature on (Nitroperoxy)ethane, this document addresses the broader class of nitroperoxyalkanes, providing general methodologies and control strategies applicable to these syntheses.
Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic routes to (nitroperoxy)alkanes?
The synthesis of (nitroperoxy)alkanes typically involves the reaction of a nitroalkane with an oxygen source, often in the presence of a base or a catalyst. One common conceptual approach is the nucleophilic addition of a hydroperoxide to an activated nitroalkane or the reaction of a nitroalkane anion with an electrophilic oxygen source.
Q2: What are the most common byproducts in (nitroperoxy)alkane synthesis?
Common byproducts can arise from several side reactions:
-
Oxidative Degradation: Over-oxidation of the nitroalkane can lead to the formation of carboxylic acids, aldehydes, or ketones.
-
Peroxide Decomposition: The peroxide reagent can decompose, especially in the presence of heat, light, or certain catalysts, leading to the formation of alcohols and other oxygenated species.
-
Dimerization/Polymerization: The reactive intermediates may self-condense or polymerize, particularly under harsh reaction conditions.
-
Solvent-Related Byproducts: The solvent may participate in the reaction, leading to the formation of adducts or degradation products.
Q3: How can I minimize the formation of oxidative degradation byproducts?
Minimizing oxidative degradation requires careful control over reaction conditions. Key strategies include:
-
Temperature Control: Maintain the reaction at the lowest effective temperature to reduce the rate of side reactions.
-
Controlled Reagent Addition: Add the oxidizing agent slowly and in a controlled manner to avoid localized high concentrations.
-
Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent unwanted side reactions with atmospheric oxygen.
Q4: What is the role of the base in this synthesis, and how does its choice affect byproduct formation?
A base is often used to deprotonate the nitroalkane, forming a resonance-stabilized carbanion (nitronate). This anion is the key nucleophile in the reaction. The choice of base is critical:
-
Strong, Non-Nucleophilic Bases: Bases like potassium tert-butoxide or lithium diisopropylamide (LDA) are often preferred as they can efficiently deprotonate the nitroalkane without competing in nucleophilic side reactions.
-
Weaker Bases: Weaker bases may result in incomplete deprotonation, leaving unreacted nitroalkane that can participate in side reactions.
-
Base Strength and Concentration: The stoichiometry and concentration of the base must be carefully optimized. Excess base can catalyze the decomposition of the peroxide reagent or the desired product.
Troubleshooting Guide
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low Yield of Desired Product | 1. Incomplete deprotonation of the nitroalkane.2. Decomposition of the peroxide reagent.3. Suboptimal reaction temperature. | 1. Use a stronger, non-nucleophilic base or increase the stoichiometry of the current base.2. Ensure the peroxide is fresh and of high purity. Add it slowly to a cooled reaction mixture.3. Optimize the reaction temperature. Start at a low temperature (e.g., -78 °C) and slowly warm up. |
| High Levels of Oxidative Byproducts | 1. Reaction temperature is too high.2. Excess oxidizing agent.3. Presence of oxygen. | 1. Lower the reaction temperature.2. Use a stoichiometric amount of the oxidizing agent and add it dropwise.3. Purge the reaction vessel with an inert gas (N₂ or Ar) before starting the reaction. |
| Formation of Polymeric Material | 1. High concentration of reactants.2. Reaction temperature is too high.3. Prolonged reaction time. | 1. Use more dilute reaction conditions.2. Maintain a low and constant temperature.3. Monitor the reaction progress by TLC or GC and quench it as soon as the starting material is consumed. |
| Inconsistent Results | 1. Moisture in the reagents or solvent.2. Purity of the starting materials.3. Variations in reaction workup. | 1. Use anhydrous solvents and dry all glassware thoroughly.2. Purify the nitroalkane and peroxide before use.3. Standardize the workup procedure, including quenching, extraction, and purification steps. |
Experimental Protocols
General Protocol for the Synthesis of a (Nitroperoxy)alkane
This protocol describes a general method for the synthesis of a (nitroperoxy)alkane via the reaction of a nitroalkane with tert-butyl hydroperoxide.
Materials:
-
Nitroalkane (e.g., Nitroethane)
-
tert-Butyl hydroperoxide (t-BuOOH), 70% in water
-
Potassium tert-butoxide (KOtBu), 1.0 M in THF
-
Anhydrous tetrahydrofuran (B95107) (THF)
-
Saturated aqueous ammonium (B1175870) chloride (NH₄Cl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous magnesium sulfate (B86663) (MgSO₄)
-
Hexanes
-
Ethyl acetate (B1210297)
Procedure:
-
Reaction Setup: A flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, a nitrogen inlet, and a dropping funnel is charged with the nitroalkane (1.0 eq) and anhydrous THF.
-
Deprotonation: The solution is cooled to -78 °C in a dry ice/acetone bath. Potassium tert-butoxide (1.1 eq) is added dropwise via syringe over 15 minutes, ensuring the internal temperature does not exceed -70 °C. The mixture is stirred for an additional 30 minutes at -78 °C.
-
Peroxidation: tert-Butyl hydroperoxide (1.2 eq) is added dropwise via the dropping funnel over 20 minutes. The reaction mixture is stirred at -78 °C for 4 hours.
-
Quenching: The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The mixture is allowed to warm to room temperature.
-
Extraction: The aqueous layer is separated, and the organic layer is washed sequentially with saturated aqueous sodium bicarbonate and brine.
-
Drying and Concentration: The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure at a low temperature (< 30 °C).
-
Purification: The crude product is purified by flash column chromatography on silica (B1680970) gel using a hexane/ethyl acetate gradient.
Visual Guides
Caption: A generalized experimental workflow for the synthesis of (nitroperoxy)alkanes.
Caption: A troubleshooting decision tree for optimizing (nitroperoxy)alkane synthesis.
Technical Support Center: Stability of (Nitroperoxy)ethane and its Analogs in Solution
Disclaimer: The chemical term "(Nitroperoxy)ethane" does not correspond to a commonly recognized or well-documented compound in chemical literature. This guide addresses the stability issues of its closest structural analogs, primarily Ethyl Peroxynitrate (CH₃CH₂OONO₂) and related organic peroxides containing nitro functionalities. The information provided is based on data from analogous compounds and is intended for experienced researchers in a controlled laboratory setting.
Frequently Asked Questions (FAQs)
Q1: My solution of what I believe to be this compound analog is turning yellow/brown and showing gas evolution. What is happening?
A1: This is a strong indication of decomposition. Alkyl peroxynitrates and nitro-substituted organic peroxides are inherently unstable. The color change is likely due to the formation of nitrogen dioxide (NO₂) radicals, which are brown-yellow. Gas evolution could be oxygen (O₂) or other gaseous decomposition products.[1][2] Decomposition can be accelerated by heat, light, and contaminants. It is crucial to handle the solution with extreme caution, as rapid decomposition can lead to pressure buildup and potentially an explosion.[2]
Q2: At what pH is my ethyl peroxynitrate solution most stable?
A2: Based on the chemistry of the closely related peroxynitrite, solutions are significantly more stable under alkaline conditions. The protonated form, peroxynitrous acid (ONOOH), which is more prevalent at acidic or neutral pH (pKa ≈ 6.8), decomposes rapidly.[3] Therefore, to enhance stability, especially for short-term storage, maintaining a high pH is recommended.
Q3: I suspect contamination in my solvent. What types of impurities are most hazardous with these compounds?
A3: Contamination is a major safety concern. Transition metal ions (e.g., iron, cobalt, manganese) are particularly hazardous as they can catalyze rapid, and sometimes explosive, decomposition of peroxides.[2] Strong acids, bases, and reducing agents can also initiate vigorous reactions. Ensure all glassware is scrupulously clean and use high-purity, peroxide-free solvents.
Q4: Can I store my prepared solution for later use?
A4: Long-term storage is strongly discouraged due to the inherent instability of these compounds. If short-term storage is absolutely necessary, it should be done at low temperatures (e.g., -80°C), in the dark, and in a diluted state in an appropriate, inert solvent.[4] Always be aware of the Self-Accelerating Decomposition Temperature (SADT), which is the lowest temperature at which a material can undergo a runaway decomposition.
Q5: What are the primary decomposition products I should be aware of?
A5: The primary decomposition pathway for alkyl peroxynitrates is the cleavage of the O-O bond.[5][6] For ethyl peroxynitrate, this would yield the ethoxy radical (CH₃CH₂O•) and nitrogen dioxide (NO₂). These highly reactive radicals will then engage in further reactions, leading to a complex mixture of products which can include aldehydes, alcohols, and nitrates.
Troubleshooting Guide
| Observed Issue | Potential Cause | Recommended Action & Troubleshooting Steps |
| Rapid color change to yellow/brown | Thermal or photochemical decomposition | 1. Immediately ensure the reaction is being cooled and shielded from light. 2. Verify the temperature of your reaction vessel. 3. If the reaction is becoming too vigorous, prepare for emergency quenching by diluting with a large volume of cold, inert solvent. |
| Unexpected precipitation | Formation of insoluble degradation products or polymerization | 1. Attempt to characterize the precipitate (if safe to do so). 2. This indicates significant sample degradation. It is likely the experiment will need to be repeated with fresh solutions. |
| Inconsistent results between experimental runs | Variable decomposition rates | 1. Strictly control the temperature, as decomposition is highly temperature-dependent. 2. Ensure no contaminants (especially metals) are introduced. 3. Use freshly prepared solutions for each experiment, as the concentration of the active compound decreases over time. |
| Low yield of desired product | Decomposition of the this compound analog before it can react | 1. Prepare the solution of the analog in situ if possible, or use it immediately after preparation. 2. Lower the reaction temperature to minimize the rate of decomposition. 3. Check the pH of the solution; stability is generally better at higher pH.[1] |
Quantitative Stability Data
The stability of these compounds is highly dependent on conditions. The following tables summarize kinetic data for the thermal decomposition of ethyl peroxynitrate and the half-life of peroxynitrous acid as a key analog.
Table 1: Thermal Decomposition Kinetics of Ethyl Peroxynitrate (C₂H₅OONO₂) in Nitrogen (N₂) Gas [6]
| Parameter | Value | Conditions |
| Activation Energy (Ea) | 86.8 kJ/mol | High-pressure limit |
| Pre-exponential Factor (A) | 8.8 x 10¹⁵ s⁻¹ | High-pressure limit |
| Activation Energy (Ea) | 77.2 kJ/mol | Low-pressure limit |
| Pre-exponential Factor (A) | 4.8 x 10⁻⁴ cm³/molecule·s | Low-pressure limit |
Note: This data is for the gas phase and provides a fundamental understanding of the molecule's intrinsic stability. Stability in solution will be influenced by solvent interactions.
Table 2: Half-life of Peroxynitrous Acid (ONOOH) in Aqueous Solution [7]
| Temperature | pH | Half-life (t₁/₂) |
| 37°C | 7.0 | ~1 second |
| 25°C | 7.4 | ~0.26 seconds[3] |
Note: The anionic form (ONOO⁻), prevalent in alkaline solutions, is substantially more stable.
Experimental Protocols
Protocol 1: Monitoring Decomposition via UV-Vis Spectrophotometry
This method is suitable for tracking the disappearance of peroxynitrite analogs that have a characteristic UV absorbance.
-
Preparation: Prepare a dilute solution of the peroxynitrite analog in a temperature-controlled cuvette containing the desired buffer or solvent. The synthesis can be adapted from methods using alkyl nitrites and hydrogen peroxide.[1]
-
Instrumentation: Use a stopped-flow spectrophotometer for rapid reactions or a standard diode-array spectrophotometer for slower decomposition studies.
-
Measurement: Monitor the decay of the characteristic absorbance peak of the peroxynitrite anion (around 300-302 nm) over time.[1]
-
Data Analysis: Plot the natural logarithm of the absorbance versus time. The slope of this plot will give the first-order rate constant (k) for the decomposition. The half-life can be calculated as t₁/₂ = 0.693 / k.
Protocol 2: Analysis of Decomposition Products by HPLC
This protocol allows for the separation and quantification of the parent compound and its non-volatile decomposition products like nitrite (B80452) and nitrate (B79036).
-
Sample Preparation: At various time points, take an aliquot of the reaction mixture and quench it by rapid cooling and/or dilution in a suitable mobile phase, preferably at high pH to stabilize any remaining peroxynitrite.
-
Instrumentation: Use a High-Performance Liquid Chromatography (HPLC) system equipped with a C18 column and a UV detector.
-
Mobile Phase: A common mobile phase consists of an aqueous solution of a phase-transfer reagent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) at an alkaline pH (e.g., 11.5).[1]
-
Detection: Monitor the elution profile at multiple wavelengths. Peroxynitrite can be detected around 300 nm, while nitrite and nitrate have different absorbance maxima.[1]
-
Quantification: Use external standards of the parent compound (if isolatable and pure), nitrite, and nitrate to create calibration curves for accurate quantification.
Visualizations
Caption: Primary decomposition pathway of Ethyl Peroxynitrate.
Caption: Troubleshooting logic for stability issues.
References
- 1. GC-MS and HPLC methods for peroxynitrite (ONOO- and O15NOO-) analysis: a study on stability, decomposition to nitrite and nitrate, laboratory synthesis, and formation of peroxynitrite from S-nitrosoglutathione (GSNO) and KO2 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. ehs.harvard.edu [ehs.harvard.edu]
- 3. Kinetic and mechanistic considerations to assess the biological fate of peroxynitrite - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Thermal decomposition of alkyl peroxynitrates (Journal Article) | OSTI.GOV [osti.gov]
- 6. semanticscholar.org [semanticscholar.org]
- 7. researchgate.net [researchgate.net]
Technical Support Center: Decomposition Pathways of Nitroalkyl Peroxides
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with nitroalkyl peroxides. This resource provides in-depth information on the decomposition pathways of these compounds, offering troubleshooting guidance and answers to frequently asked questions to support your experimental work.
Frequently Asked Questions (FAQs)
Q1: What are the primary factors that influence the stability and decomposition of nitroalkyl peroxides?
The stability of nitroalkyl peroxides is primarily influenced by temperature, light, and the presence of catalysts.[1][2] Like other organic peroxides, the O-O bond is inherently weak and susceptible to cleavage.[3] The presence of a nitro group can further influence the molecule's stability and decomposition pathway. Key factors include:
-
Temperature: Increased temperature provides the energy required to overcome the activation energy for the homolytic cleavage of the peroxide bond, leading to decomposition.[3] The Self-Accelerating Decomposition Temperature (SADT) is a critical parameter, representing the lowest temperature at which a packaged organic peroxide will undergo a runaway reaction.[2][3]
-
Light: Photochemical decomposition can occur upon exposure to light, particularly UV radiation, which can initiate radical formation.[4]
-
Catalysts: Transition metals, such as iron and copper, can catalyze the decomposition of peroxides, often through redox mechanisms.[5][6][7][8] Acids and bases can also promote decomposition.[9][10]
-
Contamination: Contact with incompatible materials, including dust, metals, or other chemicals, can trigger rapid and violent decomposition.[11][12]
Q2: What are the expected major decomposition pathways for nitroalkyl peroxides?
While specific pathways can vary based on the molecular structure (e.g., α, β, or γ-nitroalkyl peroxides) and conditions, two primary pathways are generally considered:
-
Homolytic Cleavage of the O-O Bond: This is the most common initiation step in the thermal or photochemical decomposition of peroxides, leading to the formation of an alkoxyl and a hydroxyl radical (for hydroperoxides) or two alkoxyl radicals.[3][5] The resulting radicals can then undergo further reactions.
-
Interaction with the Nitro Group: The nitro group can participate in the decomposition process, potentially leading to intramolecular reactions or influencing the stability of radical intermediates.
Q3: What are the common products formed during the decomposition of nitroalkyl peroxides?
The decomposition of nitroalkyl peroxides can lead to a complex mixture of products. Based on the general principles of peroxide and nitroalkane chemistry, expected products may include:
-
Alcohols and Carbonyl Compounds: Formed from the subsequent reactions of alkoxyl radicals.
-
Nitroalkanes: Resulting from the fragmentation of the parent molecule.
-
Nitrogen Oxides (NOx): The nitro group may be eliminated as NO or NO2 under certain conditions.
-
Smaller Organic Fragments: Resulting from C-C bond cleavage (β-scission) of radical intermediates.
Q4: What are the key safety precautions to take when working with nitroalkyl peroxides?
Given their potential for explosive decomposition, handling nitroalkyl peroxides requires strict adherence to safety protocols:
-
Personal Protective Equipment (PPE): Always wear safety goggles, a flame-resistant lab coat, and appropriate gloves.[1][12]
-
Storage: Store in small quantities in airtight, light-resistant containers in a cool, well-ventilated area, away from heat sources and incompatible materials.[1][11][13] Containers should be dated upon receipt and opening.[13]
-
Handling: Use non-sparking tools and avoid friction or impact.[1] Work in a fume hood to prevent inhalation of any volatile decomposition products.[1] Never return unused material to the original container to avoid contamination.[11][12]
-
Disposal: Dispose of as hazardous waste according to institutional guidelines. Small spills can be absorbed with an inert material like vermiculite (B1170534) and then wetted with water before disposal.[12]
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments involving the synthesis, handling, and decomposition of nitroalkyl peroxides.
| Problem | Possible Causes | Recommended Solutions |
| Low or No Yield During Synthesis of β-Peroxyl Nitroalkanes | 1. Inefficient catalyst. 2. Incorrect solvent. 3. Unsuitable NO2 source. 4. Reaction not proceeding to completion. | 1. Mn(OAc)3·2H2O has been shown to be an effective catalyst.[14] 2. Acetonitrile (B52724) is a reported solvent for this reaction.[14] 3. tert-Butyl nitrite (B80452) in the presence of tert-butyl hydroperoxide is a viable source of the peroxyl radical and NO2.[14] 4. Monitor the reaction by TLC or another appropriate analytical technique to determine the optimal reaction time. |
| Unexpectedly Rapid Decomposition of the Nitroalkyl Peroxide | 1. Presence of contaminants (e.g., metal ions, dust). 2. Elevated temperature. 3. Exposure to light. 4. Incompatible solvent or reagents. | 1. Ensure all glassware is scrupulously clean. Use purified reagents and solvents.[12] 2. Maintain strict temperature control. Store samples at the recommended low temperature. 3. Protect the reaction and stored samples from light by using amber vials or wrapping containers in foil. 4. Verify the compatibility of all materials that will come into contact with the peroxide. |
| Inconsistent or Non-Reproducible Kinetic Data | 1. Fluctuation in temperature. 2. Inconsistent concentration of reactants. 3. Presence of variable amounts of inhibitors or contaminants. 4. Inaccurate monitoring of the decomposition. | 1. Use a thermostatically controlled bath or reaction block to maintain a constant temperature. 2. Prepare stock solutions carefully and ensure accurate dispensing of all reagents. 3. Purify starting materials and solvents to remove any impurities that may affect the reaction rate. 4. Ensure the chosen analytical method is sufficiently sensitive and calibrated for the concentration range of interest. |
| Formation of Unidentified Side Products | 1. Alternative decomposition pathways being favored under the experimental conditions. 2. Secondary reactions of the initial decomposition products. 3. Interaction with the solvent or other species in the reaction mixture. | 1. Modify reaction conditions (e.g., temperature, catalyst) to favor the desired pathway. 2. Analyze the reaction at earlier time points to identify primary products before they undergo further reactions. 3. Consider using a more inert solvent. |
Quantitative Data Summary
The following table summarizes kinetic data for the decomposition of related peroxide compounds. Data for specific nitroalkyl peroxides is limited in the literature; these values for analogous compounds can serve as a useful reference.
| Compound Class | Decomposition Conditions | Rate Constant (k) | Activation Energy (Ea) (kcal/mol) | Reference |
| α-Alkoxyalkyl-hydroperoxides (from α-terpineol ozonolysis with 1-propanol) | Aqueous solution, pH 4.5, 288 K | (5.3 ± 0.2) x 10⁻⁴ s⁻¹ | 12.3 ± 0.6 | [10][15] |
| α-Alkoxyalkyl-hydroperoxides (from α-terpineol ozonolysis with 1-propanol) | Aqueous solution, pH 4.5, 298 K | (1.2 ± 0.3) x 10⁻³ s⁻¹ | 12.3 ± 0.6 | [10][15] |
| α-Alkoxyalkyl-hydroperoxides (from α-terpineol ozonolysis with 1-propanol) | Aqueous solution, pH 4.5, 308 K | (2.1 ± 1.4) x 10⁻³ s⁻¹ | 12.3 ± 0.6 | [10][15] |
| α-Alkoxyalkyl-hydroperoxides (from α-terpineol ozonolysis with 2-propanol) | Aqueous solution, pH 4.5 | - | 18.7 ± 0.3 | [10][15] |
| α-Alkoxyalkyl-hydroperoxides (from α-terpineol ozonolysis with ethanol) | Aqueous solution, pH 4.5 | - | 13.8 ± 0.9 | [10][15] |
Experimental Protocols
Protocol 1: Synthesis of β-Peroxyl Nitroalkanes
This protocol is adapted from a reported method for the nitration-peroxidation of alkenes.[14]
Materials:
-
Alkene (e.g., styrene)
-
tert-Butyl hydroperoxide (TBHP)
-
tert-Butyl nitrite (TBN)
-
Manganese(II) acetate (B1210297) tetrahydrate (Mn(OAc)₂·4H₂O)
-
Acetonitrile (MeCN)
-
Nitrogen gas
-
Standard laboratory glassware
Procedure:
-
To a round-bottom flask equipped with a magnetic stir bar, add the alkene (0.5 mmol), acetonitrile (2.0 mL), and Mn(OAc)₂·4H₂O (10 mol %).
-
Purge the flask with nitrogen.
-
Add tert-butyl hydroperoxide (1.5 mmol) and tert-butyl nitrite (1.0 mmol) to the reaction mixture.
-
Stir the reaction at room temperature for 5 hours under a nitrogen atmosphere.
-
Monitor the reaction progress by thin-layer chromatography (TLC).
-
Upon completion, quench the reaction and purify the product using standard techniques such as column chromatography.
Troubleshooting:
-
Low Yield: Ensure the catalyst is active and the reagents are of high purity. The reaction is sensitive to air, so maintaining an inert atmosphere is crucial.
-
Side Product Formation: The reaction may produce other nitrated or oxidized products. Adjusting the stoichiometry of the reagents or the reaction time may help to minimize side reactions.
Protocol 2: Monitoring Thermal Decomposition by Spectroscopy
This protocol provides a general framework for monitoring the thermal decomposition of a nitroalkyl peroxide using UV-Vis or NMR spectroscopy.
Materials:
-
Nitroalkyl peroxide of interest
-
High-purity, inert solvent (e.g., acetonitrile, a non-peroxide-forming ether)
-
Thermostatically controlled sample holder for the spectrometer
-
Appropriate cuvettes (quartz for UV-Vis) or NMR tubes
Procedure:
-
Prepare a dilute solution of the nitroalkyl peroxide in the chosen solvent. The concentration should be optimized to give a measurable signal without being dangerously concentrated.
-
Place the sample in the thermostatically controlled holder of the spectrometer, set to the desired decomposition temperature.
-
Acquire spectra at regular time intervals.
-
For UV-Vis: Monitor the decrease in absorbance of a characteristic peak of the nitroalkyl peroxide or the increase in absorbance of a decomposition product.
-
For ¹H NMR: Monitor the disappearance of a characteristic proton signal of the starting material or the appearance of signals from decomposition products.[16]
-
-
Plot the concentration (or a value proportional to concentration, such as absorbance or signal integration) versus time.
-
Analyze the data to determine the reaction order and rate constant.
Troubleshooting:
-
Complex Spectra: If multiple products are formed, the spectra can become complex. It may be necessary to use deconvolution techniques or to monitor a region of the spectrum where only one species absorbs or resonates.
-
Rapid Reaction: If the decomposition is too fast to monitor accurately, reduce the temperature or use a lower concentration of the peroxide.
Visualizing Decomposition Pathways
The following diagrams illustrate the generalized decomposition pathways of nitroalkyl peroxides.
Caption: Generalized radical decomposition pathway of a nitroalkyl hydroperoxide.
Caption: General experimental workflow for studying nitroalkyl peroxide decomposition.
References
- 1. hmroyal.com [hmroyal.com]
- 2. compositesone.com [compositesone.com]
- 3. Organic peroxides - Wikipedia [en.wikipedia.org]
- 4. discovery.researcher.life [discovery.researcher.life]
- 5. Mechanism of metal-independent decomposition of organic hydroperoxides and formation of alkoxyl radicals by halogenated quinones - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Catalytic decomposition of nitrous oxide on transition metal exchanged sodium-A zeolites - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 8. Kinetics of the decomposition of hydrogen peroxide catalysed by copper and nickel ferrites - Journal of the Chemical Society, Faraday Transactions 1: Physical Chemistry in Condensed Phases (RSC Publishing) [pubs.rsc.org]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 11. nouryon.com [nouryon.com]
- 12. eopsg.org [eopsg.org]
- 13. rmu.edu [rmu.edu]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Decomposition mechanism of α-alkoxyalkyl-hydroperoxides in the liquid phase: temperature dependent kinetics and theoretical calculations - Environmental Science: Atmospheres (RSC Publishing) [pubs.rsc.org]
- 16. researchgate.net [researchgate.net]
troubleshooting low yields in alkene nitration-peroxidation
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing challenges associated with low yields in alkene nitration-peroxidation reactions.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
Q1: I am observing very low to no yield of my desired β-peroxyl nitroalkane. What are the most common causes?
A1: Low or no yield in alkene nitration-peroxidation can stem from several factors. The most critical aspects to investigate are the quality and choice of reagents, the catalyst, and the reaction solvent. Based on established protocols, the combination of tert-butyl nitrite (B80452) (t-BuONO) as the NO₂ source and tert-butyl hydroperoxide (TBHP) as the peroxide source is crucial for success.[1][2] Additionally, the choice of catalyst and solvent plays a significant role in reaction efficiency.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure that tert-butyl nitrite and TBHP are of high purity and have not degraded. Older reagents can be a source of reaction failure.
-
Catalyst Selection: The choice of metal catalyst is critical. Studies have shown that Mn(OAc)₃·2H₂O is a highly effective catalyst for this transformation, affording high yields.[1] If you are using a different catalyst or no catalyst, consider switching to the recommended one.
-
Solvent System: Acetonitrile (B52724) is reported to be the optimal solvent for this reaction.[1] Using other solvents can lead to a significant reduction in yield.
-
Inert Atmosphere: While the reaction can proceed in the presence of air, running the reaction under an inert atmosphere (e.g., nitrogen) is good practice to prevent unwanted side reactions.[1]
Q2: My reaction is producing a complex mixture of byproducts instead of the desired product. What could be the reason?
A2: The formation of multiple byproducts suggests that side reactions are dominating. This can be due to incorrect reaction conditions, the inherent reactivity of your alkene substrate, or the generation of undesired radical species.
Troubleshooting Steps:
-
Review Reaction Conditions: Double-check the reaction temperature and time. These reactions are typically run at room temperature for a specific duration (e.g., 5 hours).[1] Deviations can lead to decomposition of the product or starting materials.
-
Alkene Substrate: Highly activated or sterically hindered alkenes may undergo alternative reaction pathways. For instance, some active alkenes like styrenes and acrylates might show lower selectivity under certain nitration conditions.[1] It may be necessary to re-optimize the conditions for your specific substrate.
-
Control Radical Pathways: The reaction proceeds through a radical mechanism.[1][2] The presence of impurities or incompatible functional groups on your substrate could initiate undesired radical chain reactions. Ensure your starting materials are pure.
Q3: I am struggling with the purification of the final β-peroxyl nitroalkane. What are the recommended procedures?
A3: Purification of β-peroxyl nitroalkanes can be challenging due to their potential instability. Standard chromatographic techniques are typically employed.
Recommended Purification Protocol:
-
Work-up: After the reaction is complete, the reaction mixture is typically concentrated under reduced pressure.
-
Chromatography: The crude product is then purified by flash column chromatography on silica (B1680970) gel. A common eluent system is a mixture of petroleum ether and ethyl acetate. The exact ratio will depend on the polarity of your specific product.
Experimental Protocols
An established method for the nitration-peroxidation of alkenes utilizes tert-butyl nitrite and tert-butyl hydroperoxide with a manganese catalyst.[1]
General Procedure for Alkene Nitration-Peroxidation:
To a solution of the alkene (0.5 mmol) in acetonitrile (2.0 mL) are added tert-butyl hydroperoxide (TBHP, 1.5 mmol, solution in decane), tert-butyl nitrite (t-BuONO, 1.0 mmol), and Mn(OAc)₃·2H₂O (10 mol %). The reaction mixture is stirred at room temperature for 5 hours under a nitrogen atmosphere. After completion, the solvent is removed under reduced pressure, and the residue is purified by flash column chromatography on silica gel (petroleum ether/ethyl acetate) to afford the desired β-peroxyl nitroalkane.
Data Presentation
The optimization of reaction conditions is critical for achieving high yields. The following table summarizes the effect of different catalysts and solvents on the yield of the nitration-peroxidation of styrene.[1]
| Entry | Catalyst (10 mol %) | Solvent | Yield (%) |
| 1 | Fe(acac)₃ | MeCN | 35 |
| 2 | Co(acac)₂ | MeCN | 42 |
| 3 | Ni(acac)₂ | MeCN | <10 |
| 4 | Cu(OAc)₂ | MeCN | 63 |
| 5 | Cu(OTf)₂ | MeCN | 75 |
| 6 | Mn(OAc)₂ | MeCN | 86 |
| 7 | Mn(acac)₃ | MeCN | 81 |
| 8 | Mn(OAc)₃·2H₂O | MeCN | 94 |
| 9 | Mn(OAc)₃·2H₂O | CH₂Cl₂ | 65 |
| 10 | Mn(OAc)₃·2H₂O | THF | 58 |
| 11 | Mn(OAc)₃·2H₂O | Toluene | 41 |
| 12 | Mn(OAc)₃·2H₂O | DMSO | 15 |
| 13 | None | MeCN | 54 |
Visualizations
Reaction Mechanism Workflow
The following diagram illustrates the proposed radical reaction pathway for the manganese-catalyzed nitration-peroxidation of alkenes.[1]
Experimental Workflow Diagram
This diagram outlines the general experimental workflow for the alkene nitration-peroxidation reaction.
References
preventing polymerization during β-peroxyl nitroalkane synthesis
Welcome to the technical support center for the synthesis of β-peroxyl nitroalkanes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges during this synthetic procedure, with a particular focus on preventing unwanted polymerization.
Frequently Asked Questions (FAQs)
Q1: What is the general reaction scheme for β-peroxyl nitroalkane synthesis?
A1: The synthesis of β-peroxyl nitroalkanes is commonly achieved through a nitration-peroxidation reaction of alkenes. This process utilizes tert-butyl nitrite (B80452) as a nitro source and tert-butyl hydroperoxide (TBHP) as a peroxide source, often in the presence of a metal catalyst such as manganese(III) acetate (B1210297) dihydrate (Mn(OAc)₃·2H₂O).[1] The reaction proceeds via a radical-mediated pathway.
Q2: What are the typical reagents and conditions for this synthesis?
A2: A representative experimental setup involves the reaction of an alkene with tert-butyl hydroperoxide and tert-butyl nitrite. The reaction is often catalyzed by a metal salt, with Mn(OAc)₃·2H₂O being a common choice. Acetonitrile (B52724) is frequently used as the solvent, and the reaction is typically carried out at room temperature under an inert atmosphere (e.g., nitrogen).[1]
Q3: What is the primary side reaction of concern during this synthesis?
A3: A significant side reaction that can occur during the synthesis of β-peroxyl nitroalkanes is the polymerization of the starting alkene. This is particularly prevalent with vinyl monomers and is initiated by the radical species generated in the reaction mixture.
Q4: How can I detect if polymerization is occurring?
A4: The formation of a viscous or solid, insoluble material in the reaction mixture is a strong indicator of polymerization. This can lead to difficulties in stirring, reduced yields of the desired product, and complications during workup and purification.
Troubleshooting Guide: Preventing Polymerization
Uncontrolled polymerization is a common issue in radical-mediated reactions involving alkenes. Below are some common problems, their potential causes, and suggested solutions.
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Reaction mixture becomes viscous or solid. | Uncontrolled radical polymerization of the alkene starting material. | - Introduce a radical inhibitor: Consider adding a small amount of a radical inhibitor such as hydroquinone (B1673460) or TEMPO (2,2,6,6-tetramethylpiperidine-1-oxyl) at the beginning of the reaction. See inhibitor compatibility notes below.- Optimize reaction temperature: Running the reaction at a lower temperature may help to control the rate of polymerization.- Control reagent addition: Slow, dropwise addition of the radical initiator or one of the reactants can help to maintain a low concentration of radical species at any given time. |
| Low yield of the desired β-peroxyl nitroalkane. | - Polymerization consuming the starting alkene.- Inefficient initiation or propagation of the desired reaction pathway. | - In addition to polymerization inhibitors, re-optimize catalyst loading: Ensure the optimal concentration of the Mn(OAc)₃·2H₂O catalyst is used, as this can influence the selectivity of the reaction.[1]- Verify reagent quality: Ensure that the tert-butyl nitrite and tert-butyl hydroperoxide are of high purity and have not decomposed. |
| Difficulty in isolating the product from a solid mass. | Extensive polymerization has occurred. | - Solvent washing: Attempt to dissolve the desired product from the polymer matrix using a suitable solvent in which the polymer has low solubility.- Prevention is key: In future experiments, prioritize the implementation of polymerization prevention strategies. |
Note on Inhibitor Compatibility:
-
Hydroquinone: While a common radical scavenger, it is known to react with nitrites.[2] Its compatibility with tert-butyl nitrite under the reaction conditions should be carefully evaluated. It may be consumed by the nitrite, reducing its effectiveness as a polymerization inhibitor.
-
TEMPO: TEMPO is a stable radical that can reversibly trap radical intermediates, thereby controlling polymerization. It has been used in conjunction with tert-butyl nitrite in other catalytic systems, suggesting a degree of compatibility.[3] However, its effect on the desired nitration-peroxidation reaction needs to be experimentally determined.
Experimental Protocols
General Procedure for β-Peroxyl Nitroalkane Synthesis
This protocol is based on a reported method for the nitration-peroxidation of alkenes.[1]
Materials:
-
Alkene (e.g., Styrene)
-
tert-Butyl hydroperoxide (TBHP, solution in decane)
-
tert-Butyl nitrite (TBN)
-
Manganese(III) acetate dihydrate (Mn(OAc)₃·2H₂O)
-
Acetonitrile (MeCN)
-
Inert gas (Nitrogen or Argon)
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add the alkene (0.5 mmol), acetonitrile (2.0 mL), and Mn(OAc)₃·2H₂O (10 mol %).
-
Stir the mixture at room temperature.
-
Add tert-butyl hydroperoxide (1.5 mmol) to the mixture.
-
Add tert-butyl nitrite (1.0 mmol) dropwise to the reaction mixture.
-
Continue stirring at room temperature for the appropriate time (e.g., 5 hours).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC or GC-MS).
-
Upon completion, quench the reaction and proceed with standard workup and purification procedures.
Modified Protocol to Mitigate Polymerization
This modified protocol incorporates the use of a radical inhibitor. The optimal concentration of the inhibitor may need to be determined empirically.
Procedure:
-
To a reaction vessel under a nitrogen atmosphere, add the alkene (0.5 mmol), acetonitrile (2.0 mL), Mn(OAc)₃·2H₂O (10 mol %), and a radical inhibitor (e.g., TEMPO, 1-5 mol %).
-
Stir the mixture at room temperature.
-
Add tert-butyl hydroperoxide (1.5 mmol) to the mixture.
-
Add tert-butyl nitrite (1.0 mmol) dropwise to the reaction mixture over an extended period (e.g., 1 hour) using a syringe pump.
-
Continue stirring at room temperature, monitoring for any signs of polymerization.
-
Follow the reaction progress and perform workup and purification as in the general procedure.
Visualizing the Reaction and Polymerization Pathways
References
Technical Support Center: Purification of Thermally Unstable Nitro-Peroxy Compounds
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working on the purification of thermally unstable nitro-peroxy compounds. These materials are highly energetic and require specialized handling to prevent decomposition and ensure laboratory safety.[1][2][3][4]
Frequently Asked Questions (FAQs)
Q1: What makes nitro-peroxy compounds so challenging to purify? A1: The primary challenge lies in their inherent thermal instability. These molecules contain both a nitro group (-NO2), which is strongly electron-withdrawing, and a peroxide group (-O-O-), which has a weak, low-energy bond.[3][5] This combination makes them highly susceptible to rapid, often explosive, decomposition when subjected to heat, mechanical shock, friction, or light.[1][4] Standard purification techniques like distillation or conventional chromatography can introduce enough energy to initiate decomposition.[1]
Q2: My compound seems to be decomposing on the chromatography column. What's happening? A2: This is a common issue. The stationary phase (e.g., silica (B1680970) gel or activated alumina) can have active sites that catalytically promote the decomposition of unstable compounds.[1] The heat generated from the solvent's adsorption onto the stationary phase can also create localized hot spots, triggering degradation.
Q3: Are there alternatives to standard column chromatography? A3: Yes, low-temperature liquid chromatography (LTLC) is a viable alternative.[6][7] These systems use cooled columns and mobile phases to maintain sub-ambient temperatures, sometimes as low as -35°C, which can preserve the integrity of thermally labile compounds.[6]
Q4: I need to remove a stabilizer (e.g., BHT) before my reaction. How can I do this safely? A4: Removing stabilizers is a critical and hazardous step, as it leaves the compound in its most unstable state.[1][5] Purification procedures like distillation or passing the compound through activated alumina (B75360) or silica gel will remove common radical-scavenging inhibitors.[1] If this is necessary, it should be done immediately before the compound is to be used. The purified, unstabilized solvent should be used within 24 hours and stored under an inert atmosphere.[1]
Q5: Can I use recrystallization for these compounds? A5: Recrystallization can be a suitable method, provided that appropriate solvents and temperature controls are used.[8][9] The key is to find a solvent system where the compound has high solubility at a moderately elevated temperature and poor solubility at a very low temperature (e.g., -20°C to -78°C). Cooling crystallization, where the temperature is slowly lowered to induce crystal formation, is often employed for energetic materials like RDX and HMX.[10][11] A solvent-antisolvent method at low temperatures can also be effective and offers advantages like low energy consumption and mild operating conditions.[8]
Troubleshooting Guides
This section addresses specific problems you may encounter during purification.
Issue 1: Product Decomposition During Column Chromatography
| Symptom | Potential Cause | Troubleshooting Step | Rationale |
| Yellow/brown discoloration on the column, gas evolution, unexpected low yield. | Thermal Decomposition: The column is generating heat or the ambient temperature is too high. | 1. Lower the Temperature: Run the chromatography in a cold room or use a jacketed column with a cooling circulator.[12] 2. Use Low-Temperature LC: If available, use specialized equipment designed for sub-ambient separations.[6][7] | Reduces the kinetic rate of decomposition, preserving the compound. |
| Streaking of the product band, poor separation, very low yield. | Catalytic Decomposition: The stationary phase (silica or alumina) is too acidic/basic or has active sites promoting degradation. | 1. Deactivate the Stationary Phase: Use a less active stationary phase (e.g., neutral alumina) or deactivate silica gel by adding a small percentage of a polar modifier like triethylamine (B128534) or water to the eluent. 2. Change Stationary Phase: Consider alternative phases like cellulose (B213188) or reversed-phase (C18) silica, which may be more inert.[13] | Neutralizing active sites on the stationary phase surface can prevent catalytic decomposition pathways. |
| Sudden temperature increase in the flask during solvent removal. | Concentration Hazard: Peroxides become dangerously explosive when concentrated.[1][14] | 1. NEVER Evaporate to Dryness: Always leave at least 10-20% of the solvent in the flask.[15] 2. Use Low-Temperature Evaporation: Use a high-vacuum pump with a low-temperature bath on the rotary evaporator. 3. Use an Inert Atmosphere: Backfill the flask with Nitrogen or Argon after evaporation. | Prevents the formation of concentrated, shock-sensitive solid or oily peroxides, which are prone to violent decomposition.[1] |
Issue 2: Recrystallization Failure or Oiling Out
| Symptom | Potential Cause | Troubleshooting Step | Rationale |
| The compound precipitates as an oil instead of crystals. | Poor Solvent Choice or Supersaturation: The solution is too concentrated, or the temperature change is too rapid. | 1. Dilute the Solution: Add more of the primary solvent before cooling. 2. Slow Cooling: Transfer the solution to a Dewar filled with an appropriate cooling medium (e.g., ice-water, dry ice/acetone) for slow, controlled cooling. 3. Use an Antisolvent: Slowly add a pre-chilled antisolvent in which the compound is insoluble to the solution at low temperature.[8] | Slower crystal growth at lower saturation levels promotes the formation of an ordered crystal lattice rather than an amorphous oil. |
| No crystals form even at very low temperatures. | Compound is too soluble: The chosen solvent is too effective even at low temperatures. | 1. Change Solvent System: Select a solvent in which the compound has lower solubility. 2. Introduce a Seed Crystal: Add a tiny, pure crystal of the compound to initiate nucleation. | A proper solvent system is critical for successful recrystallization, requiring poor solubility at low temperatures.[16] |
Quantitative Data Summary
The following table summarizes solubility data for representative energetic compounds, which can guide solvent selection for recrystallization. Note the strong temperature dependence, which is ideal for purification by cooling crystallization.[11]
| Compound | Solvent | Temperature (°C) | Solubility (g / 100g solvent) |
| HMX | γ-butyrolactone | 23 | 11.0 |
| HMX | γ-butyrolactone | 120 | 48.1 |
| HMX | γ-valerolactone | 23 | 9.2 |
| HMX | γ-valerolactone | 120 | 35.5 |
| HMX | Acetone | 20 | 2.0 |
| HMX | Cyclohexanone | 20 | 2.5 |
| RDX | γ-butyrolactone | 20 | ~10 |
| RDX | γ-butyrolactone | 100 | ~45 |
Data sourced from patents describing recrystallization methods for high explosives.[10][11]
Experimental Protocols
Protocol 1: Low-Temperature Recrystallization (Cooling Method)
This protocol is adapted from methods used for energetic materials like HMX and RDX.[10][11]
-
Safety First: Conduct the entire procedure behind a blast shield in a certified fume hood. Wear appropriate personal protective equipment (PPE), including face shield, safety glasses, and flame-resistant lab coat.
-
Solvent Selection: Choose a solvent with a significant positive temperature-solubility gradient (e.g., γ-butyrolactone for HMX).[11]
-
Dissolution: Gently warm the chosen solvent to a moderate temperature (e.g., 50-60°C) to dissolve the crude, thermally unstable nitro-peroxy compound. Do not heat excessively. Use a magnetic stir bar for agitation.
-
Filtration (Optional): If insoluble impurities are present, perform a hot filtration step quickly and carefully. This step carries risk and should only be done if necessary.
-
Controlled Cooling: Place the flask containing the solution in an insulated container (e.g., a Dewar). Slowly cool the solution. For gradual cooling, start with a room temperature water bath, then switch to an ice-water bath (0°C), and finally to a dry ice/acetone bath (-78°C).
-
Crystallization: As the solution cools, crystals of the purified compound should precipitate. Allow the mixture to stand at the final low temperature for several hours to maximize yield.
-
Isolation: Isolate the crystals by vacuum filtration using a pre-chilled Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold, fresh solvent to remove any remaining impurities.
-
Drying: Dry the crystals under a stream of inert gas (e.g., nitrogen) or in a vacuum desiccator at room temperature. DO NOT use a heated oven.
Protocol 2: Purification via Deactivated Alumina Column Chromatography
This protocol is designed to remove polar impurities and peroxides from a solvent or compound.[1][17]
-
Safety First: Assume the material is explosive and handle it accordingly. Use a blast shield and appropriate PPE.
-
Prepare the Column:
-
Select a glass chromatography column and add a small plug of glass wool or a fritted disc at the bottom.[17]
-
Fill the column with basic or neutral-grade activated alumina. Do not use acidic alumina.
-
The amount of alumina should be about 10-20 times the weight of the crude material.
-
-
Deactivate the Alumina (Optional but Recommended): If the compound is extremely sensitive, the alumina can be further deactivated by adding 1-5% (w/w) water and mixing thoroughly.
-
Column Packing: Wet the alumina with the chosen non-polar eluent (e.g., hexane, diethyl ether) and allow it to settle into a packed bed without any air bubbles.
-
Sample Loading: Dissolve the crude compound in a minimal amount of the eluent and carefully add it to the top of the column.
-
Elution:
-
Begin eluting the compound with the non-polar solvent. The less polar, purified compound should elute first.
-
More polar impurities and existing peroxides will be strongly adsorbed onto the alumina.[17]
-
Collect fractions and monitor them by a suitable method (e.g., TLC).
-
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator with a low-temperature bath and high vacuum. Crucially, do not evaporate to dryness. [15]
Visualizations
Below are diagrams illustrating key workflows and relationships relevant to the purification of thermally unstable compounds.
Caption: Purification method selection workflow for thermally unstable compounds.
Caption: Logical relationship between instability factors and decomposition.
References
- 1. Organic Peroxide Formers – USC Environmental Health & Safety [ehs.usc.edu]
- 2. US6893584B2 - Stabilized organic peroxide composition and process for making the same - Google Patents [patents.google.com]
- 3. americanchemistry.com [americanchemistry.com]
- 4. concordia.ca [concordia.ca]
- 5. safety.fsu.edu [safety.fsu.edu]
- 6. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 7. pure.nitech.ac.jp [pure.nitech.ac.jp]
- 8. Facile Recrystallization Process for Tuning the Crystal Morphology and Thermal Safety of Industrial Grade PYX - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Batch and continuous recrystallization of secondary explosives (Technical Report) | OSTI.GOV [osti.gov]
- 10. US4638065A - Crystallization method for HMX and RDX - Google Patents [patents.google.com]
- 11. GB2156805A - Recrystallisation of the high explosives hmx and rdx - Google Patents [patents.google.com]
- 12. quora.com [quora.com]
- 13. columbia.edu [columbia.edu]
- 14. ehs.yale.edu [ehs.yale.edu]
- 15. rmu.edu [rmu.edu]
- 16. physics.emu.edu.tr [physics.emu.edu.tr]
- 17. column-chromatography.com [column-chromatography.com]
Technical Support Center: (Nitroperoxy)ethane Analysis
This guide provides troubleshooting advice and frequently asked questions for researchers, scientists, and drug development professionals working with crude (Nitroperoxy)ethane. Our focus is on the identification and characterization of potential impurities that may arise during synthesis and handling.
Frequently Asked Questions (FAQs)
Q1: What are the most common potential impurities in crude this compound?
A1: Impurities in crude this compound typically originate from starting materials, side reactions, or degradation. Based on a plausible synthesis route involving nitroethane and a peroxide source (e.g., hydrogen peroxide in the presence of a catalyst), the following impurities are commonly anticipated:
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Unreacted Starting Materials:
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Nitroethane
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Hydrogen Peroxide (or other peroxy precursors)
-
-
Side-Reaction Byproducts:
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Acetic Acid (from oxidation)
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Ethanol
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Degradation Products:
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Nitrous Acid
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Water
-
-
Solvents:
-
Residual solvents used during the synthesis or workup (e.g., diethyl ether, ethyl acetate).
-
Q2: Which analytical techniques are recommended for identifying impurities in this compound?
A2: A multi-technique approach is recommended for comprehensive impurity profiling. The primary methods include:
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Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for separating and identifying volatile and semi-volatile impurities. GC-MS provides both retention time data for separation and mass spectra for structural elucidation.[1][2][3]
-
High-Performance Liquid Chromatography (HPLC): Suitable for separating non-volatile or thermally sensitive impurities. A UV detector is commonly used for nitro compounds.[4][5][6]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information about the main compound and impurities. ¹H NMR and ¹³C NMR are crucial for identifying the chemical environment of atoms.[7][8]
-
Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups (e.g., nitro, hydroxyl, carbonyl) which can indicate the presence of certain impurities.[9][10][11]
Q3: How can I perform a quick preliminary check for major impurities?
A3: For a rapid assessment of your crude sample, Infrared (IR) Spectroscopy is an excellent starting point. The presence of strong, broad absorption bands around 3300 cm⁻¹ could indicate significant amounts of water, alcohols, or hydroperoxides. A sharp peak around 1700-1760 cm⁻¹ would suggest the presence of carbonyl impurities like acetaldehyde or acetic acid.
Troubleshooting Guides
Issue 1: An unknown peak is observed in my GC-MS chromatogram.
Troubleshooting Steps:
-
Analyze the Mass Spectrum: Compare the fragmentation pattern of the unknown peak with spectral libraries (e.g., NIST, Wiley). Pay close attention to the molecular ion peak (M⁺) and characteristic fragment ions.
-
Check for Common Impurities: Compare the retention time and mass spectrum of the unknown peak with the data provided in Table 1 for common impurities.
-
Consider Thermal Degradation: High temperatures in the GC injection port can cause thermally labile molecules like peroxides to degrade.[1] The observed peak might be a degradation product rather than an impurity in the original sample. Try lowering the injection port temperature.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
-
Sample Preparation: Dilute the crude this compound sample in a suitable volatile solvent (e.g., dichloromethane (B109758) or diethyl ether) to a concentration of approximately 1 mg/mL.
-
GC Column Selection: Use a non-polar or medium-polarity capillary column (e.g., 5% phenyl polysiloxane) for good separation of the expected analytes.[1]
-
GC Conditions (Example):
-
Injector Temperature: 200 °C (start low to avoid degradation).
-
Oven Program: Start at 40 °C, hold for 2 minutes, then ramp to 250 °C at 10 °C/min.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
-
MS Conditions (Example):
-
Ionization Mode: Electron Ionization (EI) at 70 eV.[2]
-
Mass Range: Scan from m/z 35 to 400.
-
Source Temperature: 230 °C.
-
-
Data Analysis: Integrate all peaks in the chromatogram. Identify each peak by comparing its mass spectrum with a reference library and the data in Table 1.
Data Presentation: Table 1. GC-MS Data for Potential Impurities
| Compound | Expected Retention Time | Key Mass Fragments (m/z) |
| Nitroethane | Early | 75 (M⁺), 46, 29 |
| Acetaldehyde | Very Early | 44 (M⁺), 29 |
| Acetic Acid | Early | 60 (M⁺), 45, 43 |
| Ethanol | Very Early | 46 (M⁺), 45, 31 |
Issue 2: My ¹H NMR spectrum shows unexpected signals.
Troubleshooting Steps:
-
Check for Solvent Peaks: Identify and label any residual solvent peaks in your spectrum.
-
Assign Known Signals: Assign the peaks corresponding to this compound.
-
Analyze Unknown Signals:
-
Chemical Shift: The position of the signal can indicate the type of proton (e.g., aldehydic protons appear around 9-10 ppm).
-
Integration: The area under the peak corresponds to the relative number of protons.
-
Multiplicity: The splitting pattern (singlet, doublet, etc.) indicates the number of neighboring protons.
-
-
Compare with Expected Impurities: Use the data in Table 2 to check if the unknown signals match any of the common impurities.
Experimental Protocol: ¹H NMR Spectroscopy
-
Sample Preparation: Dissolve approximately 5-10 mg of the crude sample in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or D₂O). Add a small amount of an internal standard (e.g., TMS) if quantitative analysis is desired.
-
Instrument Setup: Acquire the spectrum on a 300 MHz or higher NMR spectrometer.
-
Acquisition Parameters:
-
Pulse Sequence: Standard single-pulse sequence.
-
Number of Scans: 16-64 scans for good signal-to-noise.
-
Relaxation Delay: 1-5 seconds.
-
-
Data Processing: Fourier transform the FID, phase correct the spectrum, and set the reference (TMS to 0 ppm). Integrate all signals.
Data Presentation: Table 2. ¹H NMR Data for Potential Impurities (in CDCl₃)
| Compound | Chemical Shift (δ, ppm) | Multiplicity |
| Nitroethane | ~1.9 (CH₃), ~4.4 (CH₂) | Triplet, Quartet |
| Acetaldehyde | ~2.2 (CH₃), ~9.8 (CHO) | Doublet, Quartet |
| Acetic Acid | ~2.1 (CH₃), ~11.5 (COOH) | Singlet, Broad Singlet |
| Ethanol | ~1.2 (CH₃), ~3.7 (CH₂) | Triplet, Quartet |
Issue 3: The IR spectrum indicates the presence of unexpected functional groups.
Troubleshooting Steps:
-
Identify Key Absorptions: Look for strong, characteristic peaks.
-
Correlate Bands to Functional Groups: Use the data in Table 3 to correlate the observed absorption bands with potential functional groups from impurities. For example, a strong, broad peak around 3200-3500 cm⁻¹ is characteristic of an O-H stretch from an alcohol or carboxylic acid.[11] A sharp peak around 1715 cm⁻¹ suggests a C=O group from a carboxylic acid or aldehyde.
-
Confirm with Other Techniques: Use NMR or GC-MS to confirm the identity of the suspected impurity.
Experimental Protocol: Infrared (IR) Spectroscopy
-
Sample Preparation:
-
Liquid Sample: Place a drop of the crude oil between two salt plates (NaCl or KBr) to form a thin film.
-
ATR: If using an Attenuated Total Reflectance (ATR) accessory, place a drop of the sample directly on the crystal.
-
-
Data Acquisition:
-
Instrument: Use a Fourier Transform Infrared (FTIR) spectrometer.
-
Scan Range: 4000 to 400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Scans: Average 16-32 scans.
-
-
Data Analysis: Identify the major absorption bands and compare them to the correlation table below. The nitro group (NO₂) itself has strong characteristic stretches.[9][10]
Data Presentation: Table 3. Characteristic IR Absorption Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Associated Compound(s) |
| O-H (broad) | 3200 - 3500 | Water, Ethanol, Acetic Acid |
| C=O (sharp) | 1700 - 1760 | Acetic Acid, Acetaldehyde |
| N-O (asymmetric stretch) | 1550 - 1475 | This compound, Nitroethane |
| N-O (symmetric stretch) | 1360 - 1290 | This compound, Nitroethane |
Visualizations
Workflow for Impurity Identification
The following diagram illustrates a general workflow for identifying unknown impurities in a crude sample.
Caption: General workflow for impurity identification and quantification.
Troubleshooting Logic Diagram
This diagram provides a logical decision-making process for troubleshooting based on initial analytical results.
Caption: Decision tree for troubleshooting analytical results.
References
- 1. Gas chromatography–mass spectrometry - Wikipedia [en.wikipedia.org]
- 2. Gas Chromatography Mass Spectrometry (GC-MS) | Analysis [scioninstruments.com]
- 3. Gas Chromatography with Mass Spectrometry (GC/MS) - MooreAnalytical [mooreanalytical.com]
- 4. Separation of major mononitro-aromatic compounds by reversed-phase high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. atsdr.cdc.gov [atsdr.cdc.gov]
- 6. epa.gov [epa.gov]
- 7. jackwestin.com [jackwestin.com]
- 8. oxfordsynthesiscdt.ox.ac.uk [oxfordsynthesiscdt.ox.ac.uk]
- 9. orgchemboulder.com [orgchemboulder.com]
- 10. spectroscopyonline.com [spectroscopyonline.com]
- 11. uanlch.vscht.cz [uanlch.vscht.cz]
Technical Support Center: Managing Exothermic Reactions in Energetic Material Synthesis
Disclaimer: The synthesis of energetic materials, such as (Nitroperoxy)ethane, is an inherently hazardous activity that should only be undertaken by trained professionals in properly equipped laboratories with appropriate safety measures in place. The information provided here is for informational purposes only and is intended to address the principles of managing exothermic reactions, not to serve as a direct protocol for this specific synthesis. Always perform a thorough risk assessment before beginning any experiment.
Frequently Asked Questions (FAQs)
Q1: What is a thermal runaway reaction and why is it a major concern?
A thermal runaway is a situation where an exothermic reaction goes out of control. The rate of heat generation exceeds the rate of heat removal, causing the reaction temperature and pressure to increase rapidly.[1] This can lead to violent boiling, reactor over-pressurization, and potentially an explosion, fire, or the release of toxic substances.[1][2] Energetic materials are particularly susceptible to thermal runaway due to the large amount of energy they can release.
Q2: What are the primary methods for controlling the temperature of a highly exothermic reaction?
Effective temperature control is crucial for safety and is achieved through several key strategies:
-
Heat Removal: Utilizing systems like cooling jackets, external heat exchangers, or internal cooling coils to actively remove heat from the reactor.[1][3]
-
Controlled Reagent Addition (Dosing): Adding one or more reagents slowly over time. This ensures that the heat is generated at a rate that the cooling system can effectively manage, preventing accumulation of unreacted reagents which could later react uncontrollably.[2]
-
Adequate Agitation: Vigorous and efficient stirring is essential to ensure uniform temperature throughout the reaction mass and prevent the formation of localized hotspots.[3]
-
Choice of Cooling Medium: Selecting an appropriate cooling bath or circulator fluid that can reach and maintain the required low temperatures is critical for managing the reaction's thermal profile.[4][5]
Q3: How should I choose an appropriate cooling bath for my experiment?
The choice of a cooling bath depends on the target temperature required to control the reaction kinetics.[6][7] Simple ice-water baths can maintain 0°C, while mixtures of ice and salt can achieve lower temperatures. For significantly lower temperatures, cryogenic baths using dry ice or liquid nitrogen with a suitable solvent are necessary.[4][6][8] Always consider the flammability and toxicity of the solvent used in the bath.[6]
Q4: How can I monitor the heat generation of my reaction in real-time?
Reaction calorimeters are specialized tools that measure the amount of energy released or absorbed during a chemical reaction under process-like conditions.[9][10] They provide critical data on heat flow, maximum heat release, and the accumulation of reactants.[9] This information is vital for assessing the safety of a process, understanding its kinetics, and planning for safe scale-up.[11][12][13]
Q5: What are the advantages of using flow chemistry for hazardous reactions like nitration?
Flow chemistry, which involves continuously pumping reagents through a reactor, offers significant safety advantages for highly exothermic and hazardous processes.[14][15] The small internal volume of flow reactors provides a very high surface-area-to-volume ratio, allowing for extremely efficient heat dissipation and precise temperature control.[16][17] This minimizes the risk of hotspot formation and thermal runaway, making it a much safer alternative to traditional batch processing for energetic materials.[15][17]
Troubleshooting Guide
Problem: My reaction temperature is rising unexpectedly (Temperature Excursion). What is the immediate action plan?
A temperature excursion occurs when the reaction temperature goes outside the intended range.[18][19] This is a critical safety event that requires immediate and decisive action.
-
Step 1: Stop Reagent Addition. Immediately cease the addition of all reagents to halt the generation of more heat.
-
Step 2: Maximize Cooling. Ensure your cooling system is operating at maximum capacity. If using a cooling bath, add more of the cooling agent (e.g., dry ice).
-
Step 3: Prepare for Emergency Quenching. Have a pre-determined quenching agent ready to add to the reactor to rapidly stop the reaction. The choice of quenching agent should be part of your initial risk assessment.
-
Step 4: Alert Personnel and Evacuate if Necessary. Inform colleagues of the situation. If the temperature continues to rise uncontrollably, evacuate the area immediately.
-
Step 5: Document the Event. Once the situation is under control, thoroughly document the details of the excursion, including the maximum temperature reached and the duration.[18][19][20] This information is crucial for investigating the cause and preventing recurrence.
Problem: The reaction is not initiating, and I am concerned about the accumulation of unreacted starting materials.
This is a hazardous situation, as a sudden initiation could lead to a rapid release of accumulated energy.
-
Solution: Do not increase the temperature in an attempt to force initiation. This could lead to an uncontrollable reaction. First, confirm that all reagents and catalysts were added correctly. If the reaction still does not start, it may be necessary to safely quench the entire reaction mixture and begin again, after carefully reviewing the procedure.
Problem: I'm observing localized bubbling, fuming, or significant color changes near the point of reagent addition.
This often indicates the formation of hotspots due to inadequate mixing.[3]
-
Solution: Immediately increase the stirring rate to improve homogeneity. If the issue persists, slow down the rate of reagent addition to allow the heat to dissipate more effectively. Consider using a subsurface addition tube to introduce the reagent below the surface of the reaction mixture, promoting better initial mixing.
Data Presentation
Table 1: Common Laboratory Cooling Baths [4][6][7][8]
| Mixture | Composition | Achievable Temperature (°C) |
| Ice / Water | H₂O (s) / H₂O (l) | 0 |
| Ice / Salt | NaCl / H₂O (s) (1:3 ratio) | -20 |
| Ice / Salt | CaCl₂·6H₂O / H₂O (s) (1:0.8 ratio) | -40 |
| Dry Ice / Acetone | CO₂ (s) / (CH₃)₂CO | -78 |
| Dry Ice / Ethylene Glycol | CO₂ (s) / C₂H₆O₂ | -15 |
| Liquid Nitrogen / Methanol | N₂ (l) / CH₃OH | -98 |
| Liquid Nitrogen | N₂ (l) | -196 |
Table 2: Key Parameters for Exothermic Reaction Monitoring
| Parameter | Monitoring Method/Tool | Importance in Safety |
| Reaction Temperature | Fast-response thermocouple/RTD probe[1] | Direct indicator of heat accumulation and proximity to runaway conditions. |
| Coolant Temperature | Thermocouple on circulator inlet/outlet | Ensures the cooling system is functioning and provides the necessary heat removal capacity. |
| Reagent Addition Rate | Syringe pump or peristaltic pump controller[21] | Controls the rate of heat generation. |
| Stirrer Torque | Digital overhead stirrer readout | A sudden change can indicate a change in viscosity, phase change, or stirrer failure. |
| Heat Flow | Reaction Calorimeter (RC1, DSC)[9] | Provides quantitative data on the rate of heat evolution, allowing for precise risk assessment. |
| Pressure | Pressure transducer/manometer | Monitors for gas evolution or boiling, which can indicate a loss of control. |
General Protocol for a Controlled Exothermic Reaction Setup
This protocol describes a general-purpose setup for performing a laboratory-scale exothermic reaction where precise temperature control is paramount.
1.0 Risk Assessment and Personal Protective Equipment (PPE)
-
Conduct a full risk assessment, considering the hazards of all reactants, intermediates, products, and solvents.
-
Identify the potential for thermal runaway and establish a maximum allowable temperature.
-
Define an emergency plan, including a suitable quenching procedure.
-
Wear appropriate PPE, including a flame-resistant lab coat, safety glasses, and a face shield, especially when working with energetic materials.[22][23]
2.0 Equipment Setup
-
Reactor: Use a jacketed glass reactor of an appropriate volume.
-
Temperature Control: Connect the reactor jacket to a refrigerated circulator capable of maintaining the target temperature.
-
Agitation: Install an overhead mechanical stirrer with a paddle or turbine appropriate for the reactor size and viscosity of the medium. Ensure the stirring is efficient.[3]
-
Monitoring: Place a calibrated temperature probe in the reaction mixture, ensuring the tip is fully submerged but not touching the glass.
-
Reagent Addition: Use a programmable syringe pump for the controlled, slow addition of the limiting reagent. The addition line should terminate below the surface of the reaction mixture.
-
Inert Atmosphere: Equip the reactor with a gas inlet/outlet for maintaining an inert atmosphere (e.g., Nitrogen or Argon) if required by the chemistry.
3.0 Pre-Reaction Checks
-
Ensure all glassware is clean, dry, and free of contaminants.
-
Charge the reactor with the initial solvent and starting materials.
-
Begin stirring and start the refrigerated circulator, allowing the reactor contents to cool to the desired setpoint temperature (e.g., -20 °C).
-
Confirm that the temperature reading is stable at the setpoint before beginning the addition.
4.0 Reaction Execution
-
Begin the slow, controlled addition of the second reagent via the syringe pump at the pre-determined rate.
-
Continuously monitor the internal reaction temperature. The temperature should remain stable and close to the setpoint. A small, controlled increase is expected, but it should not deviate significantly.
-
If the temperature rises above a pre-defined safety limit (e.g., -15 °C for a -20 °C reaction), immediately pause the addition. Do not resume until the temperature returns to the setpoint.[21]
5.0 Quenching and Work-up
-
After the addition is complete, continue to stir the reaction at the setpoint temperature for the required duration, monitoring for any delayed exotherm.
-
Once the reaction is complete, slowly and carefully add a pre-determined quenching agent to neutralize any unreacted energetic species. Be aware that the quench itself can be exothermic.
6.0 Emergency Procedures
-
In the event of a cooling failure or an uncontrolled temperature rise, immediately stop the reagent addition and execute the emergency plan defined in the risk assessment. This may involve adding an inhibitor, a diluent, or a quenching agent from a pre-prepared flask.
Visualizations
Caption: Workflow for Managing a Temperature Excursion.
Caption: Experimental Workflow for a Controlled Exothermic Reaction.
References
- 1. blog.wika.com [blog.wika.com]
- 2. wjarr.com [wjarr.com]
- 3. amarequip.com [amarequip.com]
- 4. Cooling bath - Wikipedia [en.wikipedia.org]
- 5. medsolut.com [medsolut.com]
- 6. Cooling_bath [bionity.com]
- 7. About: Cooling bath [dbpedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. mt.com [mt.com]
- 10. m.youtube.com [m.youtube.com]
- 11. icheme.org [icheme.org]
- 12. Calorimetric Studies for Chemical Reaction Safety [primeprocesssafety.com]
- 13. Thermal Analysis and Calorimetry for Chemical Process Safety [jstage.jst.go.jp]
- 14. researchgate.net [researchgate.net]
- 15. publications.jrc.ec.europa.eu [publications.jrc.ec.europa.eu]
- 16. researchgate.net [researchgate.net]
- 17. vapourtec.com [vapourtec.com]
- 18. americanbiotechsupply.com [americanbiotechsupply.com]
- 19. mediproducts.net [mediproducts.net]
- 20. How Do Wireless Temperature Sensors Work? | E-Control Systems [econtrolsystems.com]
- 21. m.youtube.com [m.youtube.com]
- 22. pubs.acs.org [pubs.acs.org]
- 23. uah.edu [uah.edu]
Validation & Comparative
A Comparative Guide to Alternative Reagents for the Peroxidation of Nitroalkenes
For Researchers, Scientists, and Drug Development Professionals
The synthesis of nitroepoxides is a critical step in the development of various pharmaceuticals and fine chemicals, owing to the versatile reactivity of the epoxide and the synthetic utility of the nitro group. While traditional methods for epoxidation exist, the quest for milder, more selective, and efficient reagents continues. This guide provides an objective comparison of alternative reagents for the peroxidation of nitroalkenes, supported by experimental data, detailed protocols, and mechanistic insights to aid researchers in selecting the optimal conditions for their specific synthetic challenges.
Organocatalytic Peroxidation with Hydroperoxides
Organocatalysis has emerged as a powerful tool for asymmetric synthesis, offering a metal-free alternative to traditional methods. In the context of nitroalkene peroxidation, chiral organocatalysts, often in combination with hydroperoxides like tert-butyl hydroperoxide (TBHP), have demonstrated considerable success in achieving high yields and enantioselectivities.
Performance Data
The following table summarizes the performance of a commercially available diaryl-2-pyrrolidinemethanol derivative as an organocatalyst for the asymmetric β-peroxidation of various nitroalkenes with TBHP.[1][2]
| Entry | Nitroalkene Substrate | Yield (%) | ee (%) |
| 1 | β-Nitrostyrene | 85 | 82 |
| 2 | 4-Chloro-β-nitrostyrene | 88 | 84 |
| 3 | 4-Methyl-β-nitrostyrene | 82 | 80 |
| 4 | 2-Chloro-β-nitrostyrene | 75 | 78 |
| 5 | (E)-1-Nitro-3-phenylprop-1-ene | 70 | 75 |
Experimental Protocol: Organocatalytic Peroxidation
To a solution of the nitroalkene (0.25 mmol) and the diaryl-2-pyrrolidinemethanol organocatalyst (20 mol%) in toluene (B28343) (0.5 mL) at room temperature, tert-butyl hydroperoxide (0.5 mmol, 2.0 equiv) is added. The reaction mixture is stirred at room temperature for 24-48 hours, monitoring by TLC. Upon completion, the reaction mixture is directly purified by column chromatography on silica (B1680970) gel to afford the corresponding nitroepoxide.
Reaction Mechanism
The proposed mechanism involves the activation of the nitroalkene by the chiral amine catalyst through the formation of an iminium ion intermediate. This activation lowers the LUMO of the nitroalkene, making it more susceptible to nucleophilic attack by the hydroperoxide. The chiral environment provided by the catalyst directs the approach of the hydroperoxide, leading to the enantioselective formation of the peroxide adduct, which then undergoes intramolecular cyclization to form the epoxide and regenerate the catalyst.
References
A Comparative Guide to Oxidizing Agents for Alkene Functionalization
For Researchers, Scientists, and Drug Development Professionals
The functionalization of alkenes is a cornerstone of modern organic synthesis, providing a versatile entry point for the introduction of new functional groups and the construction of complex molecular architectures. The choice of an oxidizing agent is critical, as it dictates the outcome of the reaction, influencing selectivity, yield, and stereochemistry. This guide provides a comparative analysis of common oxidizing agents for three key alkene functionalizations: dihydroxylation, epoxidation, and oxidative cleavage. Experimental data is presented to support these comparisons, along with detailed protocols for representative transformations.
Dihydroxylation: Synthesizing Vicinal Diols
Dihydroxylation, the conversion of an alkene to a 1,2-diol, is a fundamental transformation in organic chemistry. The stereochemical outcome of this reaction is highly dependent on the chosen reagent.
Comparison of Dihydroxylation Agents
| Oxidizing Agent | Typical Co-reagents | Stereoselectivity | Advantages | Disadvantages |
| Osmium Tetroxide (OsO₄) | N-Methylmorpholine N-oxide (NMO), K₃[Fe(CN)₆] | Syn-dihydroxylation[1][2][3] | High yields, reliable, predictable stereochemistry. Catalytic versions (Upjohn and Sharpless) reduce toxicity and cost.[4][5] | Highly toxic and volatile, expensive.[1] |
| Potassium Permanganate (KMnO₄) | NaOH (cold, dilute) | Syn-dihydroxylation[1][2][6] | Inexpensive, readily available.[6] | Over-oxidation to cleave the diol is a common side reaction, often leading to lower yields.[1][7] |
| Peroxy Acids (e.g., m-CPBA) followed by hydrolysis | H₃O⁺ | Anti-dihydroxylation[1][2] | Readily available reagents, avoids toxic metals. | Two-step process, acidic conditions can be incompatible with sensitive substrates. |
Experimental Data for Dihydroxylation
| Alkene Substrate | Oxidizing System | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| trans-Stilbene (B89595) | AD-mix-β | (R,R)-1,2-Diphenyl-1,2-ethanediol | >95 | >99 | Sharpless et al. |
| Styrene | AD-mix-β | (R)-1-Phenyl-1,2-ethanediol | 92-96 | 97 | Sharpless et al. |
| 1-Decene | AD-mix-β | (R)-1,2-Decanediol | 85 | 97 | Sharpless et al. |
| Cyclohexene (B86901) | OsO₄ (catalytic), NMO | cis-1,2-Cyclohexanediol | ~90 | N/A (meso) | Upjohn et al. |
| cis-Stilbene | KMnO₄ (cold, basic) | meso-1,2-Diphenyl-1,2-ethanediol | Moderate | N/A (meso) | - |
Epoxidation: Formation of Three-Membered Rings
Epoxidation is the reaction of an alkene with an oxidizing agent to form an epoxide, a versatile intermediate in organic synthesis.
Comparison of Epoxidation Agents
| Oxidizing Agent | Typical Solvents | Stereoselectivity | Advantages | Disadvantages |
| Peroxy Acids (e.g., m-CPBA) | CH₂Cl₂, CHCl₃ | Syn-addition (stereospecific) | Readily available, generally high yielding, predictable stereochemistry.[8] | Can be explosive, acidic byproduct may cause epoxide opening. |
| Hydrogen Peroxide (H₂O₂) | Various, often with a catalyst | Dependent on catalyst | "Green" oxidant (water is the only byproduct). | Often requires a catalyst and activation. |
| Sharpless Asymmetric Epoxidation | Ti(OiPr)₄, (+)- or (-)-DET | Enantioselective | Provides access to chiral epoxides with high enantiomeric excess. | Limited to allylic alcohols. |
Experimental Data for Epoxidation
| Alkene Substrate | Oxidizing System | Product | Yield (%) | Enantiomeric Excess (% ee) | Reference |
| trans-Stilbene | m-CPBA | trans-Stilbene oxide | >95 | N/A (racemic) | - |
| Cyclooctene | m-CPBA | Cyclooctene oxide | ~99 | N/A (meso) | - |
| Geraniol | Ti(OiPr)₄, (+)-DET, t-BuOOH | (2R,3R)-2,3-Epoxygeraniol | ~90 | >95 | Sharpless et al. |
| Norbornene | m-CPBA | exo-Norbornene oxide | High | N/A (meso) | - |
Oxidative Cleavage: Breaking Carbon-Carbon Bonds
Oxidative cleavage of alkenes breaks the carbon-carbon double bond, typically forming aldehydes, ketones, or carboxylic acids.
Comparison of Oxidative Cleavage Agents
| Oxidizing Agent | Work-up Conditions | Products | Advantages | Disadvantages |
| Ozone (O₃) | Reductive (e.g., (CH₃)₂S, Zn/H₂O) | Aldehydes and Ketones[9][10] | High yields, generally clean reactions.[11] | Requires specialized equipment (ozonizer), ozonides can be explosive.[12] |
| Ozone (O₃) | Oxidative (e.g., H₂O₂) | Carboxylic Acids and Ketones[9][13] | Directly yields more oxidized products. | Can be less selective than reductive work-up. |
| Potassium Permanganate (KMnO₄) | Hot, acidic or basic | Carboxylic Acids and Ketones (or CO₂)[12][14] | Inexpensive, powerful oxidizing agent. | Often leads to over-oxidation, lower yields, and more side products compared to ozonolysis.[12] |
| Lemieux-Johnson Oxidation | OsO₄ (cat.), NaIO₄ | Aldehydes and Ketones[15] | Milder than KMnO₄, avoids the need for an ozonizer.[15] | Uses toxic osmium tetroxide. |
Experimental Data for Oxidative Cleavage
| Alkene Substrate | Oxidizing System | Major Product(s) | Yield (%) | Reference |
| 1-Octene (B94956) | 1. O₃, CH₂Cl₂, -78 °C; 2. (CH₃)₂S | Heptanal (B48729) and Formaldehyde | High | - |
| Cyclooctene | 1. O₃, CH₃OH, -78 °C; 2. H₂O₂ | Suberic acid | ~80 | - |
| trans-Stilbene | KMnO₄ (hot, acidic) | Benzoic acid | Moderate | - |
| Oleic acid methyl ester | Lemieux-Johnson (OsO₄/NaIO₄) | Nonanal and Azelaic acid monomethyl ester | High | - |
Experimental Protocols
Syn-Dihydroxylation of Cyclohexene using the Upjohn Procedure
Materials:
-
Cyclohexene
-
N-Methylmorpholine N-oxide (NMO)
-
Osmium tetroxide (4% solution in water)
-
Water
-
Sodium sulfite (B76179)
-
Magnesium sulfate
-
Celite
Procedure:
-
In a round-bottom flask, dissolve cyclohexene (1.0 eq) and NMO (1.2 eq) in a mixture of acetone and water (10:1 v/v).
-
To this stirring solution, add a catalytic amount of the osmium tetroxide solution (e.g., 0.002 eq).
-
Stir the reaction mixture at room temperature. The reaction progress can be monitored by TLC. The reaction is typically complete within a few hours.
-
Upon completion, quench the reaction by adding solid sodium sulfite and stir for 30 minutes.
-
Filter the mixture through a pad of Celite to remove the black osmium dioxide precipitate.
-
Extract the aqueous layer with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to afford cis-1,2-cyclohexanediol.
Epoxidation of trans-Stilbene with m-CPBA
Materials:
-
trans-Stilbene
-
meta-Chloroperoxybenzoic acid (m-CPBA)
-
Dichloromethane (B109758) (CH₂Cl₂)
-
Saturated aqueous sodium bicarbonate solution
-
Saturated aqueous sodium sulfite solution
-
Brine
-
Anhydrous magnesium sulfate
Procedure:
-
Dissolve trans-stilbene (1.0 eq) in dichloromethane in a round-bottom flask.
-
Add m-CPBA (1.1 eq) portion-wise to the stirring solution at room temperature.
-
Stir the reaction mixture at room temperature and monitor by TLC. The reaction is usually complete within a few hours.
-
Upon completion, dilute the reaction mixture with dichloromethane and wash sequentially with saturated sodium sulfite solution, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization from a suitable solvent system (e.g., hexanes/ethyl acetate) to yield trans-stilbene oxide.
Oxidative Cleavage of 1-Octene via Ozonolysis (Reductive Work-up)
Materials:
-
1-Octene
-
Dichloromethane (CH₂Cl₂) or Methanol (B129727) (MeOH)
-
Ozone (from an ozone generator)
-
Dimethyl sulfide (B99878) (DMS) or Zinc dust and acetic acid
Procedure:
-
Dissolve 1-octene (1.0 eq) in dichloromethane or methanol in a three-necked flask equipped with a gas inlet tube and a gas outlet tube connected to a trap containing potassium iodide solution.
-
Cool the solution to -78 °C using a dry ice/acetone bath.
-
Bubble ozone through the solution until a blue color persists, indicating an excess of ozone. The potassium iodide trap will turn brown, indicating ozone is passing through the solution.
-
Purge the solution with nitrogen or oxygen to remove excess ozone.
-
Add dimethyl sulfide (1.5 eq) to the cold solution and allow the mixture to warm to room temperature and stir for several hours.
-
The solvent can be removed by distillation to isolate the heptanal product. Formaldehyde is volatile and will likely be removed with the solvent.
Reaction Pathways and Mechanisms
The following diagrams illustrate the mechanisms of key alkene functionalization reactions.
Caption: Pathways for syn- and anti-dihydroxylation of alkenes.
Caption: Concerted mechanism of alkene epoxidation with m-CPBA.
Caption: Criegee mechanism for the ozonolysis of an alkene.
Caption: Catalytic cycle of the Sharpless asymmetric dihydroxylation.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. Dihydroxylation - Wikipedia [en.wikipedia.org]
- 5. Upjohn dihydroxylation - Wikipedia [en.wikipedia.org]
- 6. chemistry.msu.edu [chemistry.msu.edu]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Ozonolysis - Criegee Mechanism [organic-chemistry.org]
- 10. synarchive.com [synarchive.com]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Reactions of alkenes with KMnO4 and Ozone - Vrindawan Coaching Center [coaching-center.in]
- 15. Lemieux–Johnson oxidation - Wikipedia [en.wikipedia.org]
comparison of analytical techniques for nitro-peroxy compounds
A Comprehensive Guide to Analytical Techniques for Nitro-Peroxy Compounds
For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitro-peroxy compounds, such as peroxynitrite (ONOO⁻), are critical for understanding their roles in various physiological and pathological processes. This guide provides a detailed comparison of key analytical techniques, supported by experimental data and protocols, to aid in the selection of the most appropriate method for your research needs.
Data Presentation
The following table summarizes the performance of various analytical techniques for the detection of nitro-peroxy compounds, with a primary focus on peroxynitrite.
| Technique | Principle | Limit of Detection (LOD) | Selectivity | Response Time | in vivo Applicability |
| Fluorescent Probes | Reaction of a non-fluorescent or weakly fluorescent probe with the analyte to produce a highly fluorescent product. | 0.65 nM - 201 nM[1][2][3] | High, but can have cross-reactivity with other ROS/RNS.[4] | Seconds to minutes.[3][5] | Yes, suitable for cellular and animal imaging.[5][6] |
| Chemiluminescence | Reaction of the analyte with a luminol-based probe to produce light. | 20 nM - 201 nM[2][7] | Good, but can be susceptible to interference. | Fast, real-time detection is possible.[7] | Yes, has been used for in vivo imaging in inflammatory models.[2][8] |
| Spectrophotometry | Measurement of the change in absorbance of a chromogenic probe upon reaction with the analyte. | ~170 nM[6] | Moderate, potential for interference from other absorbing species. | Minutes. | Limited, primarily for in vitro assays. |
| HPLC | Chromatographic separation of the analyte from a complex mixture followed by UV or mass spectrometry detection. | Method dependent, can achieve high sensitivity with MS detection. | High, provides separation of isomers and decomposition products.[9][10] | Slower, requires sample processing and chromatographic run time. | Yes, for analysis of biological fluids and tissue extracts.[9] |
| GC-MS | Gas chromatographic separation of volatile derivatives of the analyte followed by mass spectrometry detection. | High sensitivity for derivatized analytes. | Very high, provides structural information.[9][10] | Slow, requires extensive sample preparation including derivatization.[9][11] | Not for direct in vivo measurement, but for analysis of biological samples after extraction and derivatization.[9] |
| EPR Spectroscopy | Detection of paramagnetic species. Nitro-peroxy compounds are often detected indirectly via spin trapping. | Dependent on spin trap and adduct stability. | High, provides structural information about the trapped radical.[12] | Fast, allows for the detection of short-lived radicals. | Yes, with in vivo EPR techniques.[13][14] |
Mandatory Visualization
Peroxynitrite Formation Pathway
The following diagram illustrates the formation of peroxynitrite from nitric oxide (•NO) and superoxide (B77818) (O₂•⁻), a key reaction in biological systems.
Experimental Workflow: Fluorescent Probe Assay
This diagram outlines a typical workflow for the detection of peroxynitrite in a cellular model using a fluorescent probe.
Experimental Protocols
Fluorescent Probe Assay for Cellular Peroxynitrite
This protocol is a generalized procedure for detecting intracellular peroxynitrite using a "turn-on" fluorescent probe.
Materials:
-
Cell line capable of producing peroxynitrite (e.g., RAW 264.7 macrophages).
-
Cell culture medium and supplements.
-
Stimulating agents (e.g., lipopolysaccharide (LPS) and interferon-gamma (IFN-γ)).
-
Fluorescent probe for peroxynitrite.
-
Phosphate-buffered saline (PBS).
-
Fluorescence microscope or microplate reader.
Procedure:
-
Cell Seeding: Seed the cells in a suitable culture plate (e.g., 96-well plate or a plate with a glass bottom for microscopy) and allow them to adhere overnight.
-
Cell Stimulation: To induce endogenous peroxynitrite production, treat the cells with appropriate stimuli. For example, incubate RAW 264.7 cells with LPS (1 µg/mL) and IFN-γ (100 ng/mL) for 12-24 hours.[8]
-
Probe Loading: Remove the culture medium and wash the cells with PBS. Incubate the cells with the fluorescent probe at a predetermined concentration (typically in the µM range) in serum-free medium or PBS for 30-60 minutes at 37°C.
-
Washing: After incubation, remove the probe solution and wash the cells gently with PBS two to three times to remove any excess, non-internalized probe.
-
Imaging and Analysis: Acquire fluorescent images using a fluorescence microscope with the appropriate excitation and emission filters for the specific probe. Alternatively, measure the fluorescence intensity using a microplate reader. Compare the fluorescence intensity of stimulated cells to that of unstimulated control cells.
Chemiluminescence Assay for Peroxynitrite
This protocol describes a method for the in vitro detection of peroxynitrite using a luminol-based chemiluminescence assay.
Materials:
-
Peroxynitrite standard solution.
-
Luminol (B1675438) stock solution.
-
Buffer solution (e.g., phosphate (B84403) buffer, pH 7.4).
-
Chemiluminometer or a microplate reader with chemiluminescence detection capability.
Procedure:
-
Reagent Preparation: Prepare a working solution of luminol in the buffer. The final concentration will depend on the specific probe and instrument sensitivity.
-
Standard Curve: Prepare a series of peroxynitrite standards of known concentrations in the buffer.
-
Measurement: In a microplate or cuvette suitable for chemiluminescence, add the luminol working solution. Initiate the reaction by adding a known volume of the peroxynitrite standard or the sample.
-
Detection: Immediately measure the chemiluminescence signal using the luminometer. The light emission is typically rapid and transient.
-
Quantification: Generate a standard curve by plotting the chemiluminescence intensity versus the peroxynitrite concentration. Use this curve to determine the concentration of peroxynitrite in the unknown samples.
HPLC-UV Analysis of Peroxynitrite
This protocol outlines a method for the simultaneous analysis of peroxynitrite and its decomposition products, nitrite (B80452) and nitrate (B79036), using High-Performance Liquid Chromatography with UV detection.[9][10]
Materials:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column.
-
Mobile phase: An aqueous solution of a suitable ion-pairing agent like tetrabutylammonium (B224687) hydrogen sulfate (B86663) (e.g., 10 mM) at an alkaline pH (e.g., 11.5).[9][10]
-
Peroxynitrite, nitrite, and nitrate standards.
Procedure:
-
Sample Preparation: Biological samples may require deproteinization (e.g., by adding a cold organic solvent like acetonitrile (B52724) or methanol) followed by centrifugation to remove precipitated proteins.
-
Chromatographic Conditions:
-
Injection and Analysis: Inject a known volume of the prepared sample or standard onto the HPLC system.
-
Quantification: Identify and quantify the peaks corresponding to peroxynitrite, nitrite, and nitrate by comparing their retention times and peak areas to those of the standards.
GC-MS Analysis of Peroxynitrite (via Derivatization)
This protocol describes the analysis of peroxynitrite through derivatization to a more stable and volatile compound suitable for Gas Chromatography-Mass Spectrometry.[9][10]
Materials:
-
GC-MS system.
-
Derivatizing agent (e.g., pentafluorobenzyl bromide, PFB-Br).[9][10]
-
Organic solvent for extraction (e.g., toluene).
-
Internal standard (e.g., ¹⁵N-labeled peroxynitrite).[9]
Procedure:
-
Sample Preparation: Collect the sample in an alkaline solution to stabilize the peroxynitrite.
-
Derivatization: Add the derivatizing agent (PFB-Br) to the alkaline sample. The reaction converts peroxynitrite into a stable pentafluorobenzyl derivative. This step is often performed in the presence of an organic solvent.
-
Extraction: After the derivatization reaction, extract the derivative into the organic solvent.
-
GC-MS Analysis:
-
Injection: Inject an aliquot of the organic extract into the GC-MS.
-
Separation: Use a suitable capillary column (e.g., a mid-polarity column) with a temperature program to separate the derivatized analyte.
-
Detection: The mass spectrometer is operated in a suitable ionization mode (e.g., electron capture negative-ion chemical ionization, ECNICI) for high sensitivity.[9]
-
-
Quantification: Quantify the derivatized peroxynitrite by comparing its peak area to that of the internal standard.
References
- 1. researchgate.net [researchgate.net]
- 2. Multi-Analyte MS Based Investigation in Relation to the Illicit Treatment of Fish Products with Hydrogen Peroxide [mdpi.com]
- 3. Recent Progress of Spectroscopic Probes for Peroxynitrite and Their Potential Medical Diagnostic Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. books.rsc.org [books.rsc.org]
- 5. Recent Advancement in Fluorescent Probes for Peroxynitrite (ONOO−) [mdpi.com]
- 6. A novel fluorescent probe for the detection of peroxynitrite and its application in acute liver injury model - PMC [pmc.ncbi.nlm.nih.gov]
- 7. spiedigitallibrary.org [spiedigitallibrary.org]
- 8. zhuoxinya.com [zhuoxinya.com]
- 9. researchgate.net [researchgate.net]
- 10. GC-MS and HPLC methods for peroxynitrite (ONOO− and O15NOO−) analysis: a study on stability, decomposition to nitrite and nitrate, laboratory synthesis, and formation of peroxynitrite from S-nitrosoglutathione (GSNO) and KO2 - Analyst (RSC Publishing) [pubs.rsc.org]
- 11. GC-MS Sample Preparation | Thermo Fisher Scientific - UK [thermofisher.com]
- 12. Use of Electron Paramagnetic Resonance Spectroscopy to Evaluate the Redox State In Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
benchmarking the stability of (Nitroperoxy)ethane against similar peroxides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The introduction of a nitro group adjacent to a peroxide linkage in (Nitroperoxy)ethane presents a unique molecular architecture with potential applications in various fields, including energetic materials and specialized synthesis. However, the inherent instability of the peroxide bond, further influenced by the strong electron-withdrawing nature of the nitro group, necessitates a thorough evaluation of its thermal stability. This guide provides a framework for comparing the stability of this compound against other relevant peroxides.
Note on Data Availability: As of the latest literature search, specific experimental data on the thermal stability of this compound is not publicly available. The following sections provide a template for how such a comparison should be structured and the experimental protocols that would be necessary to generate the required data. The data presented in the table is hypothetical and for illustrative purposes only.
Quantitative Stability Data
A comparative analysis of peroxide stability is best achieved by examining key thermal decomposition parameters obtained through techniques such as Differential Scanning Calorimetry (DSC). The following table summarizes hypothetical data for this compound and a selection of similar peroxides for comparative purposes.
| Compound Name | Structure | Onset Decomposition Temperature (T_onset) (°C) | Peak Decomposition Temperature (T_peak) (°C) | Heat of Decomposition (ΔH_d) (J/g) |
| This compound | CH₃CH(NO₂)OOH | Data Not Available | Data Not Available | Data Not Available |
| Hypothetical Data | 110 | 125 | -1800 | |
| Diethyl Peroxide | CH₃CH₂OOCH₂CH₃ | ~140 | ~160 | -1500 |
| tert-Butyl Hydroperoxide | (CH₃)₃COOH | ~175 | ~190 | -1350 |
| Dicumyl Peroxide | [C₆H₅C(CH₃)₂]₂O₂ | ~170 | ~185 | -1200 |
Caption: Table 1. Hypothetical thermal decomposition data for this compound and selected organic peroxides.
Experimental Protocols
To ensure accurate and reproducible stability data, standardized experimental protocols are critical. The following outlines a detailed methodology for determining the thermal stability of peroxides using Differential Scanning Calorimetry (DSC).
Objective: To determine the onset decomposition temperature, peak decomposition temperature, and heat of decomposition for this compound and comparable peroxides.
Apparatus:
-
Differential Scanning Calorimeter (DSC)
-
Hermetically sealed aluminum pans
-
Analytical balance (precision of ±0.01 mg)
-
Inert gas supply (e.g., Nitrogen)
Procedure:
-
Sample Preparation:
-
Accurately weigh 1-3 mg of the peroxide sample into a hermetically sealed aluminum DSC pan.
-
The exact mass should be recorded.
-
Prepare an empty, hermetically sealed aluminum pan to be used as a reference.
-
-
DSC Instrument Setup:
-
Purge the DSC cell with an inert gas (e.g., nitrogen) at a constant flow rate (e.g., 50 mL/min) to provide an inert atmosphere.
-
Calibrate the instrument for temperature and heat flow using appropriate standards (e.g., indium).
-
-
Thermal Analysis:
-
Place the sample and reference pans into the DSC cell.
-
Heat the sample from ambient temperature to a final temperature well above the decomposition point (e.g., 250°C) at a constant heating rate (e.g., 10°C/min).
-
Record the heat flow as a function of temperature.
-
-
Data Analysis:
-
The onset decomposition temperature (T_onset) is determined by the intersection of the baseline with the tangent of the exothermic decomposition peak.
-
The peak decomposition temperature (T_peak) is the temperature at which the maximum heat flow is observed.
-
The heat of decomposition (ΔH_d) is calculated by integrating the area under the exothermic peak.
-
Visualization of Decomposition Pathway
The thermal decomposition of organic peroxides is initiated by the homolytic cleavage of the weak oxygen-oxygen bond, leading to the formation of highly reactive radicals. These radicals can then undergo a variety of subsequent reactions, including hydrogen abstraction, fragmentation, and rearrangement, ultimately leading to the formation of more stable products.
Comparative DFT Analysis of (Nitroperoxy)ethane Isomers: A Methodological Template
Introduction
(Nitroperoxy)ethane (C₂H₅NO₄) represents a class of energetic materials with potential applications in various fields. Understanding the stability, energetic properties, and decomposition mechanisms of its different isomers is crucial for safe handling and effective utilization. Density Functional Theory (T) is a powerful computational method for investigating the electronic structure and properties of molecules, offering a cost-effective and safe alternative to experimental studies for initial screening and characterization of novel energetic compounds.[1] This guide outlines a comparative DFT analysis of hypothetical this compound isomers, providing a template for methodology, data presentation, and visualization of key computational workflows and potential decomposition pathways.
Computational Methodology
A robust computational protocol is essential for obtaining reliable and reproducible results. The following methodology is based on common practices in the computational analysis of energetic materials.[1][2]
Geometric Optimization and Frequency Analysis: The initial step involves the geometric optimization of all this compound isomers. This is typically performed using a functional such as B3LYP or M06-2X with a suitable basis set, for instance, 6-311++G(d,p).[1] The optimized structures are then subjected to frequency analysis at the same level of theory to confirm that they correspond to true energy minima on the potential energy surface, characterized by the absence of imaginary frequencies.
Energetic Properties Calculation: The heat of formation (HOF) is a critical parameter for evaluating the energetic performance of a material.[3] Isodesmic reactions are often employed to calculate the gas-phase HOF with high accuracy. The solid-phase HOF can be estimated by considering the heat of sublimation.
Bond Dissociation Energy (BDE): To assess the thermal stability of the isomers, the bond dissociation energies of the weakest bonds (trigger linkages) are calculated. This provides insight into the initial steps of the decomposition mechanism.
Detonation Performance Prediction: The detonation velocity (D) and detonation pressure (P) are key performance indicators for energetic materials. These can be predicted using empirical formulas, such as the Kamlet-Jacobs equations, which utilize the calculated density and heat of formation.[3][4]
Software: All calculations would be performed using a standard quantum chemistry software package, such as Gaussian or ORCA.
Comparative Data of this compound Isomers
The following table summarizes hypothetical quantitative data for three isomers of this compound, illustrating how such data would be presented for easy comparison.
| Property | Isomer A | Isomer B | Isomer C |
| Heat of Formation (gas, kJ/mol) | 150 | 175 | 160 |
| Heat of Formation (solid, kJ/mol) | 210 | 240 | 225 |
| C-NO₂ Bond Length (Å) | 1.50 | 1.52 | 1.51 |
| O-O Bond Length (Å) | 1.45 | 1.43 | 1.44 |
| Weakest Bond BDE (kJ/mol) | 120 (O-O) | 115 (C-N) | 118 (O-O) |
| Calculated Density (g/cm³) | 1.75 | 1.80 | 1.78 |
| Detonation Velocity (m/s) | 8500 | 8800 | 8650 |
| Detonation Pressure (GPa) | 30 | 33 | 31.5 |
Visualizing Computational Workflows and Decomposition Pathways
Visual diagrams are crucial for understanding complex relationships and processes. The following diagrams, generated using Graphviz, illustrate a typical computational workflow for DFT analysis and a hypothetical decomposition pathway for an energetic material.
Caption: A generalized workflow for the DFT analysis of energetic materials.
Caption: A hypothetical decomposition pathway for a this compound isomer.
Conclusion
This guide provides a comprehensive template for conducting and presenting a comparative DFT analysis of this compound isomers. By following a systematic computational methodology, researchers can obtain valuable insights into the structure, stability, and energetic performance of these materials. The clear presentation of data in tables and the visualization of complex processes through diagrams are essential for effective communication and dissemination of research findings within the scientific community. While the specific data for this compound isomers awaits investigation, the framework presented here offers a clear roadmap for future computational studies in this area.
References
Safety Operating Guide
Prudent Disposal of (Nitroperoxy)ethane: A Guide for Laboratory Professionals
For Immediate Release – Researchers and drug development professionals now have access to a comprehensive guide on the proper disposal procedures for (Nitroperoxy)ethane. This document outlines essential safety and logistical information, providing clear, step-by-step guidance to ensure the safe handling and disposal of this reactive and potentially hazardous compound.
This compound is a chemical compound of significant interest in research and development. However, due to its classification as both an organic peroxide and a nitro compound, it presents considerable safety challenges. Organic peroxides are known for their instability and potential to explode, while nitro compounds are often flammable and toxic. Therefore, strict adherence to established safety protocols during disposal is paramount.
Immediate Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to observe the following safety measures:
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a face shield, a lab coat, and chemical-resistant gloves.[1]
-
Ventilation: All handling of this compound should be conducted in a well-ventilated area, preferably within a chemical fume hood.[1]
-
Ignition Sources: Keep the compound away from all sources of ignition, such as open flames, sparks, and hot surfaces.[1][2] Use spark-proof tools and explosion-proof equipment.[1]
-
Emergency Equipment: Ensure that an ANSI-approved eyewash station and safety shower are immediately accessible within a 10-second travel time.[3]
-
Contamination: Avoid contact with skin, eyes, and clothing.[1] In case of contact, rinse the affected area immediately and seek medical attention.[4][5]
Step-by-Step Disposal Protocol
The recommended method for the disposal of small quantities of liquid organic peroxides like this compound is through dilution followed by incineration. This procedure must be carried out by trained personnel at an authorized waste disposal facility.
-
Initial Assessment:
-
Visually inspect the container for any signs of crystallization, discoloration, or layering, which could indicate the formation of unstable peroxides.[6][7]
-
If the container is old, shows signs of degradation, or if crystals are present around the cap, do not attempt to open it.[6][8] This situation is extremely dangerous and requires specialized handling by an Environmental Health and Safety (EHS) team.
-
-
Dilution Procedure (for liquid form):
-
The primary goal is to reduce the active oxygen content to less than 1% or the total concentration to less than 10% by weight, whichever is lower.[8][9]
-
Slowly add the this compound to a compatible, high-boiling point hydrocarbon solvent, such as Fuel Oil #2, with gentle agitation.[9]
-
Crucially, never add the solvent to the peroxide. The dilution should be performed by adding the peroxide to the solvent.
-
Ensure the solvent is at the same temperature as the peroxide to minimize any heat generation.[8]
-
-
Waste Collection and Labeling:
-
The diluted solution must be collected as hazardous waste in a compatible and properly labeled container.[3]
-
The label should clearly indicate the contents, including the name of the chemical and the fact that it is a diluted peroxide mixture.
-
-
Final Disposal:
Quantitative Data Summary
| Parameter | Recommended Value | Source |
| Dilution Target (Active Oxygen) | < 1% | [8][9] |
| Dilution Target (Concentration) | < 10% by weight | [8] |
| Peroxide Forming Chemical Discard Timeframe (Class A) | Within 3 months of receipt | [3] |
| Peroxide Forming Chemical Discard Timeframe (Class B & C) | After 12 months (unless tested) | [3] |
Experimental Workflow for Disposal
The logical flow of the disposal procedure is illustrated in the diagram below. This workflow emphasizes the critical decision points and safety checks required for handling this compound.
References
- 1. spectrumchemical.com [spectrumchemical.com]
- 2. sds.chemtel.net [sds.chemtel.net]
- 3. ehs.yale.edu [ehs.yale.edu]
- 4. assets.thermofisher.com [assets.thermofisher.com]
- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 6. Peroxide Lab Practices | Ohio University [ohio.edu]
- 7. essr.umd.edu [essr.umd.edu]
- 8. Disposal of Solvent peroxides [delloyd.50megs.com]
- 9. arkema.com [arkema.com]
Essential Safety and Logistical Information for Handling (Nitroperoxy)ethane
Audience: Researchers, scientists, and drug development professionals.
(Nitroperoxy)ethane , a compound possessing both a nitro and a peroxide functional group, must be treated as a highly energetic and potentially explosive material. Due to its inherent instability, rigorous safety protocols are paramount to ensure the well-being of laboratory personnel and the protection of property. This document provides essential, immediate safety and logistical information, including operational and disposal plans, to guide researchers in the safe handling of this hazardous substance.
Personal Protective Equipment (PPE)
Given the potential for explosive decomposition, a comprehensive PPE strategy is non-negotiable. The following table summarizes the required PPE for handling this compound.
| Body Part | Required PPE | Specifications |
| Eyes/Face | Safety Goggles and Face Shield | Goggles must provide a complete seal around the eyes. A full-face shield must be worn over the safety goggles. |
| Hands | Chemical-Resistant Gloves | Use heavy-duty, chemical-resistant gloves (e.g., butyl rubber or Viton). Consider wearing two pairs of gloves (double-gloving). |
| Body | Flame-Resistant Laboratory Coat and Chemical Apron | A flame-resistant lab coat is mandatory. A chemical-resistant apron should be worn over the lab coat. |
| Body (High-Risk Operations) | Blast Shield | A portable blast shield should be used when manipulating the compound, especially during synthesis, purification, and transfer of all but the smallest quantities. |
| Hearing | Earmuffs or Earplugs | Recommended during any procedure with a significant risk of detonation. |
Operational Plan: Safe Handling Protocol
All work with this compound must be conducted in a designated area, such as a chemical fume hood with the sash positioned as low as possible. The following step-by-step protocol outlines the safe handling of small quantities of this substance.
Experimental Protocol: Handling this compound
-
Preparation:
-
Ensure the work area is clean and free of clutter.
-
Remove all flammable solvents and other unnecessary chemicals from the immediate vicinity.
-
Post warning signs indicating the handling of a potentially explosive compound.
-
Have an appropriate fire extinguisher (e.g., Class D for combustible metals, if applicable, or CO2) and spill kit readily available.
-
Inform at least one other person in the laboratory of the planned work.
-
-
Handling:
-
Work with the smallest possible quantities of the material.
-
Use non-sparking tools made of materials like plastic, wood, or non-ferrous metals.
-
Avoid friction, grinding, and impact. Handle all containers gently.
-
Do not work alone.
-
-
Storage:
-
Store this compound in a dedicated, explosion-proof refrigerator or freezer.
-
The storage temperature should be kept as low as is practical and stable.
-
Do not store in glass containers with screw caps (B75204), as friction from opening could be an ignition source. Use containers with vented caps if pressure buildup is a possibility.
-
Label the container clearly with the compound name, date of synthesis/receipt, and a clear warning of its explosive nature.
-
Disposal Plan
The disposal of this compound requires extreme caution and should be treated as the disposal of a hazardous and potentially explosive waste. Never dispose of this compound down the drain or in regular trash.
Disposal Protocol: Small Quantities of this compound
-
Dilution:
-
The primary method for rendering small quantities of organic peroxides less hazardous is through dilution.
-
Choose a high-boiling point, non-reactive solvent. Mineral oil or silicone oil are often recommended for organic peroxides. A compatibility test with a minuscule amount of this compound should be performed remotely or behind a blast shield before proceeding with the bulk dilution.
-
Slowly add the this compound to a large volume of the chosen solvent with gentle stirring. The final concentration of the peroxide should be less than 1%.
-
-
Waste Collection:
-
The diluted solution should be collected in a clearly labeled, compatible waste container.
-
The container should be labeled as "Hazardous Waste: Diluted this compound in [Solvent Name]".
-
Arrange for pickup and disposal by a certified hazardous waste management company. Inform them of the potentially explosive nature of the original material.
-
Decontamination and Emergency Procedures
Decontamination Protocol
-
Equipment:
-
All non-disposable equipment (glassware, spatulas, etc.) that has come into contact with this compound should be decontaminated.
-
Rinse the equipment with a compatible solvent (the same one used for dilution is a good choice) to remove any residual compound.
-
Collect the rinsate as hazardous waste.
-
Wash the equipment with soap and water.
-
-
Work Surfaces:
-
Wipe down the work surface (fume hood) with a cloth dampened with a compatible solvent.
-
Dispose of the cloth as hazardous waste.
-
Clean the surface with soap and water.
-
Emergency Response Plan: Accidental Detonation
In the event of an explosion, the immediate priority is personal safety.
-
Evacuate: Immediately evacuate the laboratory and activate the nearest fire alarm.
-
Notify: Call emergency services (911) and provide them with the location and nature of the emergency.
-
Assist: If it is safe to do so, assist any injured individuals and move them to a safe location.
-
Inform: Inform emergency responders of the specific chemical involved (this compound) and its explosive nature.
-
Do Not Re-enter: Do not re-enter the laboratory until it has been declared safe by authorized emergency personnel.
Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
